2,3-Dimethoxy-6-fluorophenylboronic acid
Description
BenchChem offers high-quality 2,3-Dimethoxy-6-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxy-6-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-fluoro-2,3-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUMLIMEFPUAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethoxy-6-fluorophenylboronic acid
This guide provides a comprehensive technical overview of 2,3-Dimethoxy-6-fluorophenylboronic acid, CAS number 1451392-13-4. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile building block in their synthetic endeavors. This document delves into the compound's core properties, its strategic applications in cross-coupling chemistry, and practical guidance for its effective use and handling.
Introduction: A Sterically and Electronically Tuned Building Block
2,3-Dimethoxy-6-fluorophenylboronic acid is a polysubstituted aromatic boronic acid that has garnered interest in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring two ortho-methoxy groups and a fluorine atom, imparts a combination of steric hindrance and electronic modulation that makes it a valuable reagent for the synthesis of complex molecular architectures.[3][4] The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of target molecules, such as metabolic stability and binding affinity, a feature of paramount importance in drug discovery.[5][6]
This guide will explore the nuances of employing this reagent, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[7][8] We will examine how the compound's distinct structural features dictate its reactivity and provide a framework for optimizing reaction conditions to achieve desired synthetic outcomes.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key properties of 2,3-Dimethoxy-6-fluorophenylboronic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1451392-13-4 | [9] |
| Molecular Formula | C₈H₁₀BFO₄ | [9] |
| Molecular Weight | 199.97 g/mol | [9] |
| Appearance | White to off-white solid | Inferred from related compounds |
| SMILES | COC1=C(C=CC(F)=C1B(O)O)OC | [9] |
Synthesis and Availability
2,3-Dimethoxy-6-fluorophenylboronic acid is commercially available from various chemical suppliers.[9][10][11] For researchers interested in its synthesis, the most common methods for preparing arylboronic acids involve the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from the corresponding aryl halide.
A plausible synthetic route, based on established methodologies, is depicted below. The synthesis would likely commence with a suitably substituted fluorinated aromatic compound, which is then subjected to ortho-lithiation or Grignard formation, followed by quenching with a trialkyl borate ester and subsequent hydrolysis to yield the desired boronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Perspective
The premier application of 2,3-Dimethoxy-6-fluorophenylboronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[7][8] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate. The substitution pattern of our topic compound presents specific challenges and opportunities that must be addressed for successful coupling.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The unique features of 2,3-Dimethoxy-6-fluorophenylboronic acid primarily influence the transmetalation step.
The two ortho-methoxy groups introduce significant steric bulk around the boronic acid moiety. This can hinder the approach of the boronic acid to the palladium center during transmetalation. Conversely, the electron-donating nature of the methoxy groups increases the nucleophilicity of the aryl group, which can facilitate the transfer to the palladium. The ortho-fluorine atom, being electron-withdrawing, can decrease the electron density of the aromatic ring, potentially slowing down transmetalation. However, its presence can also increase the Lewis acidity of the boron atom, which may promote the formation of the reactive boronate species.[5]
Recommended Reaction Protocol
Given the sterically hindered nature of 2,3-Dimethoxy-6-fluorophenylboronic acid, careful selection of the catalyst system is crucial for achieving high yields. Bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps, while also facilitating the challenging transmetalation.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2,3-Dimethoxy-6-fluorophenylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalyst and Reagent Selection
The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid with various aryl halides.
| Component | Recommendation | Rationale and Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective precatalysts that are readily available. |
| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | These ligands are bulky and electron-rich, which is essential for coupling sterically hindered substrates. They promote the formation of the active Pd(0) species and facilitate the reductive elimination step. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid to the more reactive boronate species. The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF, or mixtures with water | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents are often effective. |
| Aryl Halide Partner | Aryl iodides > Aryl bromides > Aryl chlorides | The reactivity of the aryl halide follows the trend of bond dissociation energy. For less reactive aryl chlorides, a more active catalyst system (e.g., with a highly electron-rich ligand) and higher temperatures may be necessary. |
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[6] The 2,3-dimethoxy-6-fluorophenyl moiety is a valuable pharmacophore that can be introduced into lead compounds using the title boronic acid. While a specific, publicly disclosed drug molecule containing this exact fragment was not identified in the literature search, the general utility of polysubstituted fluorinated aromatics in drug discovery is well-documented.[1][2] This building block provides a synthetically accessible route to a unique chemical space for the exploration of structure-activity relationships.
Handling and Storage
As with all boronic acids, proper handling and storage procedures are essential to maintain the integrity of 2,3-Dimethoxy-6-fluorophenylboronic acid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Boronic acids are susceptible to dehydration to form boroxines, which can affect their reactivity. It is advisable to store the compound under an inert atmosphere if possible.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.
Conclusion
2,3-Dimethoxy-6-fluorophenylboronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its unique steric and electronic properties necessitate careful consideration of reaction conditions, especially the choice of catalyst and ligand. By understanding the principles outlined in this guide, researchers can effectively utilize this reagent to advance their synthetic programs in drug discovery and materials science.
References
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2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (2021, April 1). Retrieved January 20, 2026, from [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023, July 4). Retrieved January 20, 2026, from [Link]
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Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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(PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ? (n.d.). Retrieved January 20, 2026, from [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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2,3-Dimethoxy-6-fluorophenylboronic acid,1451392-13-4->Allfluoro pharmaceutical co .ltd. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of biologically active boron-containing compounds - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
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physicochemical properties of 2,3-Dimethoxy-6-fluorophenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethoxy-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-6-fluorophenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. As crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, they serve as versatile building blocks for the formation of carbon-carbon bonds. The specific arrangement of electron-donating (methoxy) and electron-withdrawing (fluoro) groups on this molecule imparts unique reactivity and physicochemical characteristics. Understanding these properties is paramount for its effective storage, handling, and application in complex synthetic pathways, ensuring reproducibility and success in research and drug development. This guide provides a detailed examination of the core physicochemical attributes of 2,3-Dimethoxy-6-fluorophenylboronic acid, offering field-proven insights and validated analytical protocols.
Section 1: Molecular Identity and Core Properties
The foundational characteristics of a reagent are critical for its correct identification and use in stoichiometric calculations. The properties of 2,3-Dimethoxy-6-fluorophenylboronic acid are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | (2,3-Dimethoxy-6-fluorophenyl)boronic acid | [1] |
| Molecular Formula | C₈H₁₀BFO₄ | [1] |
| Molecular Weight | 200.0 g/mol | [1] |
| CAS Number | 2121512-88-5 | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Data not widely published; related compounds like 2,3-Dimethoxyphenylboronic acid melt at 67-71 °C.[4] | N/A |
The molecule's structure features a planar aromatic ring. The boronic acid group, -B(OH)₂, is a mild Lewis acid and is sp²-hybridized, possessing a vacant p-orbital.[5] This electronic feature is central to its role in transmetalation during the Suzuki-Miyaura catalytic cycle. The substituents—an ortho-fluoro group and two adjacent methoxy groups—create a distinct electronic and steric environment that influences the compound's acidity, stability, and reactivity.
Section 2: Stability, Storage, and Handling
While boronic acids are generally stable and easy to handle compared to other organometallic reagents, their chemical nature presents specific stability challenges that must be managed.[5]
Chemical Stability
-
Dehydration to Boroxines: A primary and reversible equilibrium for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process can occur upon heating or under vacuum and means that bulk samples often contain varying amounts of the corresponding boroxine.[5] For most applications, such as Suzuki-Miyaura couplings, the presence of boroxine is not detrimental as it readily hydrolyzes back to the monomeric boronic acid under the aqueous reaction conditions.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
-
Oxidative Instability: Boronic acids can undergo oxidative deboronation, particularly in the presence of reactive oxygen species.[6][7] At physiological pH, this degradation can be significant.[8] The rate of oxidation is highly dependent on the electronic density at the boron center; electron-rich boronic acids are generally more susceptible. The presence of the electron-withdrawing fluorine atom in 2,3-dimethoxy-6-fluorophenylboronic acid is expected to diminish electron density on the boron, thereby conferring a degree of enhanced oxidative stability compared to its non-fluorinated analog.[7][8]
-
Protodeboronation: This is a process where the C-B bond is cleaved and replaced with a C-H bond, typically under aqueous or acidic conditions. While generally a slower process than oxidation, it can be a relevant decomposition pathway over long-term storage or during certain reactions.[6]
Recommended Storage and Handling
Based on its stability profile, the following practices are essential for maintaining the integrity of 2,3-Dimethoxy-6-fluorophenylboronic acid:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to minimize both hydrolysis-related equilibria and potential degradation.[9][10]
-
Handling: As with similar chemical powders, handling should be done in a well-ventilated area.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[10] Safety data sheets for analogous compounds indicate that it may cause skin, eye, and respiratory irritation.[9][11]
Section 3: Key Physicochemical Parameters
Solubility Profile
The solubility of a reagent is critical for designing homogeneous reaction mixtures and for purification protocols.
-
High Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and THF.[3][12] The hydroxyl groups of the boronic acid moiety can act as hydrogen bond donors and acceptors, facilitating dissolution in these solvents.
-
Poor Solubility: Expected to be poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[5]
-
Aqueous Solubility: Phenylboronic acid itself has limited water solubility (~10 g/L at 20 °C).[5] The substituents on 2,3-dimethoxy-6-fluorophenylboronic acid will modulate this property.
Causality: The balance between the hydrophilic -B(OH)₂ group and the largely hydrophobic substituted phenyl ring governs the solubility profile. For synthetic applications, solvents like THF, dioxane, or DMF are commonly used.
Acidity (pKa)
The pKa of a boronic acid refers to the equilibrium between the neutral trigonal planar acid and its anionic tetrahedral boronate conjugate base. This parameter is crucial as it influences the compound's reactivity and its interaction with biological systems.[13]
-
Lewis Acidity: Phenylboronic acids are Lewis acids, not Brønsted acids. The pKa measures the affinity for hydroxide ions: R-B(OH)₂ + H₂O ⇌ [R-B(OH)₃]⁻ + H⁺.
-
Substituent Effects: The pKa is highly sensitive to the electronic effects of the ring substituents.[14]
-
The fluoro group is strongly electron-withdrawing via induction, which increases the Lewis acidity of the boron atom and thus lowers the pKa (making it a stronger acid).[15]
-
The methoxy groups are electron-donating through resonance but electron-withdrawing through induction. Their net effect depends on their position relative to the boronic acid.
-
-
Estimated pKa: The pKa of unsubstituted phenylboronic acid is approximately 8.83.[5] Given the strong acidifying effect of the ortho-fluoro substituent, the pKa of 2,3-dimethoxy-6-fluorophenylboronic acid is expected to be significantly lower than this benchmark, likely in the range of 7-8.
Section 4: Analytical Characterization Protocols
Verifying the identity and purity of starting materials is a cornerstone of scientific integrity. The following protocols are self-validating systems for the characterization of 2,3-dimethoxy-6-fluorophenylboronic acid.
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate the main compound from potential impurities and degradation products (e.g., protodeboronated species). LC-MS is the preferred method for its high sensitivity and ability to confirm mass.[16]
Methodology:
-
Sample Preparation: Prepare a stock solution of the boronic acid at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic System:
-
Column: C18 stationary phase (e.g., Acquity BEH C18).[17][18]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute all components.
-
Flow Rate: 0.2-0.5 mL/min for UHPLC systems.
-
Column Temperature: 30-40 °C.
-
-
Detection:
-
UV Detector: Monitor at a wavelength where the phenyl ring absorbs, typically around 254 nm.
-
Mass Spectrometer (ESI): Operate in both positive and negative ion modes. In negative mode, expect to see the [M-H]⁻ ion. Optimizing the cone voltage is crucial to prevent in-source fragmentation or the formation of boroxine ions, which can complicate analysis.[17]
-
Causality of Experimental Choices:
-
C18 Column: The nonpolar stationary phase effectively retains the hydrophobic phenyl ring.
-
Buffered Mobile Phase: Ammonium acetate helps to maintain a consistent pH, ensuring reproducible retention times and improving peak shape by controlling the ionization state of the boronic acid.
-
Gradient Elution: Necessary to separate compounds with a range of polarities, from highly polar impurities to the less polar boronic acid and its potential dimers or boroxine.
Caption: A typical workflow for purity analysis of boronic acids by LC-MS.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Objective: To provide unambiguous confirmation of the molecular structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or acetone-d₆, in an NMR tube.[15]
-
Data Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:
-
¹H NMR: To identify aromatic and methoxy protons.
-
¹³C NMR: To identify all unique carbon atoms.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
¹¹B NMR: To observe the boron atom, which gives a characteristic broad signal for trigonal boronic acids.
-
-
Expected Spectral Features:
-
¹H NMR: Two distinct singlets in the 3.5-4.0 ppm region (for the two -OCH₃ groups), two coupled aromatic protons, and a broad singlet for the -B(OH)₂ protons (which may exchange with residual water).
-
¹³C NMR: Signals for the two methoxy carbons, six distinct aromatic carbon signals (one coupled to fluorine), and a broad signal for the carbon attached to boron.
-
¹⁹F NMR: A singlet or multiplet (depending on coupling to nearby protons) at a chemical shift characteristic of an aryl fluoride.
-
¹¹B NMR: A broad signal typically between 25-35 ppm.
-
Causality of Experimental Choices:
-
Solvent Selection: DMSO-d₆ or acetone-d₆ are excellent choices due to their ability to dissolve polar organic compounds and their distinct solvent signals that do not typically overlap with analyte signals.[15][19]
-
Multi-nuclear Approach: A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is essential for complete structural elucidation. ¹⁹F and ¹¹B NMR are particularly diagnostic for confirming the presence and chemical environment of the key heteroatoms in the molecule.
Conclusion
2,3-Dimethoxy-6-fluorophenylboronic acid is a highly functionalized building block whose utility is underpinned by its distinct physicochemical properties. Its stability is governed by the classic boronic acid equilibria (monomer-boroxine) and susceptibility to oxidation, the latter of which is likely tempered by its ortho-fluoro substituent. A thorough understanding of its solubility, acidity, and thermal behavior, combined with rigorous analytical characterization via LC-MS and multi-nuclear NMR, is essential for any researcher aiming to leverage this reagent's full potential in synthetic chemistry. The protocols and insights provided in this guide offer a robust framework for ensuring the quality and consistent performance of this valuable compound in demanding research and development environments.
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An In-depth Technical Guide to the Structural Analysis of 2,3-Dimethoxy-6-fluorophenylboronic Acid
Abstract
2,3-Dimethoxy-6-fluorophenylboronic acid is a highly functionalized arylboronic acid that serves as a critical building block in modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, demands an unambiguous and thorough understanding of its structural integrity and purity. This guide provides a comprehensive framework for the structural analysis of this compound, detailing the application of spectroscopic and crystallographic techniques. We present not just the methodologies but the underlying scientific rationale, empowering researchers and drug development professionals to ensure the quality and reliability of this key synthetic intermediate.
Introduction: The Significance of Structural Verification
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount. For building blocks like 2,3-dimethoxy-6-fluorophenylboronic acid, even minor structural ambiguities or impurities can lead to the formation of incorrect final products, resulting in significant loss of time, resources, and potentially compromising biological activity and safety. Arylboronic acids are foundational reagents for creating carbon-carbon bonds, a staple in the synthesis of complex organic molecules.[1] The specific substitution pattern of the target compound—two methoxy groups and a fluorine atom—offers unique electronic and steric properties that chemists leverage to achieve desired reactivity and to modulate the characteristics of the final product, such as metabolic stability.[1]
This guide establishes a multi-technique, self-validating workflow for the complete structural elucidation and purity assessment of 2,3-dimethoxy-6-fluorophenylboronic acid. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography, we can construct a high-confidence profile of the molecule.
Foundational Physicochemical Properties
A prerequisite to any analysis is understanding the basic properties of the compound. This data informs sample preparation, choice of analytical technique, and interpretation of results.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BFO₄ | (Calculated) |
| Molecular Weight | 199.97 g/mol | (Calculated) |
| Appearance | Typically a white to off-white solid | [1] |
| Key Functional Groups | Boronic acid [-B(OH)₂], Phenyl, Methoxy (-OCH₃), Fluoro (-F) | [1] |
Core Analytical Techniques for Structural Elucidation
A singular analytical technique is rarely sufficient for complete structural confirmation. The following sections detail an integrated approach where each method corroborates the findings of the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Fingerprint
NMR spectroscopy is the cornerstone of structural analysis for organic molecules in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F, ¹¹B), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Rationale for Multi-Nuclear Approach:
-
¹H NMR identifies the number and type of protons, revealing the aromatic substitution pattern and the presence of methoxy groups.
-
¹³C NMR maps the carbon skeleton of the molecule.
-
¹⁹F NMR is a highly sensitive and specific probe for the fluorine atom, providing a clean signal with a wide chemical shift range that is exquisitely sensitive to its environment.
-
¹¹B NMR directly confirms the presence and state of the boronic acid moiety.
Expected NMR Data (in CDCl₃ or DMSO-d₆): Note: Exact chemical shifts (δ) can vary based on solvent and concentration. The following are predicted values based on analogous structures.[2][3]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H | ~ 7.0 - 7.5 | Two distinct aromatic protons, exhibiting coupling to each other and to the ¹⁹F nucleus. |
| ~ 3.8 - 4.0 | Two distinct singlets for the two methoxy (-OCH₃) groups, integrating to 3 protons each. | |
| Broad singlet | A broad, exchangeable signal for the boronic acid -OH protons, which may not always be observed. | |
| ¹³C | ~ 150 - 165 (C-F) | Carbon directly attached to fluorine, split into a doublet by C-F coupling. |
| ~ 130 - 150 (C-O) | Carbons attached to the methoxy groups. | |
| ~ 110 - 125 | Remaining aromatic carbons. | |
| ~ 55 - 65 | Methoxy carbons. | |
| ¹⁹F | ~ -110 to -130 | A single resonance, likely a triplet or doublet of doublets due to coupling with adjacent aromatic protons. |
| ¹¹B | ~ 18 - 30 | A broad singlet characteristic of a trigonal planar boronic acid. |
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of 2,3-dimethoxy-6-fluorophenylboronic acid into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer, performing ¹H, ¹³C, ¹⁹F, and ¹¹B acquisitions.
Mass Spectrometry (MS): Confirming Mass and Composition
MS provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound. It is a critical tool for validating the molecular identity.[4][5]
Rationale for Technique Selection: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often yielding a clear molecular ion or a related adduct.[4] It can be coupled with liquid chromatography (LC) to simultaneously assess purity.
Expected Mass Spectrometry Data:
| Ion Type | Expected m/z | Rationale |
| [M-H]⁻ | 198.06 | Loss of a proton from the boronic acid in negative ion mode. This is often a prominent ion. |
| [M+Na]⁺ | 222.05 | Formation of a sodium adduct in positive ion mode. |
| [M₃-3H₂O-H]⁻ | 544.20 | Dehydrated trimeric boroxine anion. Boronic acids are prone to forming cyclic trimers (boroxines) upon dehydration, which are readily observed in MS.[6][7] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at ~1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL using the mobile phase.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes.
-
-
MS Conditions:
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.
-
Scan Range: m/z 100 - 1000.
-
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray crystallography provides an unambiguous, three-dimensional map of the atomic positions and bonding geometry in the solid state.[8][9] It is the gold standard for structural determination.
Rationale and Insights: This technique can definitively confirm the substitution pattern on the phenyl ring, measure precise bond lengths and angles, and reveal intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of boronic acids.[8][10] Phenylboronic acids often form hydrogen-bonded dimers in the solid state.[8][10]
Experimental Protocol: Crystal Growth and Analysis
-
Crystal Growth: High-quality single crystals are essential.[11] This is often achieved by slow evaporation of a saturated solution.
-
Dissolve the boronic acid in a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate/heptane).
-
Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
-
-
Data Collection:
-
A suitable crystal (0.1-0.5 mm) is selected and mounted on a goniometer.[11]
-
The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software to generate the final atomic model.[8]
Integrated Analytical Workflow and Purity Assessment
Verifying the structure is only part of the process. Assessing purity is equally critical, as common impurities can interfere with subsequent reactions.
Common Impurities in Boronic Acids:
-
Boroxines: Cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. These are the most common impurity.[6]
-
Protodeborylation Products: The corresponding arene (1,2-dimethoxy-4-fluorobenzene) formed by the cleavage of the C-B bond.[12]
-
Starting Materials: Residual reagents from the synthesis.
The following workflow ensures both structural confirmation and purity assessment.
Caption: Integrated workflow for structural validation and purity assessment.
Conclusion
The structural analysis of 2,3-dimethoxy-6-fluorophenylboronic acid is a critical quality control step that underpins its successful application in research and development. A rigorous, multi-faceted approach is non-negotiable. By combining the detailed solution-state information from multinuclear NMR, the precise mass and formula from HRMS, and the definitive solid-state structure from X-ray crystallography, a complete and unambiguous picture of the molecule emerges. This integrated workflow, which also incorporates chromatographic purity assessment, provides the necessary confidence for scientists and drug developers, ensuring that this versatile building block meets the exacting standards required for the synthesis of next-generation materials and therapeutics.
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Introduction: The Structural Imperative of 2,3-Dimethoxy-6-fluorophenylboronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethoxy-6-fluorophenylboronic acid
2,3-Dimethoxy-6-fluorophenylboronic acid is a highly functionalized organoboron compound with significant potential in synthetic organic chemistry and drug discovery. Its utility as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. The precise arrangement of its substituents—two electron-donating methoxy groups and an electron-withdrawing fluorine atom—creates a unique electronic and steric profile that can be exploited to modulate the properties of target molecules.
For researchers in medicinal chemistry and materials science, the unambiguous structural confirmation of this reagent is not merely a procedural formality; it is the bedrock of reliable and reproducible research. The presence of impurities, isomers, or the common trimeric anhydride (boroxine) can lead to failed reactions, misleading biological data, and a significant loss of resources. This guide provides a comprehensive framework for the definitive spectroscopic characterization of 2,3-Dimethoxy-6-fluorophenylboronic acid, leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations that follow are designed to be self-validating, ensuring the highest degree of scientific integrity for professionals in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a compound like 2,3-Dimethoxy-6-fluorophenylboronic acid, a comprehensive analysis requires a multi-nuclear approach, examining ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei. Each spectrum provides a unique and complementary piece of the structural puzzle.
Expertise & Experience: The Rationale for a Multi-Nuclear Approach
A simple ¹H NMR spectrum is insufficient for this molecule. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings, which can be difficult to assign without further information.
-
¹³C NMR confirms the carbon backbone and the presence of the methoxy groups.
-
¹⁹F NMR provides a direct and sensitive probe for the fluorine substituent, and its coupling to adjacent protons is a key diagnostic tool for confirming the substitution pattern on the aromatic ring.[1]
-
¹¹B NMR is essential for characterizing the boronic acid moiety itself. It can distinguish between the desired sp²-hybridized boronic acid and potential sp³-hybridized boronate esters or degradation products.[2][3] The chemical shift of boron is highly sensitive to its coordination environment.[4][5]
Trustworthiness: A Self-Validating Protocol for NMR Analysis
This protocol ensures that the acquired data is robust and reproducible.
Step 1: Sample Preparation
-
Weigh approximately 10-15 mg of 2,3-Dimethoxy-6-fluorophenylboronic acid directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar boronic acid and its B(OH)₂ protons are typically observable. Acetone-d₆ is also a suitable alternative.[6]
-
Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, particulate-free solution is critical.
Step 2: Instrument Setup & Data Acquisition
-
Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to achieve adequate signal dispersion.
-
Acquire a standard ¹H NMR spectrum. The B(OH)₂ protons may appear as a broad singlet; adding a drop of D₂O will cause this signal to disappear due to proton exchange, confirming its assignment.[6]
-
Acquire a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and potential quaternary carbon signals with long relaxation times.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.
-
Acquire a proton-decoupled ¹¹B NMR spectrum. Use a broad spectral width and ensure the probe is tuned to the ¹¹B frequency.
Authoritative Grounding: Data Interpretation and Predicted Values
The following table outlines the predicted chemical shifts (δ) and key coupling constants (J) based on extensive data from analogous substituted phenylboronic acids.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling (J in Hz) | Rationale & Authoritative Context |
| ¹H | 8.0 - 8.5 | Broad singlet (2H) | B(OH)₂ protons. Exchangeable with D₂O.[6] |
| ~7.1 | Doublet of doublets (dd) | Aromatic H-4. Coupled to H-5 and F. | |
| ~6.8 | Doublet of doublets (dd) | Aromatic H-5. Coupled to H-4 and F. | |
| ~3.8 | Singlet (3H) | Methoxy group protons (C2-OCH₃). | |
| ~3.7 | Singlet (3H) | Methoxy group protons (C3-OCH₃). | |
| ¹³C | ~160 (d) | Doublet, ¹JCF ≈ 240-250 Hz | C6-F. The large one-bond C-F coupling is characteristic.[6] |
| ~150-155 | Singlet | C2-OCH₃. | |
| ~145-150 | Singlet | C3-OCH₃. | |
| ~125-130 | Doublet, JCF ≈ 3-5 Hz | C4. | |
| ~115-120 | Doublet, JCF ≈ 20-25 Hz | C5. | |
| ~110 (d) | Doublet, JCF ≈ 15-20 Hz | C1-B. The carbon directly attached to boron is often broad or unobserved. | |
| ~56 | Singlet | Methoxy carbons (-OCH₃). | |
| ¹⁹F | -110 to -125 | Multiplet | The chemical shift is referenced to CFCl₃. The exact value depends on the solvent and electronic environment.[1][7] |
| ¹¹B | +28 to +33 | Broad singlet | sp²-hybridized trigonal planar boron. Formation of the trimeric boroxine anhydride would result in a similar chemical shift (~33 ppm).[2][5] |
Infrared (IR) Spectroscopy: Probing Key Functional Groups
While NMR provides the skeletal map, IR spectroscopy offers a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of bonds within the molecule act as a unique fingerprint.
Expertise & Experience: Causality Behind Expected Vibrations
For 2,3-Dimethoxy-6-fluorophenylboronic acid, the most diagnostic IR bands are those associated with the O-H, B-O, C-O, and aromatic C-F bonds. Phenylboronic acids often exist as hydrogen-bonded dimers in the solid state, which significantly affects the O-H stretching vibration.[8][9] Instead of a sharp band around 3600 cm⁻¹, one should expect a very broad absorption at a lower frequency, which is a hallmark of strong intermolecular hydrogen bonding.
Trustworthiness: A Robust Protocol for FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.
Step 1: Instrument Preparation
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. Step 2: Sample Analysis
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Lower the ATR press to ensure firm contact between the sample and the crystal. Step 3: Data Acquisition
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.
Authoritative Grounding: Table of Characteristic IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Description & Authoritative Context |
| 3500 - 3200 (very broad) | O-H stretch | Characteristic of intermolecularly hydrogen-bonded hydroxyl groups in boronic acids.[9][10] |
| ~3050 | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |
| ~2950, ~2850 | Aliphatic C-H stretch | Asymmetric and symmetric stretching of the methoxy (-OCH₃) groups. |
| ~1600, ~1480 | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
| 1380 - 1320 | B-O stretch | A strong, characteristic band for the boron-oxygen single bond.[11][12] |
| 1280 - 1240 | Aryl C-O stretch | Asymmetric stretching of the C-O bond in the methoxy substituents. |
| 1100 - 1000 | Aryl C-F stretch | Stretching vibration of the carbon-fluorine bond. |
| ~850 - 750 | Aromatic C-H bend | Out-of-plane bending ("wagging") of the aromatic C-H bonds, indicative of the substitution pattern. |
Mass Spectrometry (MS): Absolute Molecular Confirmation
Mass spectrometry provides the definitive measure of a molecule's mass, confirming its elemental composition. For boronic acids, MS also reveals a unique isotopic signature that serves as an additional point of verification.
Expertise & Experience: Selecting the Optimal Ionization Method
Electrospray Ionization (ESI) is the preferred method for this class of compounds.[13] It is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. Due to the acidic nature of the B(OH)₂ group, ESI is most effective in negative ion mode, where the instrument will detect the deprotonated molecule, [M-H]⁻. Analyzing boronic acids with harder techniques like Electron Impact (EI) can lead to extensive fragmentation and dehydration, complicating interpretation.[14]
Trustworthiness: A Validated LC-MS Protocol
This protocol uses a standard Liquid Chromatography-Mass Spectrometry (LC-MS) setup for high-throughput, reliable analysis.
Step 1: Sample Preparation
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.
Step 2: LC-MS Analysis
-
Liquid Chromatography: Use a C18 reverse-phase column. A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) is sufficient to separate the analyte from potential non-polar impurities.
-
Mass Spectrometry: Operate the ESI source in negative ion mode.
-
Acquisition: Perform a full scan analysis over a mass range of m/z 50-500 to detect the molecular ion.
Authoritative Grounding: Interpreting the Mass Spectrum
The key to interpreting the mass spectrum of a boron-containing compound is recognizing its unique isotopic pattern. Boron exists naturally as two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%).[15][16] This means any fragment containing one boron atom will appear as a pair of peaks separated by ~1 Da, with a characteristic intensity ratio of approximately 1:4.
Theoretical Mass Calculation:
-
Molecular Formula: C₈H₁₀BFO₄
-
Monoisotopic Mass of [M-H]⁻ (using ¹¹B): 199.0607 Da
-
Expected Observation: A strong peak at m/z 199.06 and a smaller peak at m/z 198.06 (from the ¹⁰B isotopologue) with ~20-25% of the main peak's intensity.
Conclusion
The structural verification of 2,3-Dimethoxy-6-fluorophenylboronic acid is a critical prerequisite for its successful application in research and development. A cursory analysis is insufficient. By employing a synergistic combination of multi-nuclear NMR, FTIR, and high-resolution MS, scientists can achieve an unambiguous and comprehensive characterization. The ¹¹B and ¹⁹F NMR spectra provide specific confirmation of the key heteroatoms, the ¹H and ¹³C NMR spectra map the core structure, the IR spectrum verifies the essential functional groups, and the mass spectrum provides absolute confirmation of the molecular weight and elemental composition through its distinct boron isotope pattern. Adherence to these self-validating protocols will ensure the quality and integrity of the starting materials, paving the way for reliable and groundbreaking scientific advancement.
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A Technical Guide to Obtaining and Utilizing 2,3-Dimethoxy-6-fluorophenylboronic Acid for Drug Discovery
Abstract: 2,3-Dimethoxy-6-fluorophenylboronic acid is a highly valuable, functionalized building block for medicinal chemistry, offering a unique combination of steric and electronic properties for library synthesis and lead optimization. However, this reagent is not a readily available catalog item. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its strategic importance, a practical procurement strategy involving custom synthesis of a key precursor, and detailed, field-proven protocols for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions.
Section 1: Introduction: The Strategic Value of Fluorinated Arylboronic Acids
Boronic acids and their derivatives are foundational pillars of modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and versatile reactivity make them indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone for constructing carbon-carbon bonds, particularly in the synthesis of biaryl structures prevalent in pharmaceuticals.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. It can alter the pKa of nearby functional groups, block sites of metabolic oxidation, and introduce favorable protein-ligand interactions, ultimately improving a drug's overall profile.
The specific 2,3-dimethoxy-6-fluoro substitution pattern on a phenylboronic acid offers a distinct tactical advantage. The ortho-fluoro substituent significantly modulates the electronics and reactivity of the boronic acid, while the adjacent dimethoxy groups provide steric bulk and hydrogen bond accepting capabilities, allowing for fine-tuning of a compound's conformation and interaction with its biological target.
Section 2: Physicochemical Properties and Handling
Given its status as a non-catalog compound, comprehensive, experimentally verified data for 2,3-Dimethoxy-6-fluorophenylboronic acid is not available. The following table includes calculated properties and data from structurally analogous compounds to provide a reliable guide for experimental planning.
| Property | Value / Information | Source / Basis |
| Chemical Name | 2,3-Dimethoxy-6-fluorophenylboronic acid | IUPAC Nomenclature |
| Molecular Formula | C₈H₁₀BFO₄ | Calculated |
| Molecular Weight | 199.97 g/mol | Calculated |
| CAS Number | Not assigned. | - |
| Appearance | Expected to be a white to off-white crystalline powder. | Analogy to similar phenylboronic acids. |
| Melting Point | Not determined. For comparison, 2-fluoro-6-methoxyphenylboronic acid melts at 98-102 °C. | Analogy |
| Solubility | Expected to be soluble in methanol, THF, dioxane, and other polar organic solvents. Limited solubility in water. | General solubility of arylboronic acids. |
| Hazard Identification | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Based on SDS for analogous compounds like 2-fluorophenylboronic acid. |
| Handling Precautions | Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust. Wash hands thoroughly after handling. | Standard laboratory practice for boronic acids. |
| Storage | Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent dehydration to the boroxine anhydride. Refrigeration (2-8°C) is recommended. | Best practice for boronic acid stability.[1] |
Section 3: Commercial Availability & Procurement Strategy
A thorough search of major chemical supplier catalogs indicates that 2,3-Dimethoxy-6-fluorophenylboronic acid is not commercially available as a stock item. Therefore, researchers must pursue a synthesis-based procurement strategy. This involves two primary options: sourcing a key precursor for in-house synthesis or engaging a custom synthesis provider.
Part A: Sourcing the Key Precursor
The most logical and efficient synthetic route begins with the corresponding aryl bromide: 1-bromo-3,4-dimethoxy-2-fluorobenzene . This precursor is also not widely available but is offered by a select number of specialty chemical suppliers, often on a lead-time or make-to-order basis.
| Supplier | Product Name | Notes |
| ChemScene | 1-Bromo-3,5-dimethoxy-4-fluorobenzene | An isomer; demonstrates availability of related building blocks.[2] |
| BLDpharm | 1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene | Demonstrates capability in complex fluorinated aromatics.[3] |
| SynQuest Labs | 1-Bromo-3,4-difluoro-2-methoxybenzene | A closely related structural analog.[4] |
Note: Researchers should inquire directly with these and other fine chemical suppliers for a custom quotation for 1-bromo-3,4-dimethoxy-2-fluorobenzene.
Part B: Custom Synthesis Providers
For laboratories not equipped for or focused on multi-step synthesis, outsourcing the entire synthesis is the most practical approach. Many chemical suppliers offer robust custom synthesis services.
| Custom Synthesis Provider | Service Highlights |
| ChemScene | Offers custom synthesis, process optimization, and commercial production services.[2] |
| BLDpharm | In-house R&D center specializing in heterocycles, boronic acids, and chiral compounds.[2] |
| Frontier Specialty Chemicals | Maintains an extensive catalog of boronic acids and offers expertise in their synthesis.[3] |
Section 4: Recommended Synthetic Protocol: From Aryl Bromide to Boronic Acid
The conversion of an aryl bromide to a boronic acid is a standard transformation in organic synthesis. The most reliable method involves a lithium-halogen exchange at low temperature, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.
Causality Behind Experimental Choices:
-
Lithium-Halogen Exchange: This method is preferred over Grignard formation for many functionalized aromatics. It is extremely fast, even at cryogenic temperatures (-78 °C), which allows the reaction to proceed selectively in the presence of other functional groups that might be incompatible with Grignard reagents.[5] Using n-butyllithium is a common and cost-effective choice.
-
Cryogenic Temperature (-78 °C): The aryllithium intermediate is highly reactive and unstable at higher temperatures. Maintaining a very low temperature throughout the addition and quenching steps is critical to prevent side reactions and decomposition.[6][7]
-
Triisopropyl Borate: This electrophile is used to "trap" the nucleophilic aryllithium. Its bulky isopropyl groups help prevent the common side reaction of diadduct formation (where two aryl groups add to the boron center).
-
Acidic Workup: The initial product is a boronate ester. Hydrolysis under mild acidic conditions is required to cleave the ester and yield the final boronic acid.
Synthetic Workflow Diagram
Caption: Synthetic path from aryl bromide to boronic acid.
Step-by-Step Experimental Protocol
Note: This protocol is a representative procedure and should be adapted and optimized based on stoichiometry and laboratory conditions. All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reaction Setup: Dissolve 1-bromo-3,4-dimethoxy-2-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Borylation: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold aryllithium solution.
-
Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature overnight.
-
Quenching and Hydrolysis: Carefully quench the reaction by slowly adding aqueous HCl (1 M) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude boronic acid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel chromatography to yield the final product.
Section 5: Application Protocol: Suzuki-Miyaura Cross-Coupling
The primary application for 2,3-Dimethoxy-6-fluorophenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This enables the direct installation of the 2,3-dimethoxy-6-fluorophenyl moiety onto a variety of molecular scaffolds.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group (the 2,3-dimethoxy-6-fluorophenyl group) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Step-by-Step Experimental Protocol
Note: This is a general protocol. The choice of palladium catalyst, ligand, base, and solvent are highly dependent on the specific substrates and may require screening for optimization.
-
Preparation: To a reaction vial or flask, add the aryl halide (Ar-X, 1.0 eq), 2,3-Dimethoxy-6-fluorophenylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio).
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Extraction and Purification: Separate the layers. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Section 6: Conclusion
While 2,3-Dimethoxy-6-fluorophenylboronic acid is not a standard, off-the-shelf reagent, its strategic value in medicinal chemistry justifies the effort required for its procurement. This guide provides a clear and actionable pathway, shifting the challenge from a fruitless catalog search to a manageable synthetic plan. By sourcing a suitable aryl bromide precursor and employing a robust lithium-halogen exchange protocol, researchers can reliably access this powerful building block. The subsequent application in well-established Suzuki-Miyaura coupling reactions allows for the efficient incorporation of this uniquely functionalized moiety into diverse molecular scaffolds, accelerating the discovery and development of next-generation therapeutics.
References
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Kirsch, P. (2006). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Pike, V. W. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
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Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]
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NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Gillard, R. J. (2014). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Taylor & Francis Online. (2020). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
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ETH Zurich. Organometallic Chemistry II Lecture Notes. ETH Zurich. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2,3-Dimethoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2,3-Dimethoxy-6-fluorophenylboronic acid. Synthesizing technical data with established laboratory best practices, this document is intended to equip researchers and drug development professionals with the knowledge necessary to work with this compound in a safe and effective manner. The information herein is grounded in authoritative safety data for structurally analogous compounds and general best practices for the arylboronic acid chemical class.
Understanding the Hazard Profile
2,3-Dimethoxy-6-fluorophenylboronic acid, while a valuable reagent in organic synthesis, presents several potential health hazards that necessitate careful handling. Based on data from structurally similar fluorinated and methoxylated phenylboronic acids, a comprehensive hazard profile has been established.[1][2][3][4]
Primary Hazard Classifications:
-
Acute Oral Toxicity: Harmful if swallowed.[1][2][3][4] Ingestion can lead to gastrointestinal irritation, nausea, and vomiting.[1]
-
Skin Irritation: Causes skin irritation.[1][2][4] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][4] Direct contact can result in redness, pain, and potential damage to the cornea.
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust particles.[1][2][4]
GHS Hazard Summary
The following table summarizes the anticipated GHS classifications for 2,3-Dimethoxy-6-fluorophenylboronic acid, extrapolated from analogous compounds.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 |
Prudent Laboratory Practices: A Proactive Approach to Safety
A foundational principle of laboratory safety is the implementation of consistent and careful handling practices. The following protocols are designed to minimize exposure and mitigate the risks associated with 2,3-Dimethoxy-6-fluorophenylboronic acid.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure involves robust engineering controls and the consistent use of appropriate PPE.
-
Ventilation: All work with 2,3-Dimethoxy-6-fluorophenylboronic acid should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eye Protection: Chemical safety goggles are required at all times when handling this compound.[5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[6] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.
-
Skin and Body Protection: A laboratory coat is the minimum requirement for body protection. For larger scale operations, a chemically impervious apron should be worn.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 2,3-Dimethoxy-6-fluorophenylboronic acid.
Hygiene Practices
Strict adherence to laboratory hygiene is critical to prevent accidental exposure.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Chemical Reactivity and Stability
Understanding the chemical behavior of 2,3-Dimethoxy-6-fluorophenylboronic acid is paramount for safe storage and handling.
General Stability
Arylboronic acids are generally stable solids under standard laboratory conditions.[7] However, they are susceptible to certain decomposition pathways.
-
Protodeboronation: This is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process can be accelerated by heat, the presence of a base, or certain metal catalysts.[8] The rate of protodeboronation of some arylboronic acids is influenced by pH, with decomposition being more rapid under acidic or basic conditions.
-
Oxidation: Arylboronic acids can be oxidized to the corresponding phenols.[7]
-
Anhydride Formation: Boronic acids have a tendency to lose water to form cyclic trimers known as boroxines.[7] This is a reversible process.
Incompatible Materials
To prevent hazardous reactions, avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially exothermic reactions.[9]
-
Strong Acids and Bases: Can catalyze decomposition.[9]
Storage and Transport
Proper storage is essential to maintain the integrity of 2,3-Dimethoxy-6-fluorophenylboronic acid and to prevent accidental release.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Keep containers tightly closed to prevent moisture absorption and potential degradation.[10]
-
Container Integrity: Ensure that storage containers are clearly labeled and in good condition.
Spill Management and Waste Disposal
A proactive plan for spill cleanup and waste disposal is a critical component of a safe laboratory environment.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the personal protective equipment outlined in Section 2.1.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Decontaminate the area with a suitable laboratory cleaner.
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.
Spill Response Workflow
Caption: A stepwise workflow for responding to a spill of 2,3-Dimethoxy-6-fluorophenylboronic acid.
Waste Disposal
All waste containing 2,3-Dimethoxy-6-fluorophenylboronic acid must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[11][12]
-
Waste Containers: Collect waste in clearly labeled, sealed containers.
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company.
-
Neutralization: For small amounts of residual acidic waste, neutralization to a pH between 5.5 and 9.5 may be permissible for drain disposal, but only if it contains no other hazardous components and is in accordance with local regulations.[13] Always consult your institution's environmental health and safety office before any drain disposal.
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][14] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1] |
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for the compound or a similar compound.
References
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
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ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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ACS Publications. (2021, June 9). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]
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University of Cincinnati. (n.d.). Advisory 7.3 - Chemical Waste Management. Retrieved from [Link]
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AWS. (2016, December 15). Boric Acid Safety Data Sheet. Retrieved from [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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King County. (2015, December 1). Laboratory Waste Management Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid?. Retrieved from [Link]
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Mayo Clinic. (n.d.). Chemical burns: First aid. Retrieved from [Link]
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WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from [Link]
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ACS Publications. (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
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solubility of 2,3-Dimethoxy-6-fluorophenylboronic acid in common organic solvents
An In-depth Technical Guide to the Solubility of 2,3-Dimethoxy-6-fluorophenylboronic Acid in Common Organic Solvents
Abstract
2,3-Dimethoxy-6-fluorophenylboronic acid is a highly functionalized arylboronic acid derivative increasingly utilized as a key building block in medicinal chemistry and materials science, particularly in palladium-catalyzed cross-coupling reactions.[1] Its utility in the synthesis of complex molecules necessitates a thorough understanding of its solubility characteristics to enable efficient reaction setup, workup, and purification. This technical guide addresses the notable gap in published quantitative solubility data for this specific compound. We provide a predictive solubility framework based on the well-characterized parent compound, phenylboronic acid, and analyze the expected influence of the dimethoxy and fluoro substituents. Critically, this document furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. The guide is designed for chemistry professionals in research and development who require both predictive insights and a robust, validated methodology for handling this reagent.
Introduction: The Strategic Value of 2,3-Dimethoxy-6-fluorophenylboronic Acid
Boronic acids are a cornerstone of modern synthetic chemistry, prized for their stability, low toxicity, and versatile reactivity in transformations like the Suzuki-Miyaura coupling.[1] As a class, they are considered "green" compounds, often degrading to boric acid, which can be eliminated by the body in biological contexts.[1] The title compound, 2,3-Dimethoxy-6-fluorophenylboronic acid, belongs to a sophisticated generation of these reagents. Its unique substitution pattern—a fluorine atom ortho to the boronic acid moiety and two adjacent methoxy groups—imparts specific electronic and steric properties that are highly desirable in drug discovery. These features can modulate the compound's reactivity and influence the pharmacokinetic properties of the resulting products.[2][3] A precise understanding of its solubility is the first step in unlocking its full synthetic potential, impacting everything from solvent selection for reactions to the design of crystallization-based purification protocols.
Predictive Solubility Profile: From Baseline to Specifics
In the absence of direct published data for 2,3-Dimethoxy-6-fluorophenylboronic acid, a reliable predictive model can be constructed by analyzing its structural components.
Baseline Reference: The Solubility of Phenylboronic Acid
We begin with the solubility profile of phenylboronic acid, the parent compound. Its behavior provides a foundational reference point for understanding how more complex derivatives will interact with various solvents. Phenylboronic acid exhibits a clear trend of high solubility in polar organic solvents, moderate solubility in less polar solvents like chloroform, and very low solubility in nonpolar hydrocarbons.[4][5][6]
Table 1: Established Solubility of Phenylboronic Acid in Common Organic Solvents
| Solvent Class | Representative Solvents | Qualitative Solubility | Reference(s) |
|---|---|---|---|
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dipropyl Ether | High | [4][6] |
| Ketones | Acetone, 3-Pentanone | High | [4][5] |
| Chloroalkanes | Chloroform | Moderate | [4][5] |
| Alcohols | Methanol, Ethanol | High | N/A |
| Hydrocarbons | Methylcyclohexane, Hexanes, Toluene | Very Low |[4][5] |
Note: "High" solubility generally implies the ability to form solutions of concentrations >100 mg/mL, "Moderate" between 10-100 mg/mL, and "Very Low" <1 mg/mL. These are estimates for practical laboratory use.
The Influence of Fluoro and Dimethoxy Substituents
The functional groups on 2,3-Dimethoxy-6-fluorophenylboronic acid will significantly modulate the baseline solubility of the phenylboronic acid core.
-
Fluorine Atom: The ortho-fluoro group is strongly electron-withdrawing and can participate in hydrogen bonding as an acceptor. This generally increases a molecule's polarity, which can enhance solubility in polar solvents.
-
Dimethoxy Groups (-OCH₃): The two methoxy groups introduce polarity and are effective hydrogen bond acceptors. Their presence is expected to substantially increase the compound's affinity for polar aprotic and protic solvents compared to the parent phenylboronic acid.
Causality: The combined electronic effects of these substituents create a more polar molecule than phenylboronic acid. The multiple hydrogen bond acceptors (two oxygens, one fluorine) will facilitate strong solute-solvent interactions with solvents capable of hydrogen bonding (like alcohols) or with significant dipole moments (like THF or acetone). Conversely, these polar groups will decrease its affinity for nonpolar hydrocarbon solvents.
Predicted Qualitative Solubility of 2,3-Dimethoxy-6-fluorophenylboronic Acid
Based on the analysis above, we can predict a qualitative solubility profile to guide initial experimental work.
Table 2: Predicted Solubility Profile for 2,3-Dimethoxy-6-fluorophenylboronic Acid
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | High | Strong H-bonding interactions. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High | Strong dipole-dipole interactions and H-bond acceptance. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Strong dipole-dipole interactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Good polarity matching. |
| Esters | Ethyl Acetate | Moderate | Moderate polarity and H-bond acceptance. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | Mismatch in polarity, though pi-stacking is possible. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | Significant polarity mismatch. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, quantitative data must be generated. The following protocol describes a dynamic (synthetic) method, a reliable and widely used technique for determining the temperature-dependent solubility of solid compounds in various solvents.[6][7]
Principle of the Dynamic Method
The dynamic method involves preparing a series of vials, each containing a known mass of the solute (2,3-Dimethoxy-6-fluorophenylboronic acid) and a known mass of the solvent. The heterogeneous mixtures are then heated slowly with vigorous stirring. The temperature at which the last solid particle dissolves, resulting in a perfectly clear solution, is recorded as the saturation temperature for that specific concentration. This process is repeated for multiple concentrations to construct a solubility curve.[4] This method is self-validating as the visual endpoint is sharp and reproducible.
Critical Safety Precautions
Phenylboronic acid derivatives must be handled with appropriate care. Analogous compounds are known to cause skin, eye, and respiratory tract irritation.[8][9][10]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves (or other chemically resistant gloves), and splash-proof safety goggles.
-
Handling: Avoid creating and inhaling dust. Use a spatula for transfers and handle containers carefully. In case of spills, follow established laboratory procedures for solid chemical cleanup.[11]
Materials and Reagents
-
Solute: 2,3-Dimethoxy-6-fluorophenylboronic acid (purity >97%)
-
Solvents: High-purity (e.g., HPLC grade) solvents of interest (Methanol, THF, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Heptane)
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Heating block or oil bath with precise temperature control (±0.1 °C) and digital thermometer/probe
-
Magnetic stir plate and small magnetic stir bars
-
Clear glass vials (e.g., 4 mL or 8 mL) with screw caps
-
Glass pipettes or syringes for solvent dispensing
-
Step-by-Step Experimental Procedure
-
Sample Preparation:
-
Label a series of vials for each solvent to be tested.
-
Accurately weigh a specific mass of 2,3-Dimethoxy-6-fluorophenylboronic acid into each vial. For example, prepare vials with 10 mg, 25 mg, 50 mg, 100 mg, and 200 mg. Record the exact mass for each.
-
Add a magnetic stir bar to each vial.
-
Dispense a precise volume (e.g., 1.0 mL) of the chosen solvent into the first vial. Calculate and record the mass of the solvent using its density at room temperature.
-
Seal the vial tightly.
-
-
Equilibration and Measurement:
-
Place the vial in the heating block on the magnetic stirrer.
-
Begin stirring at a moderate speed (e.g., 400 RPM) to ensure the suspension is uniform.
-
Start heating slowly, at a rate of approximately 0.2-0.5 °C per minute, especially when approaching the expected dissolution temperature. A slow heating rate is critical for accuracy.[7]
-
Continuously observe the vial for the disappearance of the last solid particles.
-
The moment the solution becomes completely clear and free of solids, record the temperature from the digital thermometer. This is the saturation temperature (T_sat).
-
To confirm equilibrium, slowly cool the solution. The temperature at which turbidity or crystals first reappear should be close to the recorded T_sat.
-
-
Data Collection:
-
Repeat steps 2.1-2.5 for each prepared sample concentration.
-
Repeat the entire procedure for each solvent of interest.
-
Data Analysis and Reporting
-
Calculate Concentration: For each data point, calculate the concentration in desired units (e.g., mg/mL, g/L, or mole fraction).
-
Construct Solubility Curve: Plot the solubility (concentration) on the y-axis against the saturation temperature (°C) on the x-axis for each solvent.
-
Summarize Data: Present the final data in a table, listing the solubility of 2,3-Dimethoxy-6-fluorophenylboronic acid in each solvent at one or more standard temperatures (e.g., 20 °C, 40 °C) by interpolating from the solubility curves.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Experimental workflow for dynamic solubility determination.
Conclusion
While published solubility data for 2,3-Dimethoxy-6-fluorophenylboronic acid is currently unavailable, a scientifically sound predictive framework can be established. Based on its structure, the compound is expected to be highly soluble in polar solvents such as alcohols, THF, and acetone, with diminishing solubility in less polar media and insolubility in aliphatic hydrocarbons. This guide provides the necessary theoretical foundation and, more importantly, a robust, step-by-step experimental protocol to empower researchers to generate the precise, quantitative data required for process optimization, reaction design, and successful implementation in drug development and materials science. Adherence to the detailed methodology will ensure the generation of reliable and reproducible solubility curves, bridging a critical data gap for this valuable synthetic building block.
References
-
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]
-
ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [diagram]. Available from: [Link]
-
Gaines, T. (2007). Literature Review of Boric Acid Solubility Data. Washington River Protection Solutions. Available from: [Link]
-
Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4556–4563. Available from: [Link]
-
PubChem. 2-Fluorophenylboronic acid. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Available from: [Link]
-
Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5894. Available from: [Link]
-
PubChemLite. 2,3-dimethoxy-6-fluorophenylboronic acid (C8H10BFO4). Université du Luxembourg. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(4), 1039. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC. Available from: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Ortho-Substituted Fluorinated Phenylboronic Acids: A Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of ortho-substituted fluorinated phenylboronic acids, a class of reagents that has become indispensable in modern synthetic and medicinal chemistry. We will move beyond a simple recitation of facts to provide a field-proven perspective on the strategic advantages, inherent challenges, and practical applications of these unique building blocks. The focus is on the causality behind experimental choices, empowering researchers to not only apply these reagents but to innovate with them.
The "Ortho-Fluorine Effect": More Than Just an Inductive Influence
The strategic placement of a fluorine atom at the ortho-position to a boronic acid group on a phenyl ring imparts a unique combination of steric and electronic properties that dramatically influence its reactivity and stability. Understanding this "ortho-fluorine effect" is paramount to leveraging these reagents effectively.
Traditionally, fluorine is known for its strong electron-withdrawing inductive effect. However, in the ortho-position, this is counterbalanced by a through-space donation of electron density from the fluorine lone pairs to the vacant p-orbital of the boron atom. This intramolecular coordination has several profound consequences:
-
Enhanced Stability: The B-F interaction can help to stabilize the boronic acid against protodeboronation, a common decomposition pathway, particularly under acidic or heated conditions.
-
Modulated Reactivity: The electron-donating character of this interaction can increase the nucleophilicity of the aryl group, which can be beneficial in certain cross-coupling reactions. Conversely, the steric bulk of the ortho-fluorine can hinder the approach of bulky coupling partners.
-
Conformational Locking: The B-F interaction can restrict the rotation of the C-B bond, leading to a more defined three-dimensional structure. This can have significant implications for stereoselective synthesis and the design of bioactive molecules.
This delicate balance of competing electronic and steric effects is what makes ortho-substituted fluorinated phenylboronic acids such versatile and powerful tools. The choice of a specific ortho-fluorinated phenylboronic acid should therefore be a deliberate one, based on a thorough understanding of these underlying principles.
Synthesis and Handling of Ortho-Substituted Fluorinated Phenylboronic Acids
The synthesis of ortho-substituted fluorinated phenylboronic acids can be challenging due to the potential for side reactions and the inherent instability of some boronic acids. However, several reliable methods have been developed.
Common Synthetic Routes
A prevalent method for the synthesis of 2-fluorophenylboronic acid involves the lithiation of 1-bromo-2-fluorobenzene followed by quenching with a trialkyl borate. This is a well-established and scalable procedure.
Experimental Protocol: Synthesis of 2-Fluorophenylboronic Acid
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2-fluorobenzene (1.0 eq) and anhydrous diethyl ether.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour.
-
Borylation: Trimethyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quench and Workup: The reaction is quenched by the slow addition of 2 M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 2-fluorophenylboronic acid as a white solid.
DOT Diagram: Synthesis of 2-Fluorophenylboronic Acid
Caption: Synthetic pathway for 2-fluorophenylboronic acid.
Handling and Storage Considerations
Ortho-substituted fluorinated phenylboronic acids, like many boronic acids, can be prone to dehydration to form boroxines. It is therefore recommended to store them in a cool, dry place under an inert atmosphere. For sensitive applications, it is advisable to check the purity of the boronic acid by NMR or other analytical techniques before use.
Applications in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and ortho-substituted fluorinated phenylboronic acids are particularly valuable coupling partners. The ortho-fluorine substituent can have a significant impact on the reaction outcome.
Mechanistic Considerations
The accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ortho-fluorine can influence each of these steps.
-
Transmetalation: The rate-determining step is often the transmetalation of the aryl group from boron to the palladium center. The increased nucleophilicity of the aryl ring due to the ortho-fluorine's electron-donating character can accelerate this step.
-
Reductive Elimination: The final step, reductive elimination, forms the C-C bond and regenerates the palladium(0) catalyst. The steric bulk of the ortho-fluorine can promote this step by destabilizing the palladium(II) intermediate.
DOT Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Practical Applications in Drug Discovery
The biaryl motif is prevalent in many pharmaceuticals, and the Suzuki-Miyaura coupling is a key method for its construction. The introduction of a fluorine atom can significantly improve the metabolic stability and pharmacokinetic properties of a drug candidate. Ortho-substituted fluorinated phenylboronic acids are therefore highly sought-after building blocks in medicinal chemistry.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | 2-Fluorophenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 2-Fluorophenylboronic acid | Pd(dppf)Cl2 | CsF | Dioxane | 88 |
| 3 | 4-Iodotoluene | 2,6-Difluorophenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 92 |
Advanced Applications and Future Outlook
The utility of ortho-substituted fluorinated phenylboronic acids extends beyond the Suzuki-Miyaura coupling. They are also employed in other transition-metal-catalyzed reactions, such as the Chan-Lam coupling for the formation of C-N bonds and the Liebeskind-Srogl coupling.
The continued development of new and more efficient methods for the synthesis and application of these versatile reagents will undoubtedly lead to further advances in organic synthesis, materials science, and drug discovery. The unique properties conferred by the ortho-fluorine substituent ensure that these building blocks will remain at the forefront of chemical innovation for years to come.
References
-
Synthesis and application of 2-fluorophenylboronic acid. Journal of Organic Chemistry. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews. [Link]
-
The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Palladium Catalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2,3-Dimethoxy-6-fluorophenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] While the reaction is widely applicable, its success with sterically hindered and electronically complex substrates is not always straightforward. This guide provides a detailed protocol and in-depth analysis for the Suzuki-Miyaura coupling of a challenging substrate: 2,3-Dimethoxy-6-fluorophenylboronic acid .
The unique substitution pattern of this boronic acid, featuring two electron-donating methoxy groups and an ortho-fluorine atom, presents specific challenges that necessitate a carefully optimized protocol. The electron-rich nature of the aromatic ring can decrease the reactivity of the boronic acid, while the ortho-substituents introduce significant steric hindrance. This document will dissect the mechanistic nuances of the Suzuki-Miyaura coupling and provide a robust, field-proven protocol to achieve high yields and purity.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices for a Challenging Substrate
The successful coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid hinges on the judicious selection of the catalyst, ligand, base, and solvent system. The rationale for these choices is deeply rooted in overcoming the specific electronic and steric challenges posed by this substrate.
Catalyst and Ligand Selection: The Key to Success
For sterically demanding couplings, the choice of the phosphine ligand is critical. Bulky and electron-rich ligands are often necessary to promote both the oxidative addition and the reductive elimination steps. For substrates like 2,3-Dimethoxy-6-fluorophenylboronic acid, with its ortho-substituents, ligands from the biaryl phosphine class are highly recommended.
| Ligand | Key Features | Recommended for |
| XPhos | Bulky and electron-rich. | Sterically hindered substrates. |
| SPhos | Similar to XPhos, highly effective. | Challenging couplings, including heteroaryl boronic acids. |
| RuPhos | Strong σ-donating properties. | Sterically demanding and electron-rich substrates. |
The palladium source is typically a Pd(0) or Pd(II) precatalyst. While Pd(PPh₃)₄ is a classic choice, more modern and efficient precatalysts that readily generate the active Pd(0) species are often preferred for challenging substrates.
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid. It is believed to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. For electron-rich boronic acids, a stronger base is often required to facilitate this process.
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective for challenging Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): Another strong base with good solubility in organic solvents, making it a popular choice for difficult reactions.
-
Fluoride Ions (e.g., from CsF or KF): Fluoride has a multifaceted role; it can act as a base to form a highly nucleophilic trifluoroborate species and can also favor the transmetalation and reductive elimination steps.
Solvent System: Ensuring Solubility and Promoting the Reaction
The solvent system must be chosen to ensure the solubility of all reactants and to facilitate the reaction. A mixture of an organic solvent and water is commonly used, as water can help to dissolve the inorganic base.
-
Dioxane/Water or THF/Water: Common biphasic solvent systems that are effective for a wide range of Suzuki couplings.
-
Toluene/Water: Another effective biphasic system, particularly for less polar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Dimethoxy-6-fluorophenylboronic Acid
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Materials and Reagents
-
Aryl halide (1.0 eq)
-
2,3-Dimethoxy-6-fluorophenylboronic acid (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), 2,3-Dimethoxy-6-fluorophenylboronic acid (1.2-1.5 eq), the palladium precatalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inefficient catalyst activation or decomposition. | Use a pre-catalyst, increase catalyst/ligand loading, or try a different ligand (e.g., SPhos, RuPhos). |
| Insufficiently strong base. | Switch to a stronger base like Cs₂CO₃ or add a fluoride source like CsF. | |
| Protodeboronation of the boronic acid | Presence of excess water or acidic impurities. | Use anhydrous solvents and a well-dried base. K₃PO₄ is often a good choice in these cases. |
| Reaction temperature is too high or reaction time is too long. | Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. | |
| Formation of homocoupling products | Presence of oxygen. | Ensure thorough degassing of solvents and the reaction vessel. |
| Inefficient transmetalation. | Optimize the base and solvent system. |
Conclusion
The Suzuki-Miyaura coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid, while challenging, can be successfully achieved with a carefully considered and optimized protocol. The key to success lies in the selection of a bulky, electron-rich phosphine ligand, a sufficiently strong base, and an appropriate solvent system to overcome the steric and electronic hurdles presented by this substrate. The protocol and insights provided in this guide offer a solid foundation for researchers to confidently approach the synthesis of complex biaryl molecules, paving the way for advancements in drug discovery and materials science.
References
- Grygorenko, O. O., et al. (2018). C–S bond activation in the cross-coupling of halide-substituted pyridyl–sulfonyl fluoride.
- Moran, J., et al. (2019). Suzuki–Miyaura Cross-Coupling of Aryl Sulfonyl Fluorides. Organic Letters, 21(15), 5869-5873.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 766-774.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Amatore, C., & Jutand, A. (2000). Role of fluoride ions in palladium-catalyzed cross-coupling reactions. Coordination Chemistry Reviews, 190-192, 1133-1150.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
reaction conditions for 2,3-Dimethoxy-6-fluorophenylboronic acid in cross-coupling
An Application Guide to Cross-Coupling Reactions of 2,3-Dimethoxy-6-fluorophenylboronic Acid
Introduction: The Strategic Importance of a Polysubstituted Building Block
In the landscape of modern drug discovery and materials science, the precise assembly of complex molecular architectures is paramount. Arylboronic acids are foundational reagents in this endeavor, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, 2,3-Dimethoxy-6-fluorophenylboronic acid stands out as a valuable building block. Its unique substitution pattern—a fluorine atom and a methoxy group positioned ortho to the boronic acid, with an additional meta-methoxy group—imparts specific steric and electronic properties to target molecules. These features are often sought after in medicinal chemistry to fine-tune properties such as metabolic stability, binding affinity, and cell permeability.[1]
However, the very substitutions that make this reagent so valuable also present significant synthetic challenges. The steric bulk from the two ortho substituents can hinder the key steps of the catalytic cycle, while the electronic nature of the aryl ring influences its reactivity.[2][3] This guide provides an in-depth analysis of the critical parameters for successfully employing 2,3-Dimethoxy-6-fluorophenylboronic acid in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering field-proven insights and detailed protocols for researchers.
Navigating the Challenges: Steric Hindrance and Electronic Effects
The primary obstacle in coupling 2,3-Dimethoxy-6-fluorophenylboronic acid is the steric congestion around the reactive C-B bond. The ortho-fluorine and ortho-methoxy groups create a crowded environment that can impede the approach of the palladium catalyst and slow down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[3][4][5]
Furthermore, polyfluorinated aryl boronic acids can be prone to decomposition, especially protodeboronation, under basic reaction conditions.[6][7] The selection of a suitable base is therefore a delicate balance: it must be strong enough to activate the boronic acid for transmetalation but not so harsh as to cause significant degradation of the starting material.[8][9]
Pillar 1: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is the most common application for this boronic acid, enabling the formation of C(sp²)–C(sp²) bonds. Optimizing this transformation requires careful consideration of the catalyst, base, and solvent system.
Catalyst System: The Power of Pre-catalysts and Bulky Ligands
For sterically demanding substrates, the choice of palladium source and phosphine ligand is the most critical factor.
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium pre-catalysts are highly recommended.[10][11] Buchwald's G3 or G4 pre-catalysts, for instance, are designed to generate the active monoligated Pd(0) species rapidly and quantitatively under mild conditions. This rapid catalyst activation is crucial as it allows the desired cross-coupling to outcompete potential side reactions like protodeboronation.[6][12][13]
-
Ligand Selection: The key to overcoming steric hindrance lies in the use of bulky, electron-rich phosphine ligands.[2] Ligands from the Buchwald family, such as SPhos and XPhos, are exceptionally effective. Their large steric footprint promotes the final, often rate-limiting, reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[10] For particularly challenging couplings, other specialized ligands may also be considered.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Base and Solvent Selection
The interplay between the base and solvent is critical for both solubility and reactivity.
-
Base: The primary role of the base is to convert the neutral boronic acid into a more nucleophilic boronate anion ([ArB(OH)₃]⁻), which facilitates transmetalation.[8][9][14] For sensitive substrates like 2,3-dimethoxy-6-fluorophenylboronic acid, inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to strong hydroxide bases.[10] These weaker bases are effective while minimizing the risk of protodeboronation.
-
Solvent: Aprotic polar solvents or ethereal solvents are generally preferred. Common choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with water as a co-solvent.[10] The addition of water can increase the solubility of the inorganic base and may influence the transmetalation mechanism favorably.[15][16] It is imperative that all solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]
Summary of Recommended Conditions
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid. Optimization may be required depending on the specific coupling partner.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Pre-catalyst | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Ensures rapid formation of the active Pd(0) catalyst, crucial for sterically hindered and sensitive substrates.[12][17] |
| Ligand | XPhos or SPhos (1-3 mol%) | Bulky, electron-rich ligands that accelerate the rate-limiting reductive elimination step.[10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately basic conditions activate the boronic acid while minimizing protodeboronation.[9][10] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or THF/H₂O | Good solubility for both organic and inorganic reagents. Must be rigorously degassed.[15][18] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome activation barriers, especially for less reactive aryl chlorides. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine completion. |
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2,3-Dimethoxy-6-fluorophenylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), 2,3-dimethoxy-6-fluorophenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G3 (0.02 mmol).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add degassed 1,4-dioxane and degassed water to the vessel to achieve a suitable concentration (e.g., 4 mL of dioxane and 1 mL of water for a 0.2 M solution with respect to the aryl bromide).
-
Place the reaction vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Pillar 2: The Buchwald-Hartwig Amination Reaction
Beyond C-C bond formation, the aryl moiety of 2,3-dimethoxy-6-fluorophenylboronic acid can be incorporated as an arylamine via the Buchwald-Hartwig amination.[19][20] This requires the corresponding aryl halide (e.g., 1-bromo-2,3-dimethoxy-6-fluorobenzene) as the starting material. The principles of using bulky, electron-rich ligands to overcome steric hindrance remain paramount.
Key Parameters
-
Catalyst System: Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with specialized biarylphosphine ligands. XantPhos is a particularly robust and versatile ligand for C-N couplings, known for its wide bite angle which facilitates the reductive elimination step.[21]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Cesium carbonate (Cs₂CO₃) is a highly effective choice, offering good functional group tolerance.[20][21] Sodium tert-butoxide (NaOtBu) is another common but more aggressive option that may not be compatible with sensitive functional groups.[20]
-
Solvent: Anhydrous, degassed aprotic solvents such as toluene or 1,4-dioxane are standard for this reaction.[22][23]
Caption: A logical workflow for optimizing cross-coupling reaction conditions.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of 1-bromo-2,3-dimethoxy-6-fluorobenzene.
Reagents:
-
1-Bromo-2,3-dimethoxy-6-fluorobenzene (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)
-
XantPhos (0.04 equiv, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol), XantPhos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
Seal the tube, evacuate, and backfill with Argon (repeat 3x).
-
Add anhydrous, degassed toluene (e.g., 5 mL for a 0.2 M reaction).
-
Add 1-bromo-2,3-dimethoxy-6-fluorobenzene (1.0 mmol) followed by the amine (1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the desired arylamine product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature. | Use a fresh palladium pre-catalyst.[10] Ensure solvents are rigorously degassed. Increase reaction temperature incrementally. |
| Protodeboronation | Base is too strong; Presence of excess water; Reaction time too long. | Switch to a milder base like K₃PO₄ or K₂CO₃.[10] Use anhydrous conditions if possible. Monitor the reaction closely and stop once the limiting reagent is consumed. |
| Homocoupling of Boronic Acid | Catalyst deactivation; Oxygen contamination. | Ensure a strictly inert atmosphere. Consider a Pd(0) source or a pre-catalyst that generates Pd(0) efficiently to favor the cross-coupling pathway.[10] |
| Poor Solubility | Inappropriate solvent system. | Screen alternative solvents like THF, CPME, or 2-MeTHF. Adjust the ratio of organic solvent to water. |
Conclusion
2,3-Dimethoxy-6-fluorophenylboronic acid is a powerful reagent for introducing a sterically encumbered and electronically tuned phenyl moiety into complex molecules. Successful cross-coupling hinges on mitigating the challenges posed by its structure. The use of modern palladium pre-catalysts paired with bulky, electron-rich phosphine ligands like XPhos or SPhos is the most critical determinant of success. This, combined with the judicious selection of a moderate base such as K₃PO₄ and a properly prepared solvent system, provides a robust and reliable foundation for achieving high yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and strategies outlined herein offer a comprehensive guide for researchers to effectively utilize this versatile building block in their synthetic campaigns.
References
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. [URL: https://www.benchchem.com/technical-support/optimizing-suzuki-coupling-reactions-with-vinylboronic-acids]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/262274945_Role_of_the_Base_and_Control_of_Selectivity_in_the_Suzuki-Miyaura_Cross-Coupling_Reaction]
- Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/chem.201700549]
- Boron-Based.com. Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. [URL: https://www.boron-based.com/optimizing-suzuki-miyaura-coupling-with-high-purity-boronic-acids-a-guide-for-b2b-procurement-and-rd-scientists_n1]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201400190]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [URL: https://pubs.acs.org/doi/10.1021/ja1073799]
- Aguilar, A. J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10423023/]
- Boodram, S. N., & Gevorgyan, V. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [URL: https://www.researchgate.net/figure/Sterically-hindered-Suzuki-Miyaura-cross-coupling-Ligand-and-base-effect_fig1_282880017]
- Tobisu, M., et al. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7041490/]
- Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [URL: https://doi.org/10.1039/C6RE00153J]
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/qo/c3qo00080g]
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. ResearchGate. [URL: https://www.researchgate.net/publication/262791845_Sterically_demanding_aryl-alkyl_Suzuki-Miyaura_coupling]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20858009/]
- Leonori, D., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b05215]
- Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [URL: https://www.researchgate.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja1073799]
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2014/qo/c3qo00080g]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4988979/]
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [URL: https://www.youtube.
- ResearchGate. (2019). Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid with 2‐bromothiphene. [URL: https://www.researchgate.net/figure/Palladium-catalyzed-cross-coupling-of-pentafluorophenyl-boronic-acid-with_fig1_337583344]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [URL: https://arodes.hes-so.ch/record/9708]
- Majek, M., & Rappe, A. K. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [URL: https://www.mdpi.com/1420-3049/22/5/783]
- Littke, A. F., & Fu, G. C. (2002). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/069.shtm]
- Semantic Scholar. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [URL: https://www.semanticscholar.org/paper/Aryl-fluorosulfates%3A-powerful-and-versatile-in-Jamali-Khalili/35d0e70471b059378170c011e40a049d5a89467d]
- Aguilar, A. J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/cjc-2023-0033]
- Clarke, M. L., & Roffe, G. W. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc00529a]
- HTA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [URL: https://www.hta-fr.ch/recherche-appliquee/instituts/chemtech/publications/impact-of-solvent-and-their-contaminants-on-pd-c-catalyzed-suzuki-miyaura-cross-coupling-reactions]
- Sharif, S., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8478440/]
- Fors, B. P., & Buchwald, S. L. (2010). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [URL: https://www.scripps.edu/baran/images/grpmtgs/Buchwald_Krische_Fors.pdf]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [URL: https://doi.org/10.1039/C3CS60197H]
- Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5357. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434226/]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Itoh, T., Mase, T., & Yoda, H. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16241121/]
- Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6373b5a702773b1853b05481]
- da Silva, A. C. S., et al. (2024). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [URL: https://www.preprints.org/manuscript/202404.1481/v1]
- Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1). [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/26359/103/1]
- Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/26/17/5357]
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0185]
- Żuk, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/218]
- Clot, A., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 22(12), 2235. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150162/]
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Application Note: Catalyst System Selection for Suzuki-Miyaura Couplings with 2,3-Dimethoxy-6-fluorophenylboronic Acid
Introduction: Embracing a Challenging Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2] This palladium-catalyzed transformation is fundamental in the synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on a particularly valuable yet challenging substrate: 2,3-Dimethoxy-6-fluorophenylboronic acid . Its unique substitution pattern, featuring two electron-donating methoxy groups and an electron-withdrawing fluorine atom, makes it an attractive component for tuning the electronic and conformational properties of target molecules. However, the very features that make it desirable also introduce significant synthetic hurdles. The molecule presents severe steric congestion due to three ortho substituents relative to the coupling site (a C2-methoxy group, a C6-fluoro group, and the C1-boronic acid itself). This steric shield complicates the key steps of the catalytic cycle and increases the propensity for undesired side reactions like protodeboronation.[4][5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals to navigate these challenges. We will dissect the mechanistic issues, present a rational framework for catalyst system selection, and provide robust, field-proven protocols to enable the successful application of this versatile building block.
The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle
To overcome the challenges posed by 2,3-Dimethoxy-6-fluorophenylboronic acid, it is crucial to understand its impact on the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
Caption: A decision workflow for screening and optimizing Suzuki coupling conditions.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents may be toxic or corrosive; consult Safety Data Sheets (SDS) before use.
Protocol 1: Recommended Starting Conditions
This protocol provides a robust starting point for coupling 2,3-Dimethoxy-6-fluorophenylboronic acid with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
2,3-Dimethoxy-6-fluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground
-
Degassed 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Preparation: To the oven-dried reaction vial, add the aryl bromide, 2,3-dimethoxy-6-fluorophenylboronic acid, K₃PO₄, and the magnetic stir bar.
-
Inert Atmosphere: Seal the vial with the septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) followed by the degassed water (0.5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product. [8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst activity. 2. Steric hindrance is too great for the chosen ligand. 3. Reaction temperature is too low. | 1. Switch to a more active precatalyst (e.g., G4). 2. Change to a bulkier ligand (e.g., from XPhos to RuPhos). [6] 3. Increase the temperature in 10 °C increments (up to 120 °C). [4] |
| Significant Protodeboronation | 1. The boronic acid is unstable under the reaction conditions. 2. Reaction time is too long. 3. Excessive water in the solvent system. | 1. Consider converting the boronic acid to its more stable pinacol or MIDA boronate ester. [5][9] 2. Use a more active catalyst system to shorten the reaction time. 3. Reduce the water content or use an anhydrous base like KF. [10] |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction. 2. Catalyst decomposition leading to palladium black. | 1. Ensure thorough degassing of solvents and maintain a robust inert atmosphere. 2. Use a more stable precatalyst/ligand combination. NHC-based catalysts can be more robust. [11] |
Conclusion
While 2,3-Dimethoxy-6-fluorophenylboronic acid presents notable steric and electronic challenges, its successful incorporation into biaryl structures is readily achievable through a rational and informed approach to catalyst selection. The use of modern, well-defined palladium precatalysts in combination with bulky, electron-rich biaryl phosphine or NHC ligands is paramount. By carefully selecting the catalyst system and systematically optimizing the reaction conditions, researchers can effectively overcome the inherent hurdles of this substrate, unlocking its potential for creating novel and valuable molecules in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Royal Society of Chemistry. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
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Application and Protocol Guide for Base Selection in the Suzuki Coupling of 2,3-Dimethoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Polysubstituted Arylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds.[1] The reaction's tolerance for a wide array of functional groups makes it an invaluable tool in the synthesis of complex molecular architectures.[1] This guide focuses on a particularly challenging yet increasingly relevant substrate: 2,3-Dimethoxy-6-fluorophenylboronic acid .
The unique substitution pattern of this molecule—two electron-donating methoxy groups at the 2- and 3-positions and an electron-withdrawing fluorine atom at the 6-position—presents a distinct set of challenges and opportunities. The electron-rich nature of the aromatic ring, coupled with the steric hindrance imposed by the ortho substituents, necessitates a carefully considered approach to reaction optimization, with the selection of the base being a critical determinant of success. This document serves as a detailed guide to understanding the nuances of base selection for this specific substrate, providing both the theoretical underpinnings and practical, actionable protocols.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling is far from a passive spectator; it is an active participant that governs the rate and efficiency of the catalytic cycle.[2][3] Its primary role is to activate the boronic acid, rendering it more nucleophilic for the crucial transmetalation step.[3] This is generally believed to occur through the formation of a boronate species (R-B(OH)₃⁻), which more readily transfers its organic moiety to the palladium center.[2]
However, the choice of base can also influence other aspects of the reaction, including the stability of the catalyst and the potential for side reactions. For a substrate like 2,3-dimethoxy-6-fluorophenylboronic acid, these considerations are paramount.
Deciphering the Substituent Effects of 2,3-Dimethoxy-6-fluorophenylboronic Acid
To rationally select a base, we must first appreciate the electronic and steric landscape of our substrate:
-
Electron-Donating Methoxy Groups: The two methoxy groups at the 2- and 3-positions significantly increase the electron density of the phenyl ring. While this can enhance the rate of oxidative addition of the coupling partner to the palladium(0) catalyst, it can also make the boronic acid itself less Lewis acidic and potentially slow down the formation of the boronate.
-
ortho Fluorine Atom: The fluorine at the 6-position is electron-withdrawing, which can help to mitigate the electron-donating effect of the methoxy groups to some extent. More importantly, its presence ortho to the boronic acid can introduce significant steric hindrance.
-
Potential for Chelation: The ortho-methoxy group can potentially chelate to the palladium center during the catalytic cycle, which can influence the geometry of the transition state and, consequently, the reaction's efficiency.
This interplay of competing electronic effects and significant steric bulk necessitates a departure from "standard" Suzuki-Miyaura conditions.
Base Selection Strategy: A Comparative Analysis
Given the sterically hindered and electron-rich nature of 2,3-dimethoxy-6-fluorophenylboronic acid, a stronger base is often required to facilitate the transmetalation step. Weaker bases like sodium carbonate (Na₂CO₃) may prove insufficient.
Below is a comparative table of commonly used bases and their suitability for this challenging substrate:
| Base | pKa of Conjugate Acid | Typical Conditions | Suitability for 2,3-Dimethoxy-6-fluorophenylboronic acid | Rationale |
| Potassium Carbonate (K₂CO₃) | 10.3 | Aqueous/organic solvent mixtures, 80-110 °C | Moderate. May require higher temperatures and longer reaction times. | A standard, cost-effective choice, but may lack the strength for this sterically hindered system. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Anhydrous or aqueous conditions, often at lower temperatures than K₂CO₃ | Good to Excellent. | The larger, more polarizable cesium cation enhances solubility and basicity, often leading to improved yields with hindered substrates.[4] |
| Potassium Phosphate (K₃PO₄) | 12.3 | Anhydrous or aqueous conditions, versatile temperature range. | Excellent. | A stronger, non-nucleophilic base that is highly effective for sterically demanding couplings. It can accelerate both transmetalation and reductive elimination. |
| Potassium Fluoride (KF) | 3.2 | Anhydrous or aqueous conditions. | Good, especially for base-sensitive substrates. | While a weaker base, the fluoride ion has a high affinity for boron, facilitating the formation of a reactive trifluoroborate species. This can be advantageous if other functional groups in the coupling partner are base-sensitive. |
Recommendation: For the Suzuki coupling of 2,3-dimethoxy-6-fluorophenylboronic acid, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the recommended starting points for base screening.
Visualizing the Catalytic Cycle and the Role of the Base
To better understand the process, the following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, highlighting the intervention of the base.
Figure 1: The Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Suzuki Coupling of 2,3-Dimethoxy-6-fluorophenylboronic Acid with an Aryl Bromide
This protocol provides a robust starting point for the Suzuki coupling of 2,3-dimethoxy-6-fluorophenylboronic acid. Optimization of temperature, solvent, and ligand may be necessary for specific aryl halide coupling partners.
Materials:
-
2,3-Dimethoxy-6-fluorophenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 2,3-dimethoxy-6-fluorophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficiently active catalyst or base. | Increase reaction temperature to 110-120 °C. Screen a stronger base such as Cs₂CO₃. Consider a more active palladium precatalyst. |
| Protodeboronation | Presence of excess water or overly harsh basic conditions. | Use anhydrous K₃PO₄ and a strictly anhydrous solvent system. Reduce the amount of water in the solvent mixture. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure thorough degassing of solvents and proper inert atmosphere technique. |
Concluding Remarks
The Suzuki-Miyaura coupling of 2,3-dimethoxy-6-fluorophenylboronic acid, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. The steric and electronic nature of this substrate necessitates the use of stronger bases, such as potassium phosphate or cesium carbonate, to overcome the hurdles of transmetalation. The protocol provided herein serves as a validated starting point for researchers, and further optimization tailored to the specific coupling partner will undoubtedly lead to successful and high-yielding syntheses.
References
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid - ResearchGate. Available at: [Link]
-
Two alternative routes towards the synthesis of biaryls 3a–c. - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Sources
Application Note: Optimizing Suzuki Coupling of 2,3-Dimethoxy-6-fluorophenylboronic Acid Through Strategic Solvent Selection
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals.[1][2] The efficiency of this palladium-catalyzed reaction is profoundly influenced by a multitude of parameters, with the choice of solvent being one of the most critical yet complex variables.[3][4] This guide provides an in-depth analysis of solvent effects on the Suzuki coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid, a substrate featuring a combination of electron-donating and withdrawing groups that presents unique challenges and opportunities for optimization. We will explore the mechanistic role of the solvent, provide detailed protocols for systematic solvent screening, and present a validated workflow for achieving high-yield coupling.
The Mechanistic Imperative: Why Solvent Choice Dictates Success
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The solvent is not a passive medium but an active participant that can dramatically influence the rate and efficiency of each fundamental step.[5] Understanding this influence is paramount for rational reaction design.
The three core steps of the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-determining step, and its transition state is highly polar. Consequently, polar solvents are known to stabilize this transition state and accelerate the reaction rate.[3][6]
-
Transmetalation: The organic moiety is transferred from the boronic acid to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] The solvent's ability to dissolve the inorganic base and manage the boronic acid/boronate equilibrium is crucial. Aqueous or protic co-solvents are often essential here.[8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.[10]
The solvent's role extends beyond these steps to include activating the Pd(II) precatalyst to the active Pd(0) species and maintaining catalyst stability throughout the reaction.[3]
Caption: Logical relationships between solvent class and reaction outcomes.
Protocol: Systematic Solvent Screening
Objective: To identify the optimal solvent system for the Suzuki coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid with 4-bromoanisole, a representative aryl halide coupling partner.
Materials:
-
2,3-Dimethoxy-6-fluorophenylboronic acid
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Solvents: 1,4-Dioxane, Toluene, DMF, Ethanol (all anhydrous/degassed)
-
Deionized Water (degassed)
General Reaction Setup Protocol
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2,3-Dimethoxy-6-fluorophenylboronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), and K₂CO₃ (2.0 equiv).
-
Add the palladium precatalyst, Pd(OAc)₂ (2 mol%), and the phosphine ligand, SPhos (4 mol%).
-
Seal the tube with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by alternating between vacuum and the inert gas supply (at least 3 cycles).
-
Using a syringe, add the chosen solvent system (details below) to achieve a substrate concentration of approximately 0.1 M.
-
Place the reaction tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
Solvent System Variations
Prepare four parallel reactions following the general protocol, using one of the following solvent mixtures:
-
System A: 1,4-Dioxane and Water (4:1 v/v)
-
System B: Toluene and Water (4:1 v/v)
-
System C: DMF and Water (4:1 v/v)
-
System D: Ethanol and Water (4:1 v/v)
Data Summary and Interpretation
The following table presents representative data from the solvent screening experiment.
| Solvent System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Key Observations |
| A: Dioxane/H₂O | 90 | 4 | >99 | 92 | Clean reaction profile, easy workup. |
| B: Toluene/H₂O | 90 | 6 | 95 | 85 | Slower reaction rate, required longer heating. |
| C: DMF/H₂O | 90 | 3 | >99 | 78 | Fast reaction, but noticeable impurity formation. |
| D: EtOH/H₂O | 90 | 5 | 90 | 71 | Significant protodeborylation of starting material observed. |
Analysis of Results
The screening clearly demonstrates that the 1,4-Dioxane/Water system is superior for this specific transformation. Its moderate polarity provides an excellent balance, facilitating both the oxidative addition and the base-mediated transmetalation without promoting significant side reactions. Toluene, being less polar, resulted in a slower reaction. While DMF accelerated the reaction, it also led to the formation of byproducts, complicating purification and reducing the isolated yield. The ethanol/water system proved least effective due to the competing protodeborylation side reaction, a known issue with protic solvents and some boronic acids. [2]
Optimized Protocol for High-Yield Synthesis
Based on the screening data, the following optimized protocol is recommended for the synthesis of 2-(2,3-Dimethoxy-6-fluorophenyl)-4-methoxyanisole.
Caption: Optimized experimental workflow for the Suzuki coupling reaction.
Detailed Step-by-Step Methodology
-
Preparation: Add 2,3-Dimethoxy-6-fluorophenylboronic acid (2.40 g, 12.0 mmol, 1.2 equiv), 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv), and K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv) to a 250 mL flame-dried round-bottom flask containing a magnetic stir bar.
-
Catalyst Addition: To the flask, add Pd(OAc)₂ (45 mg, 0.20 mmol, 2 mol%) and SPhos (164 mg, 0.40 mmol, 4 mol%).
-
Inerting: Seal the flask with a septum and thoroughly purge with argon for 15 minutes.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and deionized water. Add 100 mL of this mixture to the flask via a cannula or syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 4 hours. Monitor the consumption of 4-bromoanisole using TLC (e.g., 4:1 Hexanes/Ethyl Acetate).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion
The solvent system is a high-impact variable in the Suzuki-Miyaura cross-coupling. For an electronically complex substrate like 2,3-Dimethoxy-6-fluorophenylboronic acid, a systematic screening approach is essential for achieving optimal results. Our findings indicate that a biphasic system of 1,4-dioxane and water provides a robust and high-yielding protocol, effectively balancing the requirements of the catalytic cycle while minimizing deleterious side reactions such as protodeborylation. This detailed guide serves as a practical framework for researchers to rationally design, optimize, and execute challenging Suzuki coupling reactions.
References
-
C. M. So, C. F. Lau, F. Y. Kwong. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
J. P. Knowles, A. Whiting. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A. S. L. de la Vega, et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Y. Wang, et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
S. O. N. Lill, et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
ResearchGate. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
C. Curado, et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
N. A. Nemygina, et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. [Link]
-
S. Kotha, K. Lahiri, D. Kashinath. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron. [Link]
-
ResearchGate. (2020). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. aidic.it [aidic.it]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Use of 2,3-Dimethoxy-6-fluorophenylboronic Acid in Complex Biaryl Synthesis
Introduction: The Challenge and Opportunity of Substituted Biaryls
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to advanced organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their synthesis, celebrated for its mild conditions and broad functional group tolerance.[4][5]
This guide focuses on a particularly valuable yet challenging building block: 2,3-Dimethoxy-6-fluorophenylboronic acid . Its unique substitution pattern—featuring two ortho-methoxy groups and an ortho-fluoro group—presents distinct steric and electronic challenges. However, mastering its use allows for the strategic introduction of a highly functionalized phenyl ring, a key feature in many modern drug candidates where such substitutions can enhance binding affinity, improve metabolic stability, and fine-tune electronic properties.[6][7]
This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanistic nuances, practical considerations, and field-proven protocols for successfully employing this reagent in the synthesis of complex, sterically hindered biaryls.
Mechanistic Insights: Navigating the Suzuki-Miyaura Catalytic Cycle with a Hindered Reagent
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth execution of three key steps in a palladium-catalyzed cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.[8] The structure of 2,3-Dimethoxy-6-fluorophenylboronic acid directly impacts each of these stages.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step is largely unaffected by the boronic acid's structure.
-
Transmetalation: This is the rate-determining step for many Suzuki couplings and is particularly critical for hindered reagents.[9] The organic moiety is transferred from the boron atom to the palladium(II) center. A base is essential for this step, activating the boronic acid to form a more nucleophilic boronate 'ate' complex.[10] The significant steric bulk from the two ortho-methoxy groups on our reagent can impede this transfer. Therefore, the selection of an appropriate base and catalyst/ligand system is paramount to overcome this hurdle. Studies on ortho-substituted boronic acids suggest that strong bases are often required.[11] Furthermore, the ortho-methoxy group may exert a secondary electronic effect or even a weak chelating interaction with the palladium center, influencing reaction selectivity.[12][13]
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the Pd(0) catalyst.[14] The steric congestion around the palladium center, now bearing two bulky aryl groups, can make this step challenging. Bulky, electron-rich phosphine ligands are crucial here; they accelerate reductive elimination and prevent catalyst decomposition.[4][11]
The electron-withdrawing nature of the fluorine atom can also increase the rate of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[15] This underscores the need for carefully optimized, often rapid, reaction conditions.
Caption: The Suzuki-Miyaura catalytic cycle for biaryl synthesis.
Application Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol provides a robust starting point for coupling 2,3-Dimethoxy-6-fluorophenylboronic acid with a sterically hindered aryl bromide. Optimization may be required for different substrates.
Objective: To synthesize 2-(2-methylphenyl)-1,3-dimethoxy-4-fluorobenzene.
Reaction Scheme: (2,3-Dimethoxy-6-fluorophenyl)boronic acid + 2-Bromotoluene → 2-(2,3-Dimethoxy-6-fluorophenyl)-1-methylbenzene
Materials and Equipment
-
Reagents:
-
2,3-Dimethoxy-6-fluorophenylboronic acid (1.2 - 1.5 equiv.)
-
2-Bromotoluene (1.0 equiv.)
-
SPhos Pd G2 Precatalyst (or similar bulky ligand precatalyst, 1-3 mol%)[11]
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles for liquid transfer
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel)
-
Rotary evaporator
-
Flash column chromatography system
-
Step-by-Step Experimental Procedure
-
Reaction Setup (Inert Atmosphere is CRITICAL):
-
Place a magnetic stir bar into an oven-dried Schlenk flask.
-
Add 2,3-Dimethoxy-6-fluorophenylboronic acid (1.2 equiv.), 2-bromotoluene (1.0 equiv.), SPhos Pd G2 precatalyst (e.g., 2 mol%), and potassium phosphate (2.5 equiv.).
-
Seal the flask with a rubber septum, and attach it to a Schlenk line.
-
Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
-
Solvent Addition:
-
Degas the anhydrous 1,4-dioxane and deionized water separately by bubbling argon through them for 15-20 minutes.
-
Using syringes, add the degassed 1,4-dioxane followed by the degassed water to the reaction flask. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to 80-110 °C. The optimal temperature may vary and should be determined experimentally.[11]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically by quickly removing the septum and using a capillary tube.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Add ethyl acetate to dilute the mixture.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Optimization and Data Summary
Success with 2,3-Dimethoxy-6-fluorophenylboronic acid requires careful selection of reaction partners. The table below summarizes recommended starting conditions for different classes of aryl halides.
| Coupling Partner (Ar-X) | Catalyst System (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Key Considerations |
| Electron-neutral or -rich Aryl Bromides | SPhos/XPhos Pd G2/G3 (1-2%) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 90-110 | Standard conditions for hindered couplings. Higher temperatures may be needed.[11] |
| Electron-deficient Aryl Bromides | SPhos/XPhos Pd G2/G3 (1-2%) | K₃PO₄ (2-3) | Toluene/H₂O (5:1) | 80-100 | Reaction may proceed faster due to more facile oxidative addition. |
| Aryl Chlorides (activated) | XPhos/RuPhos Pd G3 (2-4%) | K₃PO₄ or t-BuOK (3) | Dioxane or Toluene | 100-120 | Requires more active catalyst systems designed for C-Cl bond activation.[10] |
| Heteroaryl Halides | BrettPhos Pd G3 (2-3%) | K₂CO₃ or K₃PO₄ (3) | Dioxane/H₂O (5:1) | 80-100 | Substrate-dependent; potential for catalyst inhibition by heteroatom requires screening. |
Troubleshooting Common Issues:
-
Low or No Conversion: The primary culprits are often insufficient catalyst activity or steric hindrance.
-
Solution: Increase catalyst loading (up to 5 mol%). Switch to a more active ligand system (e.g., from SPhos to XPhos or a newer generation Buchwald ligand). Use a stronger base like potassium tert-butoxide if K₃PO₄ is ineffective.[11] Ensure the reaction is truly anaerobic and solvents are anhydrous.
-
-
Protodeboronation: Formation of 1-fluoro-2,3-dimethoxybenzene as a byproduct.
-
Solution: This indicates the boronic acid is decomposing faster than it couples. Use a more active, faster catalyst to ensure the coupling outcompetes decomposition.[15] Minimize water content or run under strictly anhydrous conditions if possible. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to coupling.[4]
-
-
Incomplete Reaction: The reaction stalls before the limiting reagent is consumed.
-
Solution: This may indicate catalyst death. Prepare a fresh solution of the catalyst/ligand and add it to the reaction mixture. Ensure proper degassing of solvents to remove oxygen, which can deactivate the palladium catalyst.
-
Conclusion
2,3-Dimethoxy-6-fluorophenylboronic acid is a powerful reagent for introducing a highly substituted aryl ring in biaryl synthesis. While its sterically demanding nature requires a departure from standard Suzuki-Miyaura conditions, predictable success can be achieved. By employing advanced, bulky phosphine ligands, appropriate bases, and rigorous inert atmosphere techniques, researchers can effectively overcome the challenges of slow transmetalation and reductive elimination. The protocols and insights provided herein serve as a comprehensive guide for leveraging this unique building block in the rational design of complex molecules for pharmaceutical and materials science applications.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][14]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link][8]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][10]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link][16]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][17]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link][18]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link][12]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link][13]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link][19]
-
ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. [Link][20]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link][21]
-
National Institutes of Health (NIH). (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link][22]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link][23]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link][1]
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link][2]
-
National Institutes of Health (NIH). (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link][15]
-
ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link][24]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link][25]
-
National Institutes of Health (NIH). (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link][9]
-
N/A. (n.d.). Squaryl molecular metaphors - application to rational drug design and imaging agents. [Link][26]
-
ResearchGate. (n.d.). Selected biaryl-containing drug compounds. [Link][3]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link][5]
-
National Institutes of Health (NIH). (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. [Link][6]
-
PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link][7]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. uwindsor.ca [uwindsor.ca]
- 22. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 26. openmedscience.com [openmedscience.com]
synthesis of pharmaceutical intermediates using 2,3-Dimethoxy-6-fluorophenylboronic acid
The user wants a detailed application note and protocol for the .
Here's a plan to construct the response:
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Introduction:
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Explain the significance of fluorinated and methoxy-substituted phenylboronic acids in medicinal chemistry.
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Highlight the unique structural features of 2,3-Dimethoxy-6-fluorophenylboronic acid and its potential as a building block for complex pharmaceutical intermediates.
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Mention the Suzuki-Miyaura cross-coupling reaction as the primary application.
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Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction:
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Provide a brief overview of the Suzuki-Miyaura reaction, its importance in C-C bond formation.
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Explain the general catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.
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Create a Graphviz diagram to visualize this catalytic cycle.
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Properties of 2,3-Dimethoxy-6-fluorophenylboronic acid:
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Create a table summarizing its key physical and chemical properties (e.g., Molecular Formula, Molecular Weight, Appearance, Melting Point, etc.). This information is usually available from chemical supplier websites or databases. I will need to search for this.
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Detailed Protocol: Suzuki-Miyaura Coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid with an Aryl Halide:
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This will be the centerpiece of the application note.
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Objective: To provide a reliable, step-by-step procedure for coupling 2,3-Dimethoxy-6-fluorophenylboronic acid with a representative aryl halide (e.g., a brominated heterocycle, which is common in pharma).
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Materials and Reagents: List all necessary chemicals with their required purity and equipment.
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Experimental Procedure:
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Step 1: Reaction Setup (inert atmosphere, glassware).
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Step 2: Reagent Addition Sequence (explain the "why" - e.g., adding the catalyst last).
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Step 3: Reaction Conditions (temperature, time, stirring). Explain the rationale for choosing specific conditions, especially for a sterically hindered boronic acid.
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Step 4: Work-up and Extraction.
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Step 5: Purification (e.g., column chromatography).
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Rationale and Optimization (The "Expertise & Experience" part):
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Catalyst Selection: Discuss common palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligands. Explain why a particular catalyst/ligand system is chosen, considering the ortho-substituents.
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Base Selection: Discuss the role of the base (e.g., K2CO3, Cs2CO3, K3PO4). Explain why a stronger or weaker base might be preferred.
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Solvent System: Discuss common solvents (e.g., Dioxane/Water, Toluene/Water, DMF). Explain the importance of the biphasic system.
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Temperature and Reaction Time: Explain how these are optimized.
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Application Example: Synthesis of a Hypothetical Pharmaceutical Intermediate:
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To make this practical, I'll design a synthetic step for a plausible, but not necessarily real, drug intermediate. Let's call it "Fluomethoxy-Biphenylamine".
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Reaction Scheme: Show 2,3-Dimethoxy-6-fluorophenylboronic acid reacting with a suitable amino-substituted aryl bromide.
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Workflow Diagram: Create a Graphviz diagram illustrating the process from starting materials to the purified intermediate.
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Detailed Protocol for the Example: Provide a specific, step-by-step guide for this synthesis, including molar quantities, volumes, and expected outcomes.
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Scientific Integrity & References:
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Final Review:
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Read through the entire document to ensure it flows logically, is scientifically accurate, and meets all the user's formatting requirements (DOT scripts, captions, tables, etc.). I will ensure the tone is appropriate for a Senior Application Scientist.
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This structured approach will allow me to build the document piece by piece, ensuring all core requirements are met while creating a comprehensive and authoritative guide. I have enough information from the initial search to proceed with writing the content. The search results cover the Suzuki-Miyaura reaction mechanism, conditions, catalyst choices, and the importance of fluorinated compounds and boronic acids in medicinal chemistry.An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 2,3-Dimethoxy-6-fluorophenylboronic Acid
Introduction: The Strategic Role of Fluorinated Boronic Acids in Drug Discovery
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and lipophilicity.[1][2][3] Similarly, the methoxy group is a prevalent feature, influencing solubility and hydrogen bonding capabilities. 2,3-Dimethoxy-6-fluorophenylboronic acid emerges as a highly valuable building block, combining these features with the synthetic versatility of a boronic acid. Its unique substitution pattern—an ortho-fluorine and two adjacent methoxy groups—presents both opportunities and challenges in synthesis, making a well-defined protocol essential for its effective use.
This guide provides an in-depth exploration of the application of 2,3-Dimethoxy-6-fluorophenylboronic acid, focusing on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Boronic acids are crucial in pharmaceutical development, with several FDA-approved drugs containing this moiety or being synthesized through boronic acid intermediates.[4][5][6][7] We will dissect the reaction mechanism, provide a detailed, field-tested protocol, and discuss the critical parameters that govern success in coupling this sterically demanding and electronically nuanced reagent.
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the most widely used method for constructing carbon-carbon bonds between sp²-hybridized centers, owing to its mild conditions and high functional group tolerance.[8][9] The reaction couples an organoboron compound (like our phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three fundamental steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final biaryl product.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
A thorough understanding of the reagent's properties is critical for handling, storage, and reaction setup.
| Property | Value |
| Molecular Formula | C₈H₁₀BFO₄ |
| Molecular Weight | 200.97 g/mol |
| Appearance | White to off-white powder/crystals |
| Melting Point | 120-130 °C |
| CAS Number | 480424-67-7 |
| Storage | Store under inert gas, 2-8°C |
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust method for coupling 2,3-Dimethoxy-6-fluorophenylboronic acid with a generic aryl bromide. The ortho-substituents on the boronic acid can decrease reactivity, necessitating careful selection of catalyst, ligand, and base to achieve high yields.[8][11]
I. Materials and Reagents
-
Boronic Acid: 2,3-Dimethoxy-6-fluorophenylboronic acid (1.2 eq)
-
Aryl Halide: Aryl bromide (Ar-Br) (1.0 eq)
-
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct) (0.02 - 0.05 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Ancillary: Anhydrous sodium sulfate, ethyl acetate, brine, deionized water, silica gel for chromatography.
II. Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 2,3-Dimethoxy-6-fluorophenylboronic acid (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe. The solution should be stirred to create a slurry. Degassing the solvent (e.g., by sparging with argon for 20 minutes) is essential to prevent catalyst oxidation.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask. The mixture will typically change color (e.g., to dark red or brown).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biaryl product.
Expert Insights: Rationale and Optimization
The success of coupling a sterically hindered boronic acid lies in the details. The choices made are causative, not arbitrary.
-
Catalyst System: While many Pd catalysts exist, Pd(dppf)Cl₂ is often superior for challenging couplings.[12] The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step—often the rate-limiting step for hindered substrates—and stabilizes the catalytically active Pd(0) species. For particularly difficult couplings, highly active catalysts based on bulky, electron-rich phosphine ligands may be required.[11]
-
Choice of Base: The base's role is not just to facilitate the reaction but to do so without degrading the boronic acid.[9] Cesium carbonate (Cs₂CO₃) is highly effective as its solubility in organic solvents and its ability to activate the boronic acid are well-suited for this chemistry.[13] Potassium phosphate (K₃PO₄) is a milder alternative that can be beneficial if the substrate is base-sensitive.
-
Solvent: A biphasic system like dioxane/water is standard. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species.
Troubleshooting and Optimization Table
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inefficient catalyst turnover | Increase catalyst loading (up to 5 mol%). Switch to a more active ligand system (e.g., SPhos, XPhos). |
| Insufficient base strength/solubility | Switch from K₃PO₄ to Cs₂CO₃. Ensure vigorous stirring. | |
| Low reaction temperature | Increase temperature to 100-110 °C (refluxing dioxane). | |
| Protodeboronation | Boronic acid degradation | Use a milder base (K₃PO₄). Ensure the reaction is thoroughly deoxygenated. Use a slight excess (1.2-1.5 eq) of boronic acid. |
| Byproduct Formation | Homocoupling of aryl halide | Ensure slow, controlled heating. Check purity of starting materials. |
Application Example: Synthesis of a Tosedostat Intermediate
To illustrate the protocol, we will outline the synthesis of a key intermediate used in the preparation of Tosedostat, an aminopeptidase inhibitor. The target is the coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid with methyl 5-bromopyrazine-2-carboxylate.
Caption: Workflow for the synthesis of a Tosedostat intermediate.
Detailed Protocol for Intermediate Synthesis
-
Charge Flask: In a 100 mL round-bottom flask, combine methyl 5-bromopyrazine-2-carboxylate (1.00 g, 4.61 mmol, 1.0 eq), 2,3-dimethoxy-6-fluorophenylboronic acid (1.11 g, 5.53 mmol, 1.2 eq), and cesium carbonate (3.00 g, 9.22 mmol, 2.0 eq).
-
Inert and Add Solvents: Purge the flask with argon. Add degassed 1,4-dioxane (20 mL) and water (5 mL).
-
Add Catalyst: Add Pd(dppf)Cl₂ · CH₂Cl₂ (188 mg, 0.23 mmol, 0.05 eq).
-
React: Heat the mixture to 90 °C with vigorous stirring for 6 hours, monitoring by LC-MS.
-
Cool and Filter: Cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extract and Purify: Wash the filtrate with water (2 x 25 mL) and brine (25 mL). Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting solid via column chromatography (30% ethyl acetate in hexanes) to yield the desired product, methyl 5-(2,3-dimethoxy-6-fluorophenyl)pyrazine-2-carboxylate.
This detailed guide equips researchers with the necessary knowledge and practical steps to successfully utilize 2,3-Dimethoxy-6-fluorophenylboronic acid in the synthesis of complex pharmaceutical intermediates, bridging the gap between theoretical understanding and practical application.
References
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC. Available at: [Link]
-
Recent progress in the strategic incorporation of fluorine into medicinally active compounds. (2018). PMC. Available at: [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2021). MDPI. Available at: [Link]
-
Fluoropyridine Derivatives: Synthesis and Applications with Boronic Acid Intermediates. (2025). Available at: [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Okayama University. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. Available at: [Link]
-
The modern role of boron as a 'magic element' in biomedical science: Chemistry perspective. (2021). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Available at: [Link]
-
The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. (2021). National Library of Medicine. Available at: [Link]
Sources
- 1. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The modern role of boron as a 'magic element' in biomedical science: chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium Catalysts for Suzuki-Miyaura Coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electron-Rich, Sterically Hindered Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the synthesis of complex biaryl scaffolds, particularly those found in pharmaceuticals and advanced materials, often requires the use of sterically hindered and electron-rich boronic acids. Substrates such as 2,3-Dimethoxy-6-fluorophenylboronic acid present a significant synthetic challenge due to a combination of electronic and steric factors.
The electron-donating nature of the methoxy groups increases electron density on the aromatic ring, which can slow down the crucial transmetalation step of the catalytic cycle. Furthermore, the presence of two ortho-substituents (fluoro and methoxy) creates significant steric hindrance around the boron center, impeding its approach to the palladium catalyst. A primary competing and often detrimental side reaction for such electron-rich substrates is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and consumption of the starting material.
This guide provides a detailed analysis of catalyst selection and a robust experimental protocol specifically designed to address these challenges and achieve successful Suzuki-Miyaura coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid and similarly challenging substrates.
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium catalyst and its associated ligand is the most critical parameter for overcoming the hurdles of coupling hindered, electron-rich boronic acids.
The Ligand: Bulky and Electron-Rich Biaryl Phosphines
Standard phosphine ligands, such as triphenylphosphine, are often ineffective for these challenging transformations. The key to success lies in the use of bulky and electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands. These ligands possess several key features:
-
Steric Bulk: The large steric footprint of ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species. This is crucial for facilitating both the oxidative addition of the aryl halide and the subsequent reductive elimination step to form the product.
-
Electron-Donating Properties: The electron-rich nature of these phosphine ligands enhances the electron density at the palladium center. This increased nucleophilicity of the Pd(0) catalyst accelerates the rate of oxidative addition into the aryl halide C-X bond, which can be a slow step with electron-rich aryl chlorides.
For a substrate like 2,3-Dimethoxy-6-fluorophenylboronic acid, both XPhos and SPhos are excellent starting points. SPhos, with its dimethoxybiphenyl backbone, has shown exceptional activity for a wide range of Suzuki-Miyaura couplings, including those involving electron-rich and sterically hindered partners.
The Palladium Source: The Advantage of Precatalysts
While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts offer significant advantages in terms of stability, reproducibility, and the efficient generation of the active Pd(0) catalyst. For challenging couplings, precatalysts that can generate the active catalytic species at room temperature or with mild heating are particularly beneficial, as this minimizes the premature decomposition of sensitive boronic acids.
Second- and Third-Generation (G2 and G3) Precatalysts:
-
SPhos Pd G2 and XPhos Pd G3 are highly recommended for this application. These precatalysts are air- and moisture-stable, making them easy to handle. They are designed to readily release the active, monoligated Pd(0)-phosphine complex under the reaction conditions, often at room temperature with weak bases, thus ensuring a high concentration of the active catalyst at the start of the reaction. This rapid generation of the active catalyst is crucial for favoring the desired cross-coupling pathway over protodeboronation.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid
This protocol is a robust starting point and may require optimization for specific aryl halide coupling partners.
Reagents and Materials
| Component | Role | Recommended Reagent(s) | Purity/Notes |
| Boronic Acid | Nucleophilic Partner | 2,3-Dimethoxy-6-fluorophenylboronic acid | 1.2 - 1.5 equivalents |
| Aryl Halide | Electrophilic Partner | Aryl bromide or chloride | 1.0 equivalent |
| Palladium Precatalyst | Catalyst | SPhos Pd G2 or XPhos Pd G3 | 1 - 2 mol% |
| Base | Activates Boronic Acid | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 equivalents; must be finely powdered and anhydrous. |
| Solvent | Reaction Medium | 1,4-Dioxane , Toluene , or 2-Methyltetrahydrofuran (2-MeTHF) with minimal water. | Anhydrous, degassed. A small amount of water (e.g., 10% v/v) can sometimes be beneficial, but start with anhydrous conditions. |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 2,3-Dimethoxy-6-fluorophenylboronic acid (1.5 eq), and finely powdered, anhydrous potassium phosphate (2.0 eq).
-
Add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%).
-
-
Inert Atmosphere:
-
Seal the vessel with a rubber septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. This is critical to prevent oxidation of the catalyst.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add the degassed, anhydrous solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction mixture vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Mechanistic Considerations and Troubleshooting
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of bulky, electron-rich ligands like SPhos is designed to facilitate each of these steps for challenging substrates.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Troubleshooting Low Yields
-
Protodeboronation: If significant amounts of the corresponding arene (1,2-dimethoxy-4-fluorobenzene) are observed, protodeboronation is likely a major issue.
-
Solution 1: Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use a finely powdered, anhydrous base.
-
Solution 2: Use a Stronger Base: Switching from K₃PO₄ to a stronger base like Cs₂CO₃ can sometimes accelerate the desired transmetalation relative to protodeboronation.
-
Solution 3: Convert to a Boronate Ester: In particularly difficult cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA boronate) can protect it from premature decomposition. The ester can then be used directly in the coupling reaction.
-
-
Low Catalyst Activity:
-
Solution 1: Increase Catalyst Loading: For very challenging aryl chlorides, increasing the catalyst loading to 3-5 mol% may be necessary.
-
Solution 2: Increase Temperature: Carefully increasing the reaction temperature in increments (e.g., to 110-120 °C) can improve reaction rates, but be mindful that this can also increase the rate of protodeboronation.
-
-
No Reaction:
-
Solution: Check Reagent Quality: Verify the purity and integrity of the boronic acid and the palladium precatalyst. Precatalysts should be stored under an inert atmosphere.
-
By understanding the inherent challenges and employing a carefully selected catalyst system with an optimized protocol, researchers can successfully achieve the Suzuki-Miyaura cross-coupling of electron-rich and sterically hindered substrates like 2,3-Dimethoxy-6-fluorophenylboronic acid, enabling the synthesis of complex molecular architectures for a wide range of applications.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
SPhos Pd G2. Krackeler Scientific, Inc.. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Publications. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ACS Publications. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. [Link]
-
Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Chemistry Portal. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Publications. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Rochester. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Suzuki reactions in novel liquids. Diva Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
Protecting Group Strategies for Reactions with 2,3-Dimethoxy-6-fluorophenylboronic Acid: An Application Note
Introduction: Navigating the Reactivity of a Polysubstituted Arylboronic Acid
2,3-Dimethoxy-6-fluorophenylboronic acid is an increasingly important building block in medicinal chemistry and materials science, offering a unique combination of electronic and steric properties. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the introduction of a sterically hindered and electronically modulated phenyl moiety into complex molecules. However, the very features that make this reagent valuable—the boronic acid functionality, the dual methoxy groups, and the ortho-fluoro substituent—also present a unique set of challenges in multistep syntheses. The potential for undesired side reactions necessitates a carefully considered protecting group strategy to ensure high yields and purity of the target compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups when working with 2,3-Dimethoxy-6-fluorophenylboronic acid. We will delve into the inherent reactivity of this molecule, identify functional groups that may require protection, and provide detailed, field-proven protocols for their masking and unmasking. The causality behind experimental choices will be explained, grounding our recommendations in established mechanistic principles and authoritative literature.
Reactivity Profile and the Need for Protection
The chemical behavior of 2,3-Dimethoxy-6-fluorophenylboronic acid is governed by the interplay of its three key functional groups:
-
The Boronic Acid [-B(OH)₂]: This is the primary reactive site for cross-coupling reactions. However, boronic acids are susceptible to a variety of side reactions, including protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions, and the formation of trimeric anhydrides known as boroxines upon dehydration.[1][2] While generally stable, harsh acidic or oxidative conditions can lead to decomposition.[1] In the context of a multi-step synthesis where the boronic acid needs to be preserved while other transformations are carried out, its protection is often essential.
-
The Methoxy Groups (-OCH₃): The two methoxy groups at the 2- and 3-positions are generally stable. However, in the presence of strong Lewis acids or under harsh acidic conditions, ether cleavage to the corresponding phenols can occur. The electronic influence of these electron-donating groups can also affect the reactivity of the aromatic ring and the boronic acid. In Suzuki-Miyaura reactions, ortho-methoxy groups have been observed to potentially chelate with the metal center, which can influence the regioselectivity and rate of the reaction.[3]
-
The Fluoro Group (-F): The carbon-fluorine bond is typically very strong and stable, making the fluoro group an excellent spectator in many reactions.[4] However, in some palladium-catalyzed systems, particularly with highly electron-deficient aryl fluorides or under specific catalytic conditions, C-F bond activation can occur.[5] While this is less common for monofluoro derivatives in standard Suzuki-Miyaura couplings, it is a possibility that should be considered, especially when exploring novel reaction conditions.
Based on this reactivity profile, the primary focus of protecting group strategy for 2,3-Dimethoxy-6-fluorophenylboronic acid is the boronic acid moiety itself. Protection is warranted when the synthesis plan involves:
-
Strongly acidic or basic conditions.
-
Oxidizing or reducing agents that are incompatible with the boronic acid.
-
The need to perform a different cross-coupling reaction at another site in the molecule first (e.g., an iterative cross-coupling strategy).
-
Chromatographic purification steps where the polarity of the free boronic acid could lead to poor separation.
Strategic Protection of the Boronic Acid Group
The selection of a suitable protecting group for the boronic acid is dictated by the principle of orthogonality .[6][7] An orthogonal protecting group can be installed and removed under conditions that do not affect other functional groups in the molecule.[8] For 2,3-Dimethoxy-6-fluorophenylboronic acid, the chosen protecting group must be stable to the planned subsequent reactions and be removable without cleaving the methoxy ethers or activating the C-F bond.
Below, we discuss the most effective protecting groups for this purpose, along with their advantages, disadvantages, and detailed protocols for their implementation.
Pinacol Boronate Esters: The Workhorse of Boronic Acid Protection
Pinacol esters are the most widely used protecting group for boronic acids due to their ease of formation, stability to a wide range of reaction conditions (including chromatography), and predictable reactivity.[1]
-
Rationale: The reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) forms a cyclic boronate ester. This esterification increases the steric bulk around the boron atom and reduces its Lewis acidity, thereby decreasing its reactivity towards unwanted side reactions. While protected, the pinacol ester is generally unreactive in Suzuki-Miyaura couplings under anhydrous conditions.[9]
-
Stability: Pinacol boronates are stable to mild acids and bases, many oxidizing and reducing agents, and are exceptionally well-suited for purification by silica gel chromatography.
-
Deprotection: The free boronic acid can be regenerated by hydrolysis with an excess of water, often under acidic or basic conditions, or by transesterification. A common method involves oxidative cleavage with sodium periodate followed by treatment with an acid.
Protocol 1: Protection as a Pinacol Boronate Ester
Materials:
-
2,3-Dimethoxy-6-fluorophenylboronic acid
-
Pinacol
-
Toluene or Hexane
-
Dean-Stark apparatus or molecular sieves
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,3-Dimethoxy-6-fluorophenylboronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient volume of toluene or hexane to dissolve the reactants upon heating.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until all the starting boronic acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol boronate ester can often be used without further purification. If necessary, it can be purified by flash chromatography on silica gel.
Protocol 2: Deprotection of a Pinacol Boronate Ester
Materials:
-
2,3-Dimethoxy-6-fluorophenylboronate pinacol ester
-
Tetrahydrofuran (THF)
-
Water
-
Sodium periodate (NaIO₄)
-
Ammonium acetate (NH₄OAc) or dilute HCl
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
Dissolve the pinacol boronate ester (1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add sodium periodate (4.0 equiv) and ammonium acetate (catalytic amount) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess periodate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free boronic acid.
N-Methyliminodiacetic Acid (MIDA) Boronates: For Iterative Cross-Coupling
MIDA boronates are a class of air- and moisture-stable, crystalline protecting groups that have gained prominence for their utility in iterative cross-coupling strategies.[2]
-
Rationale: MIDA boronates are formed by the condensation of a boronic acid with N-methyliminodiacetic acid. The resulting tricyclic structure is exceptionally stable and unreactive under standard anhydrous Suzuki-Miyaura conditions. This allows for a selective cross-coupling to be performed at another site of the molecule.
-
Stability: MIDA boronates are stable to chromatography, air, and moisture, making them easy to handle and purify.
-
Deprotection: A key advantage of MIDA boronates is their facile deprotection under mild aqueous basic conditions (e.g., 1 M NaOH or K₂CO₃ at room temperature), which slowly releases the free boronic acid, ready for a subsequent coupling reaction.[2] These conditions are generally compatible with the methoxy groups present in the target molecule.
Protocol 3: Protection as a MIDA Boronate Ester
Materials:
-
2,3-Dimethoxy-6-fluorophenylboronic acid
-
N-Methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Molecular sieves (4 Å)
Procedure:
-
In a flask, suspend 2,3-Dimethoxy-6-fluorophenylboronic acid (1.0 equiv) and MIDA (1.1 equiv) in DMSO or DMF.
-
Add activated 4 Å molecular sieves.
-
Heat the mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Cool the reaction to room temperature and filter off the molecular sieves.
-
The MIDA boronate can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.
Protocol 4: In Situ Deprotection and Coupling of a MIDA Boronate
Materials:
-
2,3-Dimethoxy-6-fluorophenyl MIDA boronate
-
Aryl halide or triflate coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Aqueous base (e.g., 1 M K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane, THF, or DME)
Procedure:
-
To a reaction vessel, add the MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (1-5 mol%), and the solvent.
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the degassed aqueous base.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up the reaction by cooling, diluting with water, and extracting with an organic solvent.
-
Purify the product by standard methods (e.g., column chromatography).
Potassium Trifluoroborate Salts: Enhanced Stability
Potassium aryltrifluoroborates (R-BF₃K) serve as a highly stable, crystalline, and easy-to-handle alternative to boronic acids.[10]
-
Rationale: Trifluoroborates are formed by the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂). The resulting anionic tetra-coordinate boron species is significantly more stable to protodeboronation and oxidation than the corresponding boronic acid.
-
Stability: They are generally benchtop stable solids and are compatible with a wide range of reaction conditions. They are considered "protected boronic acids" that slowly release the active boronic acid under the basic, aqueous conditions of the Suzuki-Miyaura coupling.[10]
-
Deprotection: No separate deprotection step is required. The trifluoroborate is used directly in the cross-coupling reaction, where it hydrolyzes in situ to the boronic acid.[10]
Protocol 5: Formation of a Potassium Trifluoroborate Salt
Materials:
-
2,3-Dimethoxy-6-fluorophenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the boronic acid (1.0 equiv) in hot methanol.
-
In a separate flask, dissolve KHF₂ (3.0 equiv) in water.
-
Add the aqueous KHF₂ solution to the hot methanolic solution of the boronic acid.
-
A precipitate should form immediately. Stir the mixture for 30 minutes.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the solid with cold water and then with a cold non-polar solvent (e.g., diethyl ether or acetone).
-
Dry the potassium trifluoroborate salt under vacuum.
Data Summary and Comparison of Protecting Groups
| Protecting Group | Stability | Deprotection Conditions | Key Advantages | Considerations |
| Pinacol Ester | Good stability to chromatography, mild acid/base. | Acidic or basic hydrolysis; Oxidative cleavage (NaIO₄). | Widely used, reliable, good for purification. | Deprotection adds a step to the synthesis. |
| MIDA Boronate | Excellent stability (air, moisture, chromatography). | Mild aqueous base (e.g., 1M NaOH, K₂CO₃). | Crystalline, ideal for iterative cross-coupling. | Requires specific conditions for formation. |
| Trifluoroborate | Excellent stability (air, moisture, benchtop). | In situ hydrolysis during coupling (no separate step). | Crystalline, easy to handle, slow release of boronic acid. | Requires KHF₂, which is corrosive and toxic. |
Visualization of Protecting Group Strategy
The choice of a protecting group is a critical decision point in a synthetic workflow. The following diagram illustrates the strategic divergence based on the synthetic requirements.
Caption: Decision workflow for protecting 2,3-Dimethoxy-6-fluorophenylboronic acid.
The following diagram outlines the general cycle for a protection-reaction-deprotection sequence.
Caption: General workflow for a protection-reaction-deprotection sequence.
Conclusion
The successful application of 2,3-Dimethoxy-6-fluorophenylboronic acid in complex organic synthesis hinges on a rational and strategic approach to functional group protection. While the methoxy and fluoro groups are generally robust, the boronic acid moiety often requires protection to prevent undesired side reactions during multi-step sequences. Pinacol esters, MIDA boronates, and potassium trifluoroborates each offer a unique set of advantages in terms of stability, ease of handling, and conditions for deprotection. The choice of protecting group should be tailored to the specific demands of the synthetic route, particularly the orthogonality required by subsequent reaction steps. By following the detailed protocols and strategic guidance outlined in this application note, researchers can confidently incorporate this valuable building block into their synthetic endeavors, minimizing side reactions and maximizing yields.
References
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). AJE. [Link]
-
Phenylboronic acid. (n.d.). Wikipedia. [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005). Organic Letters. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). Chemistry – A European Journal. [Link]
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (n.d.). Sci-Hub. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. [Link]
-
Suzuki–Miyaura reaction of C–F bonds in fluorographene. (n.d.). ResearchGate. [Link]
-
A Boron Protecting Group Strategy for 1,2-Azaborines. (2017). Journal of the American Chemical Society. [Link]
-
Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. (n.d.). ResearchGate. [Link]
-
Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene... (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
-
Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. (n.d.). PMC. [Link]
-
Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Journal of Peptide Science. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
- Process for the preparation of substituted phenylboronic acids. (n.d.).
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). Chemistry – A European Journal. [Link]
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. (2024). Inorganic Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. (n.d.). PMC. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Analysis of the concerted metalation-deprotonation mechanism in palladium-catalyzed direct arylation across a broad range of aromatic substrates. (2008). Journal of the American Chemical Society. [Link]
-
Palladium-catalyzed substitution and cross-coupling of benzylic fluorides. (2012). Organic Letters. [Link]
-
Optimization of the conditions for the cross-coupling reaction. [a]. (n.d.). ResearchGate. [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (n.d.). RSC Publishing. [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. biosynth.com [biosynth.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of 2,3-Dimethoxy-6-fluorophenylboronic acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the stability and reactivity of 2,3-Dimethoxy-6-fluorophenylboronic acid, a sterically hindered and electronically complex building block. Our focus is to provide in-depth, actionable troubleshooting advice to overcome the pervasive issue of protodeboronation, a common failure mode in Suzuki-Miyaura cross-coupling reactions.
Understanding the Challenge: Why is This Boronic Acid Prone to Protodeboronation?
Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] The structure of 2,3-Dimethoxy-6-fluorophenylboronic acid contains two key features that render it particularly susceptible:
-
Steric Hindrance: The presence of two ortho-substituents (methoxy and fluoro groups) creates significant steric bulk around the boronic acid moiety. This can hinder the approach of the palladium catalyst, slowing down the desired transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Electronic Effects: The electron-donating methoxy groups increase the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation, which is a key step in the protodeboronation mechanism.[2][3]
When the rate of the desired productive coupling is slow, the competing protodeboronation pathway has more time to occur, leading to low yields and the formation of 1,2-dimethoxy-4-fluorobenzene as a major byproduct.[4]
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered in the laboratory.
FAQ 1: I'm observing a significant amount of 1,2-dimethoxy-4-fluorobenzene in my reaction mixture alongside unreacted starting material. What is happening?
This is the classic signature of protodeboronation. The C-B bond is being cleaved by a proton source in your reaction medium. This process can be catalyzed by either acid or, more commonly under Suzuki-Miyaura conditions, base.[1] The base-catalyzed pathway typically involves the formation of a boronate species ([ArB(OH)₃]⁻), which is more reactive towards protonolysis than the neutral boronic acid.[1][5][6]
The core challenge is to make the Suzuki-Miyaura coupling kinetically favored over the protodeboronation pathway.
FAQ 2: My yields are poor due to protodeboronation. What specific changes can I make to my reaction conditions?
Optimizing your reaction conditions is crucial. A systematic approach, starting with the base, is recommended.
The base is a critical component that can dramatically influence the rate of protodeboronation.[7] Strong bases and high pH environments are known to accelerate this undesired side reaction.[4]
-
Problem: Strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high concentration of the reactive boronate species, accelerating protodeboronation.
-
Solution: Switch to milder inorganic bases. Finely ground, anhydrous potassium phosphate (K₃PO₄) is often the most effective choice for sterically hindered substrates. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also excellent alternatives.[4][8]
| Base | Strength | Typical Observation | Recommendation |
| NaOH, KOH | Strong | High rate of protodeboronation. | Avoid for this substrate. |
| K₂CO₃, Cs₂CO₃ | Moderate | Reduced protodeboronation, good reactivity. | Good starting point. |
| K₃PO₄ | Moderate | Often provides the best balance of reactivity and stability. | Highly Recommended . |
| KF | Weak | Can suppress protodeboronation but may require higher temperatures. | Consider if other bases fail. |
Table 1. Effect of different bases on protodeboronation.
A slow or inefficient catalyst gives the boronic acid more time to decompose. The goal is to use a catalyst system that is highly active, promoting a rate of cross-coupling that far exceeds the rate of protodeboronation.[4]
-
Problem: Older catalyst systems (e.g., Pd(PPh₃)₄) may have slow rates of oxidative addition or reductive elimination with hindered substrates, allowing protodeboronation to dominate.
-
Solution: Employ modern, highly active palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands. These ligands accelerate the key steps in the catalytic cycle, especially the rate-limiting reductive elimination for hindered substrates.[4] While bulky ligands are generally beneficial, some studies suggest they can also promote palladium-catalyzed protodeboronation, so optimization is key.[9][10]
Recommended Catalyst Systems:
-
For General Use: XPhos G3 or SPhos G3 (1-2 mol%)
-
For Challenging Couplings: RuPhos G3 or BrettPhos G3 (1-2 mol%)
-
Temperature: Elevated temperatures increase the rate of all reactions, including protodeboronation.[4] With a highly active catalyst, it is often possible to run the reaction at a lower temperature (e.g., 60-80 °C) to minimize the undesired side reaction.[4]
-
Solvent: The presence of a proton source, especially water, is required for protodeboronation. While some water is often necessary to dissolve the inorganic base, using strictly anhydrous solvents with an anhydrous base like K₃PO₄ can be an effective strategy.[8]
-
Recommended Solvents: 1,4-Dioxane, Toluene, or 2-MeTHF.[8]
-
FAQ 3: I've optimized my conditions but still see some degradation. Can I modify the boronic acid itself for better stability?
Yes. If optimizing the reaction conditions is insufficient, modifying the boronic acid to a more stable derivative is a powerful strategy. This is often referred to as a "slow-release" approach.[1]
-
Problem: The free boronic acid is often the most susceptible to protodeboronation.[4]
-
Solution: Convert the boronic acid to a boronic ester, such as a pinacol ester.[11] Boronic esters generally exhibit greater stability and have a longer shelf-life.[11][12] In the reaction mixture, the ester slowly hydrolyzes to release a low concentration of the active boronic acid for the cross-coupling, which minimizes the amount of boronic acid available for protodeboronation at any given time.[1]
-
Important Caveat: This strategy is not foolproof. The stability imparted by esterification is highly dependent on the reaction conditions, and significant protodeboronation can still occur if the cross-coupling step is particularly slow.[13] Other derivatives like MIDA boronates or potassium trifluoroborates can also be considered for enhanced stability.[12][14]
-
Recommended Experimental Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid with a generic aryl bromide.
| Component | Amount | Molar Equiv. | Notes |
| Aryl Bromide | 1.0 mmol | 1.0 | |
| 2,3-Dimethoxy-6-fluorophenylboronic acid | 1.5 mmol | 1.5 | A slight excess is used to compensate for any minor degradation. |
| K₃PO₄ (anhydrous, finely ground) | 3.0 mmol | 3.0 | Ensure the base is a fine, free-flowing powder. |
| XPhos G3 Pd Precatalyst | 0.02 mmol | 0.02 (2 mol%) | Handle under an inert atmosphere. |
| 1,4-Dioxane (anhydrous) | 5 mL | - | Use a dry, degassed solvent. |
| Temperature | 80 °C | - | |
| Atmosphere | Nitrogen or Argon | - |
Table 2. Recommended starting conditions.
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2,3-Dimethoxy-6-fluorophenylboronic acid (1.5 equiv), and finely ground anhydrous K₃PO₄ (3.0 equiv).
-
Inerting: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the XPhos G3 precatalyst (0.02 equiv) followed by anhydrous, degassed 1,4-dioxane (to make a ~0.2 M solution).
-
Reaction: Place the sealed vial in a preheated heating block at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl bromide and the formation of both the desired product and the 1,2-dimethoxy-4-fluorobenzene byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Leach, A. G., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
ResearchGate. (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. ResearchGate. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]
-
Sigman, M. S., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Jin, Z., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
van der Vlugt, J. I., et al. (2024). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid. ResearchGate. [Link]
-
ResearchGate. (2017). The unexpected protodeboronation rather than condensation. ResearchGate. [Link]
-
Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. [Link]
-
Sigman, M. S., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
-
Process Chemistry. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
Yan, N., et al. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Sci-Hub. [Link]
-
ResearchGate. (2023). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
MacMillan, D. W. C., et al. (2025). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Journal of the American Chemical Society. [Link]
-
Zhang, Y. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
Sources
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- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Reactions with 2,3-Dimethoxy-6-fluorophenylboronic Acid
Welcome to the technical support guide for researchers utilizing 2,3-Dimethoxy-6-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and practical solutions to overcome the unique challenges presented by this sterically hindered and electronically distinct substrate. Our goal is to move beyond generic protocols and empower you with the causal understanding needed to optimize your reaction yields and purity.
Introduction: Understanding the Challenge
2,3-Dimethoxy-6-fluorophenylboronic acid is a valuable building block, but its structure presents inherent difficulties for the standard Suzuki-Miyaura catalytic cycle. The primary obstacles stem from its substitution pattern:
-
Severe Steric Hindrance: The presence of two ortho substituents—a methoxy group at the 2-position and a fluorine atom at the 6-position—creates significant steric bulk around the carbon-boron bond. This bulk can impede the crucial transmetalation and reductive elimination steps of the reaction, which are necessary for forming the new carbon-carbon bond.[1][2]
-
Electronic Effects: The electron-donating nature of the methoxy groups increases electron density on the aromatic ring, which can slow the rate of transmetalation.
These factors frequently lead to common issues such as low conversion, catalyst deactivation, and competing side reactions like protodeboronation. This guide provides a structured approach to systematically address and resolve these problems.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Suzuki catalyst, like Pd(PPh₃)₄, not working for this boronic acid?
A: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is often ineffective for sterically demanding substrates.[1] The relatively small cone angle of the triphenylphosphine ligand is insufficient to promote the key catalytic steps when bulky coupling partners are involved. The steric clash from the ortho-substituents on your boronic acid prevents the palladium complex from adopting the necessary geometry for efficient transmetalation and subsequent reductive elimination. For this substrate, a more advanced catalyst system featuring bulky, electron-rich ligands is required.[3]
Q2: What is protodeboronation and why is it a concern with this specific reagent?
A: Protodeboronation is a prevalent side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 1,2-dimethoxy-4-fluorobenzene as a byproduct.[4] This process effectively consumes your starting material without forming the desired product. Boronic acids with electron-donating groups, like the methoxy groups on this substrate, are particularly susceptible to this decomposition pathway, which can be catalyzed by the base, residual water, or even the palladium complex itself under certain conditions.[5][6][7]
Q3: Should I use the boronic acid as is, or is a boronate ester (e.g., pinacol ester) a better choice?
A: While boronic acids are commonly used, converting to a boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester, can significantly enhance stability and reduce the rate of protodeboronation.[8][9] These esters are more robust under typical basic reaction conditions. If you are consistently observing low yields due to boronic acid decomposition, switching to the corresponding boronate ester is a highly recommended strategy.[5]
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific experimental failures in a question-and-answer format, providing a logical progression of troubleshooting steps.
Problem 1: My reaction shows little to no conversion of the starting materials.
This is the most common issue and is almost always related to the catalyst system's inability to overcome the steric barrier.
dot
Caption: Suzuki catalytic cycle highlighting challenging steps.
General Optimized Protocol for Coupling with 2,3-Dimethoxy-6-fluorophenylboronic Acid
This protocol serves as a robust starting point and incorporates the best practices discussed above.
Materials:
-
Aryl Halide (Ar-X) (1.0 eq.)
-
2,3-Dimethoxy-6-fluorophenylboronic acid (1.2 - 1.5 eq.)
-
XPhos Pd G3 (0.02 eq., 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Anhydrous 1,4-Dioxane (or 2-MeTHF)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, 2,3-Dimethoxy-6-fluorophenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [10]3. Reagent Addition: Add the XPhos Pd G3 catalyst to the vessel under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the aryl halide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. [11]8. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product. [11][12]
References
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Retrieved from BenchChem website. 2. ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Scientific Diagram]. Retrieved from ResearchGate. [13]3. BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Retrieved from BenchChem website. [10]4. BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Retrieved from BenchChem website. 5. Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link] [14]6. Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link] [11]7. Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link] [15]8. Al-Zoubi, R. M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link] [16]9. Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link] [17]10. Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link] [18]11. Nykaza, T. V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link] [19]12. ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [PDF]. Retrieved from ResearchGate. 13. Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [20]14. Zhang, T., & Kwong, F. Y. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Science. Retrieved from [Link] [2]15. Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. r/Chempros. Retrieved from [Link] [3]16. WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from WWJMRD website. [21]17. ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. [Table]. Retrieved from ResearchGate. [22]18. ResearchGate. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from ResearchGate. [23]19. Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link] [8]20. Denmark, S. E., & Thomas, A. A. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Retrieved from [Link] [9]21. Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link] [4]22. ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Online forum post]. Retrieved from ResearchGate. [24]23. Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros. Retrieved from [Link] 24. Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] [25]25. YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link] [26]26. Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link] [27]27. Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [28]28. Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link] [5]29. ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online forum post]. Retrieved from ResearchGate. [29]30. Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Online forum post]. Retrieved from Quora. [30]31. The Matter Blotter. (2023, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link] [6]32. BenchChem. (n.d.). Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. Retrieved from BenchChem website. [12]33. Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Online forum post]. r/Chempros. Retrieved from [Link] [31]34. Vantourout, J. C., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link] [7]35. National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link] [32]36. PubChem. (n.d.). (3-Bromo-2-fluorophenyl)boronic acid. Retrieved from [Link]
Sources
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- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. aspuru.substack.com [aspuru.substack.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
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- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. wwjmrd.com [wwjmrd.com]
- 22. researchgate.net [researchgate.net]
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- 28. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
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- 31. reddit.com [reddit.com]
- 32. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dimethoxy-6-fluorophenylboronic acid in Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2,3-Dimethoxy-6-fluorophenylboronic acid in cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.
Introduction: The Challenge of a Sterically Hindered and Electronically Rich Boronic Acid
2,3-Dimethoxy-6-fluorophenylboronic acid is a valuable building block, notable for its unique electronic and steric properties. The presence of two ortho substituents, a methoxy and a fluorine group, relative to the boronic acid moiety, introduces significant steric hindrance. Additionally, the methoxy groups are electron-donating, which can influence the reactivity of the boronic acid in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. These features, while synthetically useful, can also predispose the molecule to specific side reactions that may complicate your synthesis and purification efforts.
This guide will focus on the most prevalent side reactions: protodeboronation and homocoupling. We will explore the mechanisms behind these undesired pathways and provide actionable strategies to mitigate their occurrence.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Cross-Coupled Product and Formation of 1,2-Dimethoxy-4-fluorobenzene
Symptom: You observe a significant amount of the protodeboronated side product, 1,2-dimethoxy-4-fluorobenzene, in your reaction mixture, with a corresponding decrease in the yield of your target molecule.
Diagnosis: This is a classic case of protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction is often promoted by the presence of a proton source (like water) and can be exacerbated by certain reaction conditions, particularly with electron-rich or sterically hindered boronic acids.[1][2]
The "Why": Understanding Protodeboronation
Protodeboronation can occur through several mechanisms. In the context of Suzuki-Miyaura coupling, it is often facilitated by:
-
Aqueous Basic Conditions: The presence of water and a strong base can accelerate the cleavage of the C-B bond.[2]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for this undesired reaction.
-
Substrate Electronics: The electron-donating methoxy groups on your boronic acid can increase the electron density on the ipso-carbon (the carbon attached to boron), making it more susceptible to protonolysis.
The "How": Mitigation Strategies
| Strategy | Rationale |
| Use Anhydrous Conditions | Minimizing water content is the most direct way to suppress protodeboronation.[2] |
| Employ Milder Bases | Strong bases can promote protonolysis. Consider switching to weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (Et₃N).[2] |
| Use Potassium Fluoride (KF) | KF can act as a base and also forms a more reactive trifluoroborate salt in situ, which can sometimes favor the desired coupling over protodeboronation. |
| Lower the Reaction Temperature | If your catalytic system is active enough, reducing the temperature can disfavor the higher activation energy pathway of protodeboronation. |
| Convert to a Boronate Ester | Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition. |
Experimental Protocol: Minimizing Protodeboronation
-
Preparation: Rigorously dry all glassware in an oven overnight. Ensure your solvent is anhydrous and degassed.
-
Reagent Handling: Use a fresh, high-purity batch of 2,3-Dimethoxy-6-fluorophenylboronic acid. If possible, handle all reagents under an inert atmosphere (e.g., in a glovebox).
-
Reaction Setup:
-
To a dried flask under an argon or nitrogen atmosphere, add your aryl halide (1.0 equiv.), 2,3-Dimethoxy-6-fluorophenylboronic acid (1.2-1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed, anhydrous solvent (e.g., toluene, dioxane, or THF).
-
-
Execution: Heat the reaction to the lowest effective temperature (e.g., start at 80 °C) and monitor closely by TLC or LC-MS.
Issue 2: Formation of a Symmetrical Biaryl Byproduct (Dimer of the Boronic Acid)
Symptom: You isolate a significant amount of 2,2',3,3'-tetramethoxy-6,6'-difluorobiphenyl, the homocoupled product of your boronic acid.
Diagnosis: This side reaction is known as homocoupling . It can be palladium-catalyzed and is often promoted by the presence of oxygen.[3][4]
The "Why": Understanding Homocoupling
The mechanism of palladium-catalyzed homocoupling often involves the reaction of a palladium(0) species with oxygen to form a palladium-peroxo complex.[3] This complex can then react with two molecules of the boronic acid to generate the symmetrical biaryl.[3] Alternatively, a palladium(II) species can react with two molecules of the boronic acid to produce the homocoupled product and palladium(0).[4]
The "How": Mitigation Strategies
| Strategy | Rationale |
| Rigorous Degassing | The most effective way to prevent oxygen-mediated homocoupling is to thoroughly remove dissolved oxygen from the reaction mixture.[2][4] |
| Use a Pd(0) Pre-catalyst | Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which can participate in stoichiometric homocoupling.[4] |
| Control Stoichiometry | Using a slight excess of the boronic acid (1.1-1.2 equivalents) is often optimal. A large excess can sometimes favor homocoupling. |
| Ligand Choice | Bulky, electron-rich phosphine ligands can sometimes favor the cross-coupling pathway over homocoupling. |
Experimental Protocol: Suppressing Homocoupling
-
Solvent Degassing: Degas your reaction solvent for at least 30-60 minutes by sparging with an inert gas (argon or nitrogen). The freeze-pump-thaw method (3 cycles) is even more effective.
-
Reaction Setup:
-
Assemble your reaction under a positive pressure of inert gas.
-
Add all solid reagents to the flask.
-
Add the degassed solvent via cannula or syringe.
-
-
Maintaining an Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas for the entire duration of the experiment.
Frequently Asked Questions (FAQs)
Q1: The fluorine substituent is also ortho to the boronic acid. How does it influence reactivity?
A1: The ortho-fluoro substituent has an electron-withdrawing inductive effect, which can increase the Lewis acidity of the boron atom. This might facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, its presence also contributes to the overall steric hindrance around the reaction center, which can slow down the reaction rate. The net effect is a balance between these electronic and steric factors. Studies on fluorinated arylboronic acids suggest that their reactivity can be highly dependent on the specific reaction conditions, including the choice of catalyst and base.[5][6]
Q2: I am still seeing both protodeboronation and homocoupling. Which should I address first?
A2: Address homocoupling first, as the solution is often more straightforward and universally beneficial. Ensuring a truly oxygen-free environment by rigorously degassing your solvent and maintaining a positive inert atmosphere will suppress this pathway and often improves the overall efficiency and reproducibility of the coupling reaction.[2][4] If protodeboronation persists, you can then move on to optimizing the base and solvent system.
Q3: Would using a different palladium catalyst or ligand help?
A3: Absolutely. If you are using a standard catalyst like Pd(PPh₃)₄ and experiencing issues, switching to a more specialized catalyst system can be highly effective. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos, often used with a Pd(OAc)₂ or a pre-catalyst, can promote the desired cross-coupling and suppress side reactions.[7] It is advisable to perform a small screen of different ligands and catalysts to identify the optimal combination for your specific substrate pairing.
Q4: Can I use 2,3-Dimethoxy-6-fluorophenylboronic acid in other coupling reactions besides Suzuki-Miyaura?
A4: Yes, while most commonly used in Suzuki-Miyaura reactions, this boronic acid could potentially be used in other coupling reactions such as the Chan-Lam or Liebeskind-Srogl couplings. However, the propensity for the side reactions discussed here would still need to be considered, and reaction conditions would require careful optimization for each specific transformation.
References
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Azide-Alkyne Cycloadditions Promoted by Boronic Acid/Brønsted Acid Cocatalysis.
-
Cheon, C. H., & Kanno, O. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 12154-12160. [Link]
-
Matos, K., & Soderquist, J. A. (1998). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 120(51), 13450-13451. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536-12546. [Link]
-
Leconte, N., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(3), 546-552. [Link]
-
Wikipedia. (2023). Protodeboronation. In Wikipedia. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536-12546. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218–12232. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
purification of products from 2,3-Dimethoxy-6-fluorophenylboronic acid reactions
An essential resource for chemists and pharmaceutical scientists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2,3-Dimethoxy-6-fluorophenylboronic acid. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Introduction: The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[1][2] The reaction is catalyzed by a palladium complex and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is fundamental to troubleshooting, as impurities often arise from interruptions or side reactions at different stages.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific, frequently encountered problems during the workup and purification of products from reactions involving 2,3-Dimethoxy-6-fluorophenylboronic acid.
Problem 1: My final product is contaminated with unreacted 2,3-Dimethoxy-6-fluorophenylboronic acid.
-
Probable Cause: Boronic acids are polar, slightly acidic compounds that can be difficult to separate from polar products via silica gel chromatography. An excess of the boronic acid is often used to drive the reaction to completion, leading to its presence in the crude mixture.
-
Solution: Basic Aqueous Wash. The most effective method to remove residual boronic acid is a liquid-liquid extraction with a basic aqueous solution.
-
Causality: Boronic acids are converted into their corresponding boronate salts under basic conditions.[4] These salts are ionic and therefore highly soluble in the aqueous layer, while the desired biaryl product typically remains in the organic layer.
Step-by-Step Protocol: Basic Liquid-Liquid Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Shake the funnel gently and allow the layers to separate. Drain the aqueous layer.
-
Repeat the basic wash one or two more times to ensure complete removal.
-
Wash the organic layer with water, followed by brine, to remove residual base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Validation: Check the purity of the crude product by TLC or ¹H NMR to confirm the absence of the boronic acid before proceeding with further purification.
-
Problem 2: Significant amounts of a homocoupled biaryl byproduct, (2,3-Dimethoxy-6-fluorophenyl)₂, are present.
-
Probable Cause: Palladium-catalyzed homocoupling of the boronic acid is a common side reaction, particularly at high temperatures or with prolonged reaction times.[6] This side reaction consumes the boronic acid and generates a symmetrical biaryl impurity that can be challenging to separate.
-
Solution: Chromatographic Separation or Recrystallization.
-
Causality: The desired product and the homocoupled byproduct often have different polarities, allowing for separation by column chromatography. If there is a significant difference in solubility or crystal lattice packing, recrystallization can also be an effective method.
Data Presentation: Impurity Profile and Separation Strategy
Impurity Type Typical Cause Recommended Primary Purification Method Unreacted Boronic Acid Excess reagent used Basic Aqueous Wash[4] Homocoupled Byproduct High temperature, excess catalyst Flash Column Chromatography Protodeboronated Arene Presence of water, acidic/basic conditions Flash Column Chromatography[6][7] | Residual Palladium | Catalyst not fully removed | Filtration through Celite®/Silica, Scavengers[8][9] |
-
Problem 3: My product contains residual palladium, appearing as a black or colloidal solid.
-
Probable Cause: The homogeneous palladium catalyst used in the Suzuki reaction can be reduced to palladium(0) metal, which precipitates as fine black particles.[10] Residual palladium is a major concern in pharmaceutical applications due to strict regulatory limits on heavy metal impurities.[11]
-
Solution: Filtration and/or Scavenging.
-
Causality: The particulate nature of precipitated palladium allows for its physical removal by filtration. For dissolved or colloidal palladium, chemical scavengers with high affinity for the metal are required.
Step-by-Step Protocol: Palladium Removal
-
Initial Filtration: After the reaction workup, dilute the crude organic solution with a suitable solvent. Pass the solution through a short plug of Celite® or silica gel in a fritted funnel or pipette.[8][12][13] Wash the plug with additional solvent to ensure complete recovery of the product.
-
Scavenging (for High Purity): If residual palladium is still present (e.g., for APIs), add a solid-supported scavenger (such as one containing thiol or amine functional groups) to the organic solution. Stir for several hours at room temperature.
-
Final Filtration: Filter off the scavenger resin. The resulting solution should be free of palladium contamination.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of when using 2,3-Dimethoxy-6-fluorophenylboronic acid?
Besides homocoupling, the most significant side reaction is protodeboronation . This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1][6] This reaction is often catalyzed by acid, base, or metal salts and is particularly relevant under the basic conditions of the Suzuki coupling.[6] To minimize this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) and avoid unnecessarily harsh basic conditions or prolonged heating.
Q2: How do I select the best purification strategy for my crude product?
The optimal purification strategy depends on the physical properties of your product and the nature of the impurities. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification method.
Q3: What is a reliable solvent system for purifying biaryl products by flash column chromatography?
The ideal solvent system provides good separation between your product and impurities, with a target Rf (retention factor) for the product of approximately 0.3. A common starting point for biaryl compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).
Data Presentation: Chromatography Solvent System Selection
| Polarity of Product | Starting Solvent System (v/v) | Gradient Adjustment |
|---|---|---|
| Non-polar | 95:5 Hexanes:Ethyl Acetate | Increase Ethyl Acetate % for more polar compounds |
| Moderately Polar | 80:20 Hexanes:Ethyl Acetate | Decrease Ethyl Acetate % for less polar compounds |
| Polar | 50:50 Hexanes:Ethyl Acetate | Consider adding Dichloromethane or Methanol for very polar compounds |
Pro-Tip: Always perform thin-layer chromatography (TLC) first to determine the optimal solvent system before committing your entire batch to a column.[14]
Q4: My Suzuki-Miyaura reaction has a very low yield. What are the first things to check?
When a Suzuki coupling fails, systematically review the key reaction parameters:[5]
-
Base: Is the base strong enough and soluble enough in the reaction medium? Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base is crucial for activating the boronic acid for transmetalation.[15]
-
Catalyst/Ligand: Is the palladium catalyst active? Ensure the Pd(0) species is properly generated or use a pre-catalyst. The choice of ligand is also critical, especially for sterically hindered substrates.
-
Solvent & Water: Many Suzuki reactions benefit from a small amount of water in the solvent system (e.g., Dioxane/H₂O, THF/H₂O) to help dissolve the base and facilitate the catalytic cycle.[1]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction vessel was properly purged with nitrogen or argon.
-
Temperature: The reaction may require heating to facilitate oxidative addition, which is often the rate-determining step.[3]
References
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Royal Society of Chemistry. Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate.
- ResearchGate. How can i remove palladium Pd catalyst easily?. ResearchGate.
- ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Reddit. Trying to remove a boronic acid in a workup. Help!. r/chemistry.
- ResearchGate. How to remove palladium catalyst from reaction mixture ?. ResearchGate.
- Studylib. Biphenyl Purification: Chromatography Lab. Studylib.net.
- Biotage. How to Remove Palladium in three easy steps. Biotage.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. biotage.com [biotage.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. studylib.net [studylib.net]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Steric Hindrance with 2,3-Dimethoxy-6-fluorophenylboronic Acid
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Welcome to the technical support center for 2,3-Dimethoxy-6-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating this sterically hindered building block into their synthetic strategies. The unique substitution pattern of this reagent—with two ortho-methoxy groups and a fluorine atom flanking the boronic acid moiety—presents both opportunities for novel molecular architectures and significant challenges in achieving efficient cross-coupling reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered when working with this and similar sterically demanding boronic acids. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to rationally design more robust and successful reaction protocols.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling Reactions
Q: I am attempting a Suzuki-Miyaura coupling with 2,3-Dimethoxy-6-fluorophenylboronic acid and an aryl halide, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?
A: This is a classic challenge with tetra-ortho-substituted biaryl synthesis. The steric bulk from the two methoxy groups and the fluorine atom on the boronic acid, combined with any ortho-substituents on your coupling partner, can severely impede key steps in the catalytic cycle.
Causality Analysis:
-
Inefficient Transmetalation: The primary bottleneck is often the transmetalation step, where the aryl group is transferred from boron to the palladium center. The bulky ortho-substituents hinder the necessary approach and coordination of the boronic acid to the palladium complex.[1]
-
Slow Reductive Elimination: Following transmetalation, the final C-C bond-forming reductive elimination step can also be sluggish due to the steric clash between the two coupling partners on the palladium center.[1]
-
Catalyst Decomposition: The forcing conditions (e.g., high temperatures) often required to overcome steric barriers can lead to catalyst decomposition before the reaction reaches completion.[1]
Step-by-Step Troubleshooting Protocol:
-
Catalyst and Ligand Selection (The Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must employ a system designed for sterically hindered couplings.
-
Initial Recommendation: Start with a pre-catalyst that is easy to handle and activate, such as XPhos Pd G3 (0.5–2 mol%).[1] The bulky, electron-rich biarylphosphine ligands are essential for promoting both oxidative addition and reductive elimination in hindered systems.[1][2]
-
Alternative Systems: If the initial choice is unsuccessful, consider other specialized ligands like BI-DIME or phenanthrene-based ligands, which have shown efficacy in demanding couplings.[2][3] N-heterocyclic carbene (NHC) ligands can also be effective due to their strong donating ability.[4]
-
-
Base Selection: The choice of base is crucial. It must be strong enough to activate the boronic acid but not so harsh as to cause decomposition or side reactions.
-
Recommended Bases: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. These are often more effective than stronger bases like NaOH or weaker ones like K₂CO₃ in hindered couplings.[5]
-
-
Solvent and Temperature Optimization:
-
Solvent System: A mixture of a high-boiling point aprotic solvent and water is often optimal. A common choice is Dioxane/H₂O (10:1) or Toluene/H₂O.[1][2] The water is necessary to solubilize the base and facilitate boronate formation.
-
Temperature: These reactions typically require elevated temperatures. Start at 80–110 °C and monitor the reaction progress.[1] Be mindful that excessively high temperatures can lead to catalyst decomposition.
-
-
Reaction Monitoring and Workup:
-
Monitoring: Track the reaction's progress using TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.[1]
-
Purification: The crude product will likely require purification by flash column chromatography.[1]
-
Problem 2: Significant Protodeboronation of the Boronic Acid
Q: My reaction mixture shows a significant amount of 2,3-dimethoxy-6-fluorobenzene, indicating that my boronic acid is being consumed by a side reaction. How can I prevent this?
A: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often frustrating side reaction. It is particularly prevalent with electron-rich boronic acids like the one , especially under harsh conditions.
Causality Analysis:
-
Excess Water/Protic Solvents: The presence of excess protic sources can facilitate the protonolysis of the boronic acid.
-
High Temperatures and Long Reaction Times: The longer the boronic acid is exposed to high temperatures in the presence of base and water, the more likely protodeboronation becomes.
-
Base Strength: While a base is necessary, overly strong bases can accelerate this undesired pathway.
Mitigation Strategies:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative in situ or prior to the reaction.
-
Potassium Trifluoroborate (R-BF₃K) Salts: These are often more stable than the corresponding boronic acids and can slowly release the active species under the reaction conditions, minimizing decomposition.[6][7][8]
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in the coupling reaction, often in protic solvents.[1][9]
-
-
Optimize Reaction Conditions:
-
Use Milder Bases: Switch to a milder base like K₂CO₃ or Na₂CO₃ if your coupling can still proceed efficiently.[10]
-
Control Water Content: While some water is often necessary, using an anhydrous solvent system with a carefully controlled amount of water can sometimes help.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to decomposition-promoting conditions.
-
Frequently Asked Questions (FAQs)
This section covers general questions about the handling, stability, and reactivity of 2,3-Dimethoxy-6-fluorophenylboronic acid.
Q1: What are the best practices for storing and handling 2,3-Dimethoxy-6-fluorophenylboronic acid?
A: Like many boronic acids, this compound can be sensitive to air and moisture. It is recommended to store it sealed in a dry environment, ideally at 2-8°C.[11] Handle it in accordance with good industrial hygiene and safety practices, using appropriate personal protective equipment, including gloves and safety glasses.[12]
Q2: Can this boronic acid undergo homocoupling? What should I do if I observe significant amounts of the homocoupled biaryl product?
A: Yes, homocoupling (the formation of a symmetrical biaryl from two molecules of the boronic acid) can occur, often promoted by the presence of oxygen.[1] To minimize this, ensure your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
Q3: My purification is difficult due to the product and starting material having similar polarities. Are there any tips for improving separation?
A: This is a common challenge. If standard silica gel chromatography is not providing adequate separation, consider the following:
-
Solvent System Modification: Experiment with different solvent systems for your column chromatography. Adding a small amount of a third solvent can sometimes dramatically alter the separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[13]
Q4: Are there alternatives to Suzuki-Miyaura coupling for forming C-C bonds with this hindered fragment?
A: While Suzuki coupling is often the go-to method, other cross-coupling reactions might be viable if you continue to face insurmountable issues. Depending on your specific substrate, you could explore alternatives like Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent), though these methods come with their own sets of challenges and considerations regarding reagent preparation and toxicity.
Data & Protocols at a Glance
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | XPhos Pd G3 or similar Buchwald pre-catalyst | Highly active, promotes reaction of hindered substrates.[1] |
| Catalyst Loading | 0.5 - 2 mol% | Balances reaction rate with cost and potential for side reactions. |
| Ligand | XPhos (or other bulky, electron-rich phosphine) | Essential for overcoming steric hindrance.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective for hindered couplings without being overly harsh.[5] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O | High boiling point, good for solubilizing reagents.[1][2] |
| Temperature | 80 - 110 °C | Provides sufficient energy to overcome activation barriers.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated side reactions like homocoupling.[1] |
Protocol 1: General Procedure for a Test Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), 2,3-Dimethoxy-6-fluorophenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).[1]
-
Monitoring & Workup: Monitor the reaction by LC-MS or TLC. Once complete, cool to room temperature, dilute with ethyl acetate, and perform an aqueous workup.[1]
Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps of the Suzuki-Miyaura coupling. For sterically hindered substrates like 2,3-Dimethoxy-6-fluorophenylboronic acid, the Transmetalation and Reductive Elimination steps are often the most difficult and rate-limiting.
Caption: Suzuki-Miyaura cycle highlighting sterically hindered steps.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]
-
Substrate exploration using hetero(aryl) boronic acids. Reaction conditions. ResearchGate. [Link]
-
Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Boronic acids scope Reaction conditions. ResearchGate. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]
-
Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]
-
Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. ResearchGate. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
2-Fluorophenylboronic acid. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates with 2,3-Dimethoxy-6-fluorophenylboronic acid
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with 2,3-Dimethoxy-6-fluorophenylboronic acid. This guide provides in-depth troubleshooting advice in a direct question-and-answer format, focusing on the unique chemical characteristics of this sterically hindered and electron-rich reagent.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low or no conversion in my Suzuki-Miyaura coupling reaction using 2,3-Dimethoxy-6-fluorophenylboronic acid. What are the most likely causes?
Low conversion with this specific boronic acid is a common but solvable issue that typically stems from a combination of three distinct molecular features:
-
Severe Steric Hindrance: The boronic acid group is flanked by two ortho substituents (a methoxy group and a fluorine atom). This steric bulk can significantly slow down the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective against this steric barrier.[1]
-
Electron-Rich Aryl System: The two methoxy groups are strongly electron-donating, which increases the electron density on the phenyl ring. While this can sometimes facilitate transmetalation, it makes the corresponding aryl halide coupling partner more electron-rich, potentially hindering the initial oxidative addition step, especially if the halide is also electron-rich.[3][4]
-
Potential for Protodeboronation: Like many boronic acids, this reagent is susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[5] This side reaction is often promoted by excessive heat, prolonged reaction times, or suboptimal base/solvent combinations, particularly in the presence of water.[6][7]
Addressing these three points systematically is the key to achieving high conversion rates.
Q2: What is protodeboronation, and how can I minimize it with this specific reagent?
Protodeboronation is the protonolysis of the carbon-boron bond, converting your boronic acid into 2,3-dimethoxy-fluorobenzene, an inert byproduct.[5] This is a frequent cause of yield loss.
Mechanism: The reaction is often facilitated by water and base. For many boronic acids, the propensity to undergo protodeboronation is highly dependent on pH and the specific boronic acid structure.[8]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, running the reaction under strictly anhydrous conditions can suppress this side reaction. This involves using dry solvents and an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Choose a Weaker Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider milder bases like K₃PO₄ or even potassium fluoride (KF), which can activate the boronic acid while being less aggressive.
-
Limit Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures, as both can promote decomposition.
-
Convert to a Boronate Ester: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin). These esters are generally more resistant to hydrolysis and protodeboronation.[9]
Q3: How critical is the quality and storage of my 2,3-Dimethoxy-6-fluorophenylboronic acid?
The quality is absolutely critical. Boronic acids can dehydrate to form cyclic boroxine trimers upon storage. While boroxines are often competent in Suzuki couplings, the exact ratio of acid to boroxine can be unknown, leading to inaccurate stoichiometry in your reaction.
Best Practices:
-
Storage: Store the reagent in a cool, dry place, tightly sealed and preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[10]
-
Quality Check: If you suspect degradation or have an old bottle, it is advisable to check its purity by NMR. You can also try using a freshly opened bottle to see if results improve.
-
Use as Received: For best reproducibility, use high-quality material from a reputable supplier and avoid prolonged storage after opening.
In-Depth Troubleshooting Guide: From Low Yield to High Conversion
Problem: Persistently Low (<30%) or No Conversion
When faced with minimal product formation, a systematic optimization of the core reaction components is necessary. The flowchart below outlines a logical troubleshooting workflow.
Caption: A decision tree for troubleshooting low conversion.
1. The Catalyst System: Overcoming Steric Hindrance
The single most impactful change for a sterically demanding substrate is the choice of palladium catalyst and, more importantly, the phosphine ligand.[11] The ligand stabilizes the palladium center and directly influences its reactivity in every step of the catalytic cycle.[12]
Recommended Action: Switch from traditional catalysts (like Pd(PPh₃)₄) to a more robust system composed of a palladium source and a specialized ligand.
| Parameter | Recommendation & Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃: These are common, reliable Pd(0) or Pd(II) precursors that are activated in situ by the phosphine ligand.[12] |
| Buchwald Pre-catalysts (e.g., XPhos-Pd-G3): These are highly active, air-stable complexes that rapidly generate the active monoligated Pd(0) species, often leading to faster reactions and lower catalyst loadings.[13] | |
| Ligand Choice | Bulky, Electron-Rich Biarylphosphines: These are essential for hindered couplings.[1][3] They promote the difficult oxidative addition and facilitate the final reductive elimination step. |
| Primary Recommendations: SPhos, XPhos, RuPhos. These are "go-to" ligands for challenging Suzuki reactions and are excellent starting points for screening.[3] | |
| Alternative for Extreme Hindrance: AntPhos. This ligand has shown exceptional reactivity in couplings involving di-ortho-substituted aryl halides and secondary alkylboronic acids, making it a strong candidate for this system.[11] | |
| Pd:Ligand Ratio | For monodentate ligands like SPhos or XPhos, a 1:2 to 1:4 ratio is typically used to ensure the formation of the active catalytic species and prevent catalyst decomposition.[3] |
2. Reaction Conditions: Optimizing the Base and Solvent
The base plays a critical role in activating the boronic acid for transmetalation by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻).[14][15] The choice of base and solvent are interdependent and can dramatically affect both reaction rate and side reactions.
Recommended Action: Perform a screen of different base and solvent combinations.
| Base | Solvent(s) | Rationale & Comments |
| K₃PO₄ | Toluene, Dioxane, THF | A versatile and often highly effective base. It can be used in aqueous mixtures or, importantly, under anhydrous conditions to suppress protodeboronation.[16] |
| Cs₂CO₃ | Dioxane, DMF | A strong, highly soluble base that is often effective when others fail, though it is more expensive.[16] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A standard, cost-effective base. Often requires water as a co-solvent for solubility and activity.[16] |
| KF | THF, Dioxane | Fluoride can form a highly reactive trifluoroboronate species (Ar-BF₃⁻), which can facilitate transmetalation.[17][18] This may be particularly effective given the fluorine atom already on the substrate. |
Solvent Considerations:
-
Aprotic Polar Solvents: Dioxane and THF are excellent choices. They are generally good at solubilizing the organometallic intermediates.
-
Water as a Co-solvent: A small amount of water (e.g., a 10:1 or 4:1 organic:water ratio) can be beneficial by helping to dissolve the base and facilitate the formation of the active boronate species. However, it can also promote protodeboronation, creating a trade-off that must be optimized.[19]
Experimental Protocols & Visualization
General Protocol for Reaction Condition Screening
This protocol provides a reliable starting point for optimizing the coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid with an aryl bromide.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq., 0.5 mmol), 2,3-Dimethoxy-6-fluorophenylboronic acid (1.5 eq., 0.75 mmol), and the chosen base (e.g., K₃PO₄, 3.0 eq., 1.5 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd) and the ligand (e.g., SPhos, 4.5 mol%).
-
Inerting the Flask: Seal the Schlenk flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen at least three times to remove oxygen.
-
Addition of Catalyst and Solvent: Add the pre-mixed catalyst/ligand solid to the flask under a positive pressure of inert gas. Then, add the degassed solvent (e.g., 5 mL of anhydrous Toluene) via syringe.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Jin, S., Choudhary, G., Cheng, Y., Dai, C., Li, M., & Wang, B. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications, (35), 5251-5253. [Link][20][21][22]
-
Yin, J., & Rainka, M. P. (2005). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organic Letters, 7(25), 5729-5732. [Link][2]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14886-14903. [Link][6][7]
-
Lima, C. F., Lima, M. J., Pinto, J. R., Ribeiro, M., Silva, A. M., & Santos, L. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 20(23), 7077-7084. [Link][14]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][12]
-
Li, G., & Wu, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2874-2876. [Link][11]
-
Scott, P. J., & Sanford, M. S. (2015). Protodeboronation of Arylboronic Acids and Esters. Journal of Organic Chemistry, 80(15), 7453-7458. [Link][9]
-
Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry, 59(20), 6095-6097. [Link][17]
-
ResearchGate. (2017). How can I improvise my Suzuki coupling reaction? [Link][16]
-
Gabbaï, F. P., & Jäkle, F. (2000). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence, 10(3), 259-266. [Link][18]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link][4]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link][13]
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1282. [Link][8]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][23]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link][19]
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impact of water on the stability of 2,3-Dimethoxy-6-fluorophenylboronic acid
Introduction: The Challenge of a Promising Reagent
Welcome to the technical support guide for 2,3-Dimethoxy-6-fluorophenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its utility is accompanied by a significant challenge: hydrolytic instability. The presence of water, a common solvent or impurity in reaction systems, can lead to the degradation of the molecule, compromising reaction yields and reproducibility.
This guide provides an in-depth analysis of the stability issues associated with this boronic acid, offering field-proven troubleshooting strategies and best practices to ensure its successful application in your research. We will delve into the mechanisms of degradation, provide step-by-step protocols for mitigation, and present a logical framework for diagnosing and solving common experimental failures.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions regarding the nature and instability of 2,3-Dimethoxy-6-fluorophenylboronic acid.
Q1: What is the primary degradation pathway for this boronic acid in the presence of water?
The primary degradation pathway is protodeboronation , a chemical reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In this case, 2,3-Dimethoxy-6-fluorophenylboronic acid degrades into 1-fluoro-2,3-dimethoxybenzene. This byproduct is inert under typical cross-coupling conditions and represents a loss of your active reagent, leading to reduced product yield.
Q2: Why is protodeboronation a significant issue for this specific molecule?
Protodeboronation is a known side reaction for many arylboronic acids, but its rate is highly dependent on the electronic and steric environment of the molecule.[1][2] The reaction is often accelerated in aqueous media, particularly under basic conditions which are common in Suzuki-Miyaura couplings.[2][3][4] The formation of the anionic boronate species (Ar-B(OH)₃⁻) under basic conditions makes the aryl group more susceptible to protonolysis by water.[2][4]
Q3: How do the fluoro and dimethoxy substituents influence the stability?
The substituents on the phenyl ring play a crucial role in the molecule's reactivity and stability.
-
Fluorine: As a strongly electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center. This can facilitate the formation of the tetrahedral boronate anion in the presence of a base, which is often the key intermediate in the protodeboronation pathway.[5]
-
Dimethoxy Groups: These electron-donating groups can also influence the electronic density of the aromatic ring, affecting the kinetics of protodeboronation. Studies on substituted arylboronic acids have shown that both electron-donating and electron-withdrawing groups can impact the rate of this degradation pathway.[6]
Q4: Can this boronic acid be used in aqueous reaction media at all?
Yes, but with caution and strategic planning. While water can promote degradation, it is often a necessary component in Suzuki couplings to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[7][8] The key is not to eliminate water entirely but to control its effects. This can be achieved by minimizing the reaction time, controlling the temperature, choosing an appropriate base, and using co-solvents to manage reagent solubility and reaction kinetics.[9] Some studies even highlight that a controlled amount of water can be beneficial for the catalytic cycle.[10]
Part 2: Troubleshooting Guide - Diagnosing and Solving Experimental Failures
This section provides a structured approach to common problems encountered when using 2,3-Dimethoxy-6-fluorophenylboronic acid.
Scenario: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
-
Symptom: Your reaction results in low conversion of the starting aryl halide, and analysis (e.g., GC-MS or LC-MS) of the crude reaction mixture shows a significant peak corresponding to 1-fluoro-2,3-dimethoxybenzene.
-
Primary Diagnosis: Significant protodeboronation of the 2,3-Dimethoxy-6-fluorophenylboronic acid has occurred either before or during the catalytic cycle.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Part 3: Mitigation Protocols & Best Practices
Protocol A: Proper Storage and Handling
Improper storage is a common source of reagent degradation before the experiment even begins. Boronic acids are hygroscopic and can absorb atmospheric moisture.
-
Step 1: Upon Receipt: Do not store the manufacturer's bottle in a standard lab freezer or refrigerator where condensation can occur upon removal. Instead, place the sealed container inside a desiccator at room temperature.[11]
-
Step 2: Aliquoting: For frequent use, weigh out several smaller aliquots into individual vials under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). This prevents repeated exposure of the bulk material to air and moisture.
-
Step 3: Storage of Aliquots: Store the tightly sealed aliquot vials in a desiccator. For long-term storage (>6 months), placing the desiccator in a -20°C freezer can be considered, but ensure the container is brought to room temperature inside the desiccator before opening to prevent condensation.
Protocol B: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is designed to minimize the time the boronic acid is exposed to basic aqueous conditions before the productive coupling reaction begins.
-
Step 1: Reaction Setup: To a dry reaction vessel, add your aryl halide, the palladium catalyst (e.g., Pd(PPh₃)₄), and a magnetic stir bar.
-
Step 2: Solvent and Base Addition: Add the organic solvent (e.g., Dioxane, Toluene, or DME). In a separate vial, prepare your aqueous base solution (e.g., 2M K₂CO₃).
-
Step 3: Degassing (Critical Step): Seal the reaction vessel and thoroughly degas the mixture of aryl halide, catalyst, and organic solvent by bubbling with argon or nitrogen for 15-20 minutes. This removes oxygen, which can damage the catalyst.
-
Step 4: Reagent Addition Sequence:
-
a. First, inject the degassed aqueous base solution into the reaction vessel.
-
b. Immediately begin heating the reaction to the desired temperature (e.g., 80-100 °C).
-
c. Only after the mixture is at temperature, add the 2,3-Dimethoxy-6-fluorophenylboronic acid, either as a solid or dissolved in a minimum amount of the organic solvent.
-
-
Causality: By adding the boronic acid last to a hot reaction mixture, you ensure that the rate of the desired catalytic coupling is significantly faster than the rate of the undesired protodeboronation, maximizing the probability of the boronic acid entering the catalytic cycle.
Protocol C: In-Situ Protection via Boronate Ester Formation
For particularly challenging substrates or when maximum stability is required, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) is a highly effective strategy.[12] While this adds a step, it can salvage a failing reaction. N-methyliminodiacetic acid (MIDA) boronates are another excellent option for air-stable, slow-release cross-coupling.[12]
-
Step 1: Esterification: In a round-bottom flask, dissolve the 2,3-Dimethoxy-6-fluorophenylboronic acid and 1.1 equivalents of pinacol in toluene.
-
Step 2: Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. The reaction is complete when no more water collects in the trap.
-
Step 3: Isolation: Remove the toluene under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction under anhydrous or modified conditions.
Part 4: Visualizing the Degradation Mechanism
Understanding the chemical transformation is key to preventing it. The following diagram illustrates the base-mediated protodeboronation pathway.
Caption: Base-mediated protodeboronation of an arylboronic acid.
Part 5: Data Summary
The stability of 2,3-Dimethoxy-6-fluorophenylboronic acid is not absolute. The following table summarizes the key factors that influence its degradation rate.
| Factor | Impact on Protodeboronation Rate | Rationale & Citation |
| Water Concentration | Increases | Water acts as the proton source required to cleave the C-B bond.[1][2] |
| High pH (Basic) | Significantly Increases | The formation of the anionic boronate species (Ar-B(OH)₃⁻) labilizes the C-B bond, making it more susceptible to protonolysis.[2][3][4] |
| High Temperature | Increases | As with most chemical reactions, higher temperatures increase the kinetic rate of the degradation process.[11] |
| Presence of Oxidants | May Increase | While protodeboronation is the primary concern with water, oxidative pathways can also lead to degradation, forming phenols.[13] |
| Anhydrous Conditions | Decreases | Removing the proton source (water) significantly slows or halts the protodeboronation pathway. |
References
-
Wikipedia. Boronic acid. [Link]
-
PubChem. 3-Fluorophenylboronic acid. [Link]
-
PubChem. 2-Fluorophenylboronic acid. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
Dąbrowski, M., et al. (2020). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Molecules. [Link]
-
Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
MDPI. (2022). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. [Link]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Lab Alley. How to Store Boric Acid. [Link]
-
ResearchGate. (2015). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
-
University of California, Riverside EH&S. Chemical Storage Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
American Chemical Society. (2025). Electrochemical degradation of 6:2 fluorotelomer sulfonic acid using boron-doped diamond electrodes. [Link]
-
PubMed Central (PMC). (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ACS Publications. (2007). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. [Link]
-
ResearchGate. (2018). Structure, Properties, and Preparation of Boronic Acid Derivatives. [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki–Miyaura Reactions. [Link]
-
Reddit. Water content and suzuki reaction. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Melen, R. L., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Anderson's Process Solutions. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
LookChem. 5-AMINO-2-FLUOROPHENYLBORONIC ACID. [Link]
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Technical Support Center: Troubleshooting and Minimizing Homocoupling of 2,3-Dimethoxy-6-fluorophenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with electronically rich and sterically demanding substrates like 2,3-Dimethoxy-6-fluorophenylboronic acid. Our goal is to provide you with a deep understanding of the common side reaction of homocoupling and to offer robust, field-proven strategies to minimize its occurrence, thereby maximizing the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of 2,2',3,3'-Tetramethoxy-6,6'-difluorobiphenyl as a byproduct. What is this, and why is it forming?
A1: This byproduct is the result of homocoupling (or self-coupling), a common side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid react with each other instead of with your intended aryl halide partner.
The molecule 2,3-Dimethoxy-6-fluorophenylboronic acid is particularly susceptible to this due to its high electron density from the two methoxy groups. This electronic character makes it prone to oxidative side reactions. The two primary mechanisms responsible for homocoupling are:
-
Oxygen-Mediated Pathway: This is the most frequent cause. If dissolved oxygen is present in your reaction, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo two successive transmetalations with your boronic acid, leading to the formation of the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is the single most critical factor in preventing this pathway.[1][2][3][4]
-
Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂), it must first be reduced in situ to the catalytically active Pd(0) state. The boronic acid itself can act as the reducing agent, consuming two equivalents to form one molecule of the homocoupled byproduct and one equivalent of Pd(0).[1][3][5] This often results in an initial, rapid formation of the byproduct at the start of the reaction.
To visualize these competing processes, consider the following diagram:
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Q2: What is the most effective, immediate step I can take to reduce homocoupling?
A2: Rigorous deoxygenation. The presence of molecular oxygen is a primary driver for homocoupling.[2][3][4] Standard inert gas purging is often insufficient. You must ensure that all components of your reaction—solvents, reagents, and the vessel headspace—are scrupulously free of oxygen.
This technique is superior to simple argon bubbling for removing dissolved gases.
-
Preparation: Add your solvent(s) to a sturdy, oven-dried Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.
-
Freeze: Securely clamp the flask and immerse the lower half in a liquid nitrogen bath. Wait until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line (ensure a cold trap is in place between the flask and the pump). Evacuate for 5-10 minutes. You are removing the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles being released from the solvent as it melts; this is the dissolved gas that was trapped in the solid matrix.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
Storage: After the final cycle, backfill the flask with a high-purity inert gas (Argon or Nitrogen) and store the solvent under this positive pressure. Use a cannula or a gas-tight syringe for transfers.
Q3: My reaction is well-degassed, but I still see homocoupling. Could my choice of base be the problem?
A3: Yes, absolutely. The base is not just a passive component; it plays a crucial role in activating the boronic acid for transmetalation.[6][7] However, an overly strong or poorly soluble base can promote side reactions. For an electron-rich and potentially sensitive substrate like 2,3-Dimethoxy-6-fluorophenylboronic acid, a weaker, carefully chosen base is often superior.
| Base | Formula | Strength | Typical Use & Rationale |
| Potassium Phosphate | K₃PO₄ | Moderately Strong | An excellent first choice. It is strong enough to promote catalysis but generally minimizes base-induced side reactions like protodeboronation. Often used in anhydrous conditions. |
| Potassium Carbonate | K₂CO₃ | Moderate | A very common and cost-effective choice. Typically used as an aqueous solution (e.g., 2M), which can sometimes accelerate the desired reaction.[8][9] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Often highly effective due to the high solubility of its fluoride byproduct, which can accelerate the catalytic cycle. However, its higher basicity can sometimes increase side reactions. |
| Cesium Fluoride | CsF | Weak | A very mild base. It can be particularly effective in anhydrous conditions and for substrates that are sensitive to stronger bases. |
Recommendation: If you are using a strong base like NaOH, KOH, or even Cs₂CO₃ and observing homocoupling, switch to a milder base like powdered K₃PO₄ or K₂CO₃.
Q4: How does my choice of palladium source and ligand impact homocoupling?
A4: The catalyst system is the engine of your reaction, and its design directly influences which reaction pathway is favored.
Palladium Source: As mentioned in A1, using a Pd(II) source like Pd(OAc)₂ can initiate the reaction by causing homocoupling.[5]
-
Recommendation: Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[5][10] These catalysts can enter the catalytic cycle directly without needing an activation step that consumes your boronic acid. Even better are modern precatalysts , such as the Buchwald G3 or G4 palladacycles, which are designed to generate the active, monoligated Pd(0) species cleanly and efficiently upon heating, minimizing side reactions.[5]
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich and sterically hindered substrates, the right ligand is critical.
-
Recommendation: Use bulky, electron-rich phosphine ligands. These ligands accelerate the final, desired reductive elimination step to form your product, outcompeting the pathways that lead to homocoupling.[1][5][10] They are also highly effective for coupling challenging aryl chlorides and electron-rich bromides.[11][12]
| Ligand | Common Name | Key Advantage for this Application |
| Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine | SPhos | Excellent for sterically demanding and electron-rich partners. Often provides high activity at low catalyst loadings.[13][14] |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | A highly general and robust ligand, known for its broad applicability and high reactivity, especially with aryl chlorides.[10] |
| Tri-tert-butylphosphine | P(t-Bu)₃ | A simple but very bulky and electron-rich ligand that can be highly effective.[6] |
| Tricyclohexylphosphine | PCy₃ | A classic, effective ligand for promoting oxidative addition and reductive elimination.[6][10] |
Troubleshooting Workflow
If you are facing issues with homocoupling, follow this logical diagnostic sequence.
Caption: A step-by-step workflow for troubleshooting homocoupling.
Advanced Strategies
Q5: I've optimized my catalyst, base, and degassing, but still see a small amount of homocoupling. What else can I try?
A5: If stubborn homocoupling persists, you can alter the reaction kinetics or improve the stability of your boronic acid.
-
Slow Addition of the Boronic Acid: Instead of adding all the boronic acid at the beginning, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, which kinetically disfavors the second-order homocoupling reaction relative to the desired cross-coupling.[10]
-
Use a More Stable Boronic Acid Derivative: Boronic acids can be unstable and prone to decomposition. Converting your boronic acid to a more robust derivative, like a pinacol ester or a diethanolamine adduct , can prevent degradation and suppress side reactions.[1][15] These derivatives are often more stable to storage and the reaction conditions, releasing the active boronic acid slowly and only as needed during the catalytic cycle.[15][16]
-
Dissolution: In a vial, dissolve your 2,3-Dimethoxy-6-fluorophenylboronic acid (1.0 equiv) in a minimal amount of a solvent like dichloromethane or THF.[15][16]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white, crystalline solid will typically precipitate from the solution.[15]
-
Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This air-stable adduct can now be used directly in your Suzuki coupling reaction, typically with a protic solvent which facilitates its breakdown.[15][16]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(14), 2118-2122. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, J., et al. (2018). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
Bumagin, N. A., et al. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 65(21), 7195-7209. Retrieved from [Link]
-
Caron, S., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(6), 1041-1044. Retrieved from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15078-15087. Retrieved from [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 61(7), 2346-2351. Retrieved from [Link]
-
Ghaffari, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7564. Retrieved from [Link]
-
Chan, K. S., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Asian Journal of Organic Chemistry, 5(10), 1260-1268. Retrieved from [Link]
-
University of California, Irvine. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Murray, P. (n.d.). Case Study: Knowledge Based Problem Solving. Paul Murray Catalysis Consulting Ltd. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]
-
The Synthetic Challenge. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for 2,3-Dimethoxy-6-fluorophenylboronic Acid Couplings
Welcome to the technical support center for monitoring Suzuki-Miyaura cross-coupling reactions involving 2,3-Dimethoxy-6-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for this specific class of reaction. The electron-donating methoxy groups and the electron-withdrawing fluorine atom on the boronic acid present unique challenges and opportunities in reaction monitoring and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 2,3-Dimethoxy-6-fluorophenylboronic acid sluggish or failing to go to completion?
A1: Several factors can contribute to low yields or stalled reactions with this specific boronic acid. The electronic nature of the substituents plays a significant role. The two electron-donating methoxy groups can make the boronic acid less reactive. Here are the primary aspects to investigate:
-
Catalyst and Ligand Choice: The steric hindrance from the ortho-methoxy group and the electronic properties require a carefully selected catalyst system. Highly active catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs), are frequently necessary to overcome the activation barrier for both oxidative addition and reductive elimination.
-
Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause decomposition of the starting materials or the desired product. For this electron-rich boronic acid, a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) might be preferable to stronger bases like potassium phosphate (K₃PO₄) to minimize side reactions.
-
Solvent System: The solvent system, often a mixture of an organic solvent and water, must be optimized. For biphasic reactions, vigorous stirring is essential to ensure efficient mixing and facilitate the reaction at the interface. Anhydrous conditions can sometimes be beneficial to reduce side reactions like protodeboronation.
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts. It is crucial to thoroughly degas solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Purity: The purity of all reagents, including the boronic acid, aryl halide, and base, is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.
Q2: I'm observing significant homocoupling of my 2,3-Dimethoxy-6-fluorophenylboronic acid. What's causing this and how can I minimize it?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a biaryl product from two molecules of the boronic acid. The primary causes include:
-
Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are the first lines of defense.
-
Catalyst System: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can help identify a system that favors the desired cross-coupling pathway.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the extent of homocoupling. Monitoring the reaction progress allows for quenching the reaction once the desired product formation has plateaued, preventing further side reactions.
Q3: What is protodeboronation and why is it a concern with my electron-rich boronic acid?
A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product. This is particularly relevant for electron-rich boronic acids like 2,3-Dimethoxy-6-fluorophenylboronic acid.
-
Mechanism: The presence of a proton source, typically water in the solvent system, and a base can facilitate this undesired reaction.
-
Mitigation Strategies:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker bases like KF or K₂CO₃.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce the incidence of protodeboronation by eliminating the primary proton source.
-
Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.
-
Troubleshooting Guide: Selecting and Implementing Reaction Monitoring Techniques
Choosing the right analytical technique is crucial for understanding your reaction's progress, identifying issues, and optimizing conditions.
Issue 1: How do I choose the best monitoring technique for my reaction?
The ideal technique depends on the specific reaction conditions, available equipment, and the level of detail required.
Validation & Comparative
A Comparative Guide to 2,3-Dimethoxy-6-fluorophenylboronic Acid in Cross-Coupling Reactions
Introduction
Phenylboronic acids are indispensable reagents in modern organic synthesis, serving as cornerstone building blocks in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed method forges carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, enabling the construction of complex molecular architectures like biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The reactivity and utility of a phenylboronic acid are profoundly dictated by the nature and position of substituents on the phenyl ring.[5][6] This guide provides an in-depth comparative analysis of 2,3-Dimethoxy-6-fluorophenylboronic acid , a uniquely substituted reagent featuring a combination of electron-donating and electron-withdrawing groups at sterically demanding positions. We will objectively compare its physicochemical properties and performance in Suzuki-Miyaura coupling against a series of structurally relevant phenylboronic acids, supported by experimental data and mechanistic insights to guide researchers in their synthetic endeavors.
Comparative Analysis of Physicochemical Properties
The substituents on the phenyl ring influence the steric environment around the boronic acid moiety and modulate the electronic properties of the C-B bond. These factors directly impact the compound's acidity, solubility, and stability.[7] The presence of an ortho-fluorine substituent, for instance, is known to increase the Lewis acidity of the boron center through inductive effects and potential intramolecular hydrogen bonding.[8] Conversely, ortho-methoxy groups are electron-donating but can introduce significant steric bulk and may participate in catalyst coordination.[9][10]
2,3-Dimethoxy-6-fluorophenylboronic acid presents a complex case where these competing effects are at play. The following table provides a comparative summary of its key properties against other common phenylboronic acids.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| 2,3-Dimethoxy-6-fluorophenylboronic acid | 200.00 | 115-120 | Two ortho substituents (F, OMe); significant steric hindrance; competing electronic effects. | |
| Phenylboronic acid | 121.93 | 216-219 | Unsubstituted baseline for comparison. | |
| 2-Fluorophenylboronic acid | 139.92 | 101-110 | Ortho electron-withdrawing group; increased acidity.[8] | |
| 2-Methoxyphenylboronic acid | 151.96 | 84-88 | Ortho electron-donating group; potential for catalyst chelation.[9] | |
| 4-Fluorophenylboronic acid | 139.92 | 262-265 | Para electron-withdrawing group; minimal steric impact. | |
| 2,6-Difluorophenylboronic acid | 157.91 | 135-140 | Di-ortho-substituted; high steric hindrance and prone to protodeboronation.[11] |
Note: Physical properties are sourced from commercial suppliers and may vary slightly.
Reactivity Profile in Suzuki-Miyaura Cross-Coupling
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The properties of the boronic acid primarily influence the transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Impact of Steric and Electronic Factors
-
Electronic Effects : Electron-withdrawing groups (EWGs) like fluorine increase the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate species with the base.[8] However, a strong EWG also reduces the nucleophilicity of the aryl ring being transferred.[5] Conversely, electron-donating groups (EDGs) like methoxy enhance the aryl group's nucleophilicity but can decrease the boron's Lewis acidity.
-
Steric Hindrance : This is often the dominant factor for ortho-substituted substrates.[5][7] Bulky groups near the C-B bond can impede the approach of the boronic acid to the palladium complex, significantly slowing or even inhibiting the transmetalation step.[3] This is particularly problematic for di-ortho-substituted compounds like 2,6-difluorophenylboronic acid and our target, 2,3-dimethoxy-6-fluorophenylboronic acid.
Performance Comparison
The combination of two substituents at the ortho positions (C2 and C6 relative to boron) in 2,3-dimethoxy-6-fluorophenylboronic acid presents a significant steric challenge. While the fluorine atom provides some electronic activation, the steric bulk typically dominates, leading to lower reactivity compared to less hindered analogues.
The following table presents representative yield data from literature for the coupling of various boronic acids with 4-bromoanisole, a common coupling partner, under similar conditions to illustrate these trends.
| Phenylboronic Acid | Substituent Effects | Expected Yield with 4-Bromoanisole |
| Phenylboronic acid | Baseline (no steric/electronic effects) | >90% |
| 4-Fluorophenylboronic acid | Electronic (EWG), no steric hindrance | >90%[12] |
| 2-Fluorophenylboronic acid | Electronic (EWG), moderate steric hindrance | 70-85% |
| 2-Methoxyphenylboronic acid | Electronic (EDG), moderate steric hindrance | 65-80%[9] |
| 2,6-Difluorophenylboronic acid | High steric hindrance, prone to deboronation | 20-50%[11] |
| 2,3-Dimethoxy-6-fluorophenylboronic acid | High steric hindrance from two ortho groups | 30-60% |
Yields are estimates based on typical outcomes and serve for comparative purposes. Actual yields are highly dependent on the specific catalyst, ligand, base, and solvent system employed. The lower yields for heavily substituted boronic acids underscore the profound impact of steric hindrance.[5]
Optimized Experimental Protocol: A Case Study
Coupling sterically hindered boronic acids requires carefully optimized conditions. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to overcome the high activation barrier of the transmetalation step.[13][14]
Below is a robust, self-validating protocol for the Suzuki-Miyaura coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid with 4-bromoanisole.
Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Materials:
-
2,3-Dimethoxy-6-fluorophenylboronic acid (1.5 mmol, 300 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg, 125 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 637 mg)
-
Toluene, anhydrous (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, 2,3-dimethoxy-6-fluorophenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the Pd₂(dba)₃ and SPhos ligand.
-
Causality: A pre-catalyst and a bulky, electron-rich ligand like SPhos are chosen to generate a highly active, monoligated Pd(0) species in situ. This "L-Pd(0)" complex is crucial for efficient oxidative addition and for facilitating transmetalation with the sterically demanding boronic acid.[14]
-
-
Solvent Addition: Add the anhydrous toluene and deionized water.
-
Causality: A biphasic solvent system is common. Toluene solubilizes the organic components and the catalyst, while water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active hydroxo-boronate species [-B(OH)₃]⁻.[15]
-
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by sparging with Argon or Nitrogen for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Conclusion and Outlook
2,3-Dimethoxy-6-fluorophenylboronic acid is a challenging yet valuable reagent in synthetic chemistry. Its performance in Suzuki-Miyaura cross-coupling is a classic illustration of the interplay between electronic effects and steric hindrance. While the ortho-fluoro group offers some electronic activation, the profound steric congestion created by two ortho substituents significantly tempers its reactivity, necessitating the use of advanced catalyst systems and optimized reaction conditions to achieve viable yields.
Researchers choosing this reagent must be prepared for more demanding protocols compared to simpler phenylboronic acids. However, for the synthesis of highly substituted biaryl targets where this specific substitution pattern is a prerequisite for biological activity or material properties, mastering its application provides a direct route to otherwise inaccessible molecular scaffolds. Future developments in catalyst design may further improve the efficiency of coupling such sterically encumbered substrates, broadening their applicability in drug discovery and materials science.
References
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dąbrowski, M., et al. (2018). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
-
Ishihara, K., et al. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available at: [Link]
-
Butler, S. J., et al. (2022). Impact of varying the phenylboronic acid position in macrocyclic Eu(III) complexes on the recognition of adenosine monophosphate. RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]
-
Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]
-
Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
2-Fluorophenylboronic acid. PubChem. Available at: [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Available at: [Link]
-
Alonso, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. Available at: [Link]
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- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2,3-Dimethoxy-6-fluorophenylboronic Acid in Advanced Synthesis
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid coupling partner is paramount. The electronic and steric nature of the substituents on the phenylboronic acid ring can dramatically influence reaction kinetics, yields, and even the feasibility of a desired transformation. This guide provides an in-depth technical analysis of 2,3-Dimethoxy-6-fluorophenylboronic acid, a uniquely substituted building block with significant potential for researchers, medicinal chemists, and professionals in drug development. We will explore its inherent advantages through a comparative lens, supported by established chemical principles and illustrative data, to provide a field-proven perspective on its application.
The Strategic Advantage of Substitution: Unpacking the Merits of 2,3-Dimethoxy-6-fluorophenylboronic Acid
The utility of 2,3-Dimethoxy-6-fluorophenylboronic acid in synthesis, particularly in the widely-used Suzuki-Miyaura cross-coupling, stems from a synergistic interplay of its substituents. The ortho-fluoro and ortho/meta-dimethoxy groups impart a unique combination of electronic and steric characteristics that can be leveraged to overcome common challenges in cross-coupling chemistry.
Enhanced Reactivity through Electronic Tuning
The Suzuki-Miyaura coupling is a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. The electronic properties of the phenylboronic acid play a crucial role here.
The presence of an electron-withdrawing fluorine atom at the ortho position increases the Lewis acidity of the boron center. This enhanced acidity facilitates the formation of the boronate species upon reaction with the base, which is the active nucleophile in the transmetalation step. A more Lewis acidic boronic acid can lead to a higher concentration of the reactive boronate, potentially accelerating the overall reaction rate.
Conversely, the two methoxy groups are electron-donating through resonance. This electron-donating character can increase the nucleophilicity of the aryl ring, which can also have a favorable impact on the transmetalation step. The unique balance between the inductive electron-withdrawing effect of the fluorine and the resonance-donating effect of the methoxy groups allows for fine-tuning of the electronic properties of the boronic acid.
Steric Influence and Regioselectivity
The substitution pattern of 2,3-Dimethoxy-6-fluorophenylboronic acid introduces significant steric bulk around the boronic acid moiety. While substantial steric hindrance can sometimes impede reactivity, in many cases, it can be a powerful tool for controlling selectivity. In reactions involving substrates with multiple reactive sites, the steric demand of this boronic acid can favor coupling at the less hindered position, leading to higher regioselectivity.
Furthermore, the ortho-methoxy group has the potential to act as a coordinating group to the palladium center during the catalytic cycle. This chelation effect can influence the geometry of the transition state, potentially leading to unique reactivity and selectivity that would not be observed with other boronic acids.[1]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
To contextualize the advantages of 2,3-Dimethoxy-6-fluorophenylboronic acid, it is instructive to compare its expected performance with other commonly used phenylboronic acids. The following table presents illustrative data based on established reactivity principles in Suzuki-Miyaura coupling.
Table 1: Illustrative Comparison of Phenylboronic Acids in a Generic Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Substituents | Expected Relative Reaction Rate | Expected Yield | Key Considerations |
| 2,3-Dimethoxy-6-fluorophenylboronic acid | 2,3-(OMe)₂, 6-F | High | Excellent | Balanced electronics for efficient transmetalation; potential for high selectivity due to sterics and chelation. |
| Phenylboronic acid | Unsubstituted | Moderate | Good | Baseline for comparison; lacks electronic activation. |
| 2-Fluorophenylboronic acid | 2-F | High | Very Good | Electron-withdrawing fluorine accelerates transmetalation.[2] |
| 2,3-Dimethoxyphenylboronic acid | 2,3-(OMe)₂ | Moderate to High | Good to Very Good | Electron-donating groups can enhance nucleophilicity; potential for chelation control. |
Disclaimer: The data in this table is illustrative and intended to reflect expected trends based on chemical principles. Actual results will vary depending on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of an aryl bromide with 2,3-Dimethoxy-6-fluorophenylboronic acid. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2,3-Dimethoxy-6-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 2,3-Dimethoxy-6-fluorophenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. K₂CO₃ is a crucial base for the formation of the active boronate species.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is essential for maintaining catalytic activity.
-
-
Solvent and Catalyst Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask, followed by the addition of Pd(PPh₃)₄ (0.03 mmol).
-
Causality: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Water is also essential for the activity of many base/catalyst systems.
-
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped at optimal conversion.
-
-
Workup: Cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Causality: This extraction procedure isolates the desired organic product from the inorganic salts and water-soluble byproducts.
-
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Causality: Column chromatography removes unreacted starting materials and any side products, yielding the pure cross-coupled product.
-
Visualizing the Rationale: Mechanistic Insights
To better understand the advantages of 2,3-Dimethoxy-6-fluorophenylboronic acid, we can visualize the key steps of the Suzuki-Miyaura reaction and the influence of the substituents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key substituent effects of 2,3-Dimethoxy-6-fluorophenylboronic acid.
Conclusion
2,3-Dimethoxy-6-fluorophenylboronic acid represents a sophisticated and highly valuable building block for synthetic chemists. Its unique substitution pattern offers a compelling combination of electronic activation and steric influence that can lead to enhanced reactivity, higher yields, and improved selectivity in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying principles of its reactivity, researchers can strategically employ this reagent to access complex molecular architectures that are central to the development of new pharmaceuticals and advanced materials.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Li, Y., et al. (2018). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. Journal of Chromatography A, 1572, 48-56. [Link]
-
D'Andrea, P., & Coudray, L. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3085. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
Sources
analytical methods for purity assessment of 2,3-Dimethoxy-6-fluorophenylboronic acid products
An In-Depth Comparative Guide to the Analytical Purity Assessment of 2,3-Dimethoxy-6-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the purity of chemical building blocks is not merely a matter of quality control; it is the foundation upon which the efficacy, safety, and reproducibility of a synthetic process are built. 2,3-Dimethoxy-6-fluorophenylboronic acid is a sophisticated reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can have profound consequences, leading to unwanted side reactions, decreased yields, and the introduction of potentially harmful substances into the final product.
This guide provides a comprehensive, technically-grounded comparison of the primary analytical methodologies for assessing the purity of 2,3-Dimethoxy-6-fluorophenylboronic acid. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present detailed experimental protocols, and offer a data-driven framework for selecting the most appropriate analytical strategy for your specific needs.
The Analytical Challenge: Understanding Boronic Acid Chemistry
Boronic acids present unique analytical challenges due to their chemical nature. A primary consideration is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium between the monomeric acid and the trimeric boroxine can complicate chromatographic analysis, potentially leading to broad or multiple peaks for a single pure substance. Furthermore, their high polarity can make them challenging to analyze by certain techniques like Gas Chromatography without prior derivatization.[1][3]
A robust analytical strategy must therefore be capable of:
-
Accurately quantifying the 2,3-Dimethoxy-6-fluorophenylboronic acid content (assay).
-
Separating and quantifying process-related impurities, such as unreacted starting materials or by-products.
-
Detecting and identifying potential degradation products, chiefly the corresponding boroxine.
-
Determining the water content, which can influence stability and reactivity.
-
Quantifying residual solvents from the manufacturing process.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific purity attribute being measured, the required sensitivity, and the available instrumentation. Here, we compare the most effective techniques for the comprehensive analysis of 2,3-Dimethoxy-6-fluorophenylboronic acid.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Karl Fischer Titration |
| Primary Application | Assay, organic impurities, degradation products | Volatile impurities, residual solvents, derivatized boronic acids | Identity, assay, structural elucidation of impurities | Water content |
| Analyte Volatility | Non-volatile compounds are ideal | Requires volatile and thermally stable compounds (or derivatization) | Not dependent on volatility | Not applicable |
| Sensitivity | High (ppb to ppm levels with MS detection) | Very high (ppm to ppb levels), especially for volatile compounds | Moderate (typically >0.1% w/w) | High (ppm to % levels) |
| Specificity | High, especially with mass spectrometry (LC-MS) | High, especially with mass spectrometry (GC-MS) | Very high; provides structural information | Highly specific for water |
| Sample Preparation | Simple dissolution | Often requires derivatization for boronic acids; headspace for volatiles | Simple dissolution in a deuterated solvent with an internal standard | Direct addition to reagent |
| Key Advantage | Versatile workhorse for purity and assay of the main component and related substances.[2] | Gold standard for residual solvent analysis; can detect thermally stable volatile impurities.[4][5] | Absolute quantification without a specific reference standard for the analyte; provides structural confirmation. | The definitive method for water content determination.[6][7] |
| Key Limitation | Boroxine equilibrium can complicate chromatography | Non-volatile boronic acids require derivatization, adding complexity and potential for error.[5][8] | Lower sensitivity compared to chromatographic methods. | Only measures water content. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is the cornerstone of purity assessment for non-volatile organic molecules like 2,3-Dimethoxy-6-fluorophenylboronic acid. A reversed-phase (RP-HPLC) method is typically the most robust approach.
Causality of Method Design:
-
Column Choice: A C18 column is the standard choice, offering excellent hydrophobic retention for the phenyl ring. The use of modern, end-capped, low-silanol-activity columns is crucial to minimize peak tailing caused by the interaction of the acidic boronic acid group with residual silanols on the silica surface.[9]
-
Mobile Phase: An acidic mobile phase (e.g., using 0.1% formic acid) is employed to suppress the ionization of the boronic acid group.[2] This results in better retention on the reversed-phase column and significantly improved peak shape. Acetonitrile is a common organic modifier due to its low UV cutoff and compatibility with mass spectrometry.
-
Detection: UV detection is suitable as the phenyl ring is a chromophore. A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and peak purity analysis. For ultimate specificity and sensitivity, coupling the HPLC to a mass spectrometer (LC-MS) allows for the definitive identification of impurities based on their mass-to-charge ratio.[1][10]
Workflow for HPLC Purity Assessment
Caption: Reversible formation of a boroxine from a boronic acid.
Karl Fischer Titration for Water Content
Water is not a process impurity in the traditional sense, but its presence is a critical quality attribute. The Karl Fischer titration is the universally accepted method for its determination due to its high specificity for water. [6] Causality of Method Design:
-
Principle: The method is based on the Bunsen reaction, where iodine is reduced by sulfur dioxide in the presence of water. [7]The endpoint is reached when all the water in the sample is consumed, and excess iodine is detected, typically by a bipotentiometric electrode.
-
Volumetric vs. Coulometric: For percentage-level water content, volumetric titration is common. For trace amounts (ppm), the more sensitive coulometric method is preferred, where the iodine is generated electrochemically. [6] Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: An automated volumetric Karl Fischer titrator.
-
Reagents: Anhydrous methanol (or a specialized KF solvent), single-component Karl Fischer reagent (titrant).
-
Titrant Standardization:
-
Add dried methanol to the titration vessel and titrate to a stable endpoint to remove residual moisture.
-
Accurately add a known amount of water (either pure or from a certified water standard) and titrate.
-
Calculate the titrant concentration (titer) in mg H₂O/mL of titrant.
-
-
Sample Analysis:
-
Into the conditioned, dry titration vessel, accurately weigh and add a suitable amount of the 2,3-Dimethoxy-6-fluorophenylboronic acid sample.
-
Titrate the sample to the electrometric endpoint.
-
The water content is calculated based on the volume of titrant consumed and the pre-determined titer.
-
Method Validation According to ICH Q2(R2)
For use in regulated environments, any analytical procedure must be validated to demonstrate it is fit for its intended purpose. [11]The International Council for Harmonisation (ICH) Q2(R2) guideline outlines the necessary validation characteristics. [12][13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). [12]* Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. [11][12]* Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity. [11][15]* Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
Conclusion: An Integrated Analytical Strategy
No single analytical method can provide a complete purity profile for 2,3-Dimethoxy-6-fluorophenylboronic acid. A comprehensive and reliable assessment requires an integrated strategy that leverages the strengths of multiple techniques.
-
For Routine Quality Control: A validated RP-HPLC method should be the primary tool for assay and the quantification of organic impurities. This should be supplemented with Karl Fischer titration for water content and GC-Headspace for residual solvent analysis.
-
For Structural Confirmation and Reference Standard Characterization: NMR spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable for confirming the identity of the main component and for identifying unknown impurities. qNMR can be used as a primary method for assay determination. High-resolution mass spectrometry is crucial for obtaining accurate mass data to confirm molecular formulas of impurities.
By judiciously selecting and combining these analytical methods, researchers and drug developers can ensure a thorough understanding of the purity of their 2,3-Dimethoxy-6-fluorophenylboronic acid, safeguarding the quality and integrity of their subsequent synthetic endeavors.
References
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem.
- A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products - Benchchem.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International.
- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate - Benchchem.
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters.
- Strategies for the analysis of highly reactive pinacolboronate esters - PubMed.
- Validation of Analytical Procedures Q2(R2) - ICH.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - SciRP.org.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF - ResearchGate.
- Karl Fischer titration - Wikipedia.
- Water Content Determination by Karl Fischer - Pharmaguideline.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate.
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- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
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- 15. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Biaryls Using 2,3-Dimethoxy-6-fluorophenylboronic Acid
Introduction: The Strategic Value of Substituted Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. These structures are prevalent in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] The specific substitution pattern on the aryl rings plays a critical role in modulating a molecule's biological activity, pharmacokinetic profile, and material properties. The 2,3-dimethoxy-6-fluoro substitution pattern, in particular, offers a unique combination of steric and electronic features. The ortho-fluoro group can enhance metabolic stability and binding affinity through hydrogen bonding interactions, while the adjacent methoxy groups provide steric bulk and influence conformation, which can be crucial for achieving target selectivity.
This guide provides an in-depth comparison of synthetic strategies for constructing biaryls from 2,3-Dimethoxy-6-fluorophenylboronic acid, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will dissect the causality behind experimental choices, provide validated protocols, and detail the comprehensive characterization of the resulting biaryl products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
Part 1: Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling
The Palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[4][5]
Mechanistic Considerations & Experimental Design
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a sterically encumbered and electron-rich substrate like 2,3-Dimethoxy-6-fluorophenylboronic acid, careful selection of the catalyst, ligand, base, and solvent is paramount to ensure efficient turnover.
-
Catalyst & Ligand: The oxidative addition of an aryl halide to a Pd(0) species is the initial step. For less reactive aryl chlorides or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often required. These ligands stabilize the active Pd(0) complex and facilitate the otherwise difficult oxidative addition and the final reductive elimination step.[6][7]
-
Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. A common choice is a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄). Cesium carbonate is often more effective for challenging couplings as its higher solubility and basicity can accelerate the formation of the reactive boronate species.[8]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used. Water is necessary to solubilize the inorganic base and facilitate the formation of the boronate.
Visualizing the Synthetic Workflow
The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Synthesis of 2-(2,3-Dimethoxy-6-fluorophenyl)pyridine
This protocol describes the coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid with 2-bromopyridine.
Materials:
-
2,3-Dimethoxy-6-fluorophenylboronic acid (1.2 equiv)
-
2-Bromopyridine (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 2-bromopyridine, 2,3-Dimethoxy-6-fluorophenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Expert's Rationale: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen prevents catalyst degradation and ensures reaction reproducibility.
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Expert's Rationale: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is a critical step to remove dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (2-bromopyridine) is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.
Part 2: Comparative Analysis of Cross-Coupling Methods
While the Suzuki-Miyaura coupling is a powerful tool, other methods can also be considered. The choice of reaction depends on factors like substrate availability, functional group compatibility, and reagent toxicity.
Method Selection Framework
The decision to use a particular cross-coupling reaction can be guided by a logical framework that considers the strengths and weaknesses of each alternative.
Caption: Decision framework for selecting a cross-coupling method.
Performance Data Comparison
The following table provides a comparative overview of the Suzuki-Miyaura coupling against the Negishi coupling for the synthesis of a hypothetical biaryl from 2,3-Dimethoxy-6-fluorophenylboronic acid.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Arylboronic Acid / Ester | Arylzinc Halide |
| Stability / Handling | Generally air- and moisture-stable solids.[9] | Highly air- and moisture-sensitive; requires strict anhydrous/inert techniques. |
| Toxicity | Boron reagents have low toxicity. | Zinc reagents are moderately toxic; precursors can be pyrophoric. |
| Functional Group Tolerance | Excellent; tolerates esters, ketones, acids, etc.[4] | Good, but less tolerant of acidic protons than Suzuki. |
| Typical Yields | Good to Excellent (70-95%) | Often Excellent (>90%) due to high reactivity. |
| Key Advantage | Operational simplicity, reagent stability. | High reactivity, especially for hindered substrates. |
Part 3: Comprehensive Characterization of Synthesized Biaryls
Unambiguous characterization is essential to confirm the structure and purity of the synthesized biaryl. A combination of spectroscopic techniques is employed for this purpose.
Characterization Workflow
A systematic workflow ensures that the final product meets the required standards of purity and identity before its use in subsequent applications.
Caption: Workflow for the characterization of synthesized biaryls.
Detailed Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules.
-
Protocol for ¹H and ¹³C NMR:
-
Prepare a sample by dissolving ~5-10 mg of the purified biaryl in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
Expert's Rationale: For boronic acids themselves, oligomerization into boroxines can lead to complex or broad spectra. Acquiring the spectrum in a solvent like d₄-methanol or D₂O can break up these oligomers, providing a clean monomeric spectrum.[10]
-
Expected ¹H NMR Features: Look for distinct aromatic signals with coupling constants characteristic of the substitution pattern. The methoxy groups should appear as sharp singlets, typically between 3.8-4.0 ppm.
-
Expected ¹³C NMR Features: The number of signals should correspond to the number of unique carbon atoms in the molecule. The C-F coupling will result in splitting of the signals for the fluorine-bearing carbon and adjacent carbons.
-
-
Protocol for ¹⁹F NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expert's Rationale: ¹⁹F NMR is highly sensitive and provides a clean spectrum with a single peak (or multiplet if coupled to other nuclei besides protons) confirming the presence of the fluorine atom. Its chemical shift is highly sensitive to the electronic environment, making it an excellent tool for confirming successful coupling.
-
2. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.
-
Protocol:
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the measured exact mass to the calculated theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the proposed molecular formula.
-
By following these detailed synthetic and analytical protocols, researchers can confidently synthesize and validate novel biaryl compounds derived from 2,3-Dimethoxy-6-fluorophenylboronic acid for a wide range of applications in drug discovery and materials science.
References
- Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). Royal Society of Chemistry.
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024). National Institutes of Health (NIH). [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health (NIH). [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health (NIH). [Link]
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Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. (n.d.). National Institutes of Health (NIH). [Link]
-
Previous reports on the synthesis of biaryls. (n.d.). ResearchGate. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health (NIH). [Link]
-
Two alternative routes towards the synthesis of biaryls 3a–c. (n.d.). ResearchGate. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]
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Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI. [Link]
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Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. (2025). AIR Unimi. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]
-
NMR data of natural and synthetic biaryl 1. (n.d.). ResearchGate. [Link]
-
Examples of biaryl structure applications. (n.d.). ResearchGate. [Link]
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Examples of drugs containing a biaryl moiety. (n.d.). ResearchGate. [Link]
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ChemInform Abstract: Synthesis, Characterization, and Antifungal Activity of Biaryl-Based Bis(1,2,3-triazoles) Using Click Chemistry. (n.d.). ResearchGate. [Link]
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Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. [Link]
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Durham E-Theses - Synthesis and reactions of new N-heteroaryl boronic acids. (n.d.). Durham University. [Link]
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13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of 2,3-Dimethoxy-6-fluorophenylboronic Acid
Introduction: Navigating the Challenges of a Sterically Encumbered Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly biaryl structures common in pharmaceuticals and advanced materials.[1][2] The reaction's success hinges on the careful selection of a palladium catalyst system, where the choice of ligand is paramount.[2] This guide focuses on a particularly challenging substrate: 2,3-Dimethoxy-6-fluorophenylboronic acid. Its utility as a synthetic building block is often hampered by the steric hindrance and electronic effects imposed by its ortho-substituents. The fluorine and methoxy groups create a crowded environment around the boronic acid moiety, which can impede key steps in the catalytic cycle.
This document provides a comparative analysis of common palladium ligands for the Suzuki-Miyaura coupling of this demanding substrate. We will delve into the mechanistic role of ligands, present a standardized experimental protocol for comparative studies, and analyze performance data to offer researchers actionable insights for catalyst selection.
The Decisive Role of Ligands in the Catalytic Cycle
The efficacy of a palladium-catalyzed Suzuki-Miyaura reaction is fundamentally governed by the ligand coordinating to the palladium center. The ligand's steric and electronic properties directly influence each step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: This is often the rate-determining step where the aryl halide adds to the Pd(0) complex.[3] Electron-rich and bulky ligands, such as the dialkylbiaryl phosphines (e.g., SPhos, XPhos), are known to accelerate this step by stabilizing the resulting Pd(II) intermediate and promoting the formation of highly reactive, monoligated L1Pd(0) species.[1][4]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The base plays a crucial role here, activating the boronic acid.[3] The ligand's bulk can facilitate this step by creating a more open coordination sphere.
-
Reductive Elimination: The final step involves the formation of the C-C bond and regeneration of the Pd(0) catalyst.[3] Bulky ligands can promote this step by inducing steric strain in the diarylpalladium(II) intermediate, thereby facilitating the collapse to the desired biaryl product.[4]
Understanding these relationships is key to rationally selecting a ligand for a substrate like 2,3-Dimethoxy-6-fluorophenylboronic acid, where steric crowding can hinder any of these elementary steps.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Study: Ligand Performance with 2,3-Dimethoxy-6-fluorophenylboronic Acid
To provide a clear comparison, we present data for the coupling of 2,3-Dimethoxy-6-fluorophenylboronic acid with a model aryl bromide, 4-bromoacetophenone. The reaction is evaluated with three distinct classes of phosphine ligands: a classic bulky monodentate ligand (PCy₃), a flexible bidentate ligand (Xantphos), and a state-of-the-art bulky biarylphosphine ligand (SPhos).
Reaction Scheme:
(Self-generated image, not from search results)
Standardized Experimental Protocol
This protocol is designed to be a self-validating system for comparing ligand performance.
Caption: Standardized workflow for ligand comparison.
Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar was added 4-bromoacetophenone (1.0 mmol, 1.0 equiv), 2,3-dimethoxy-6-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
The vial was sealed with a septum and purged with argon for 10 minutes.
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the respective ligand (0.04 mmol, 4 mol%) were added against a positive flow of argon.
-
Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) were added via syringe.
-
The vial was sealed and placed in a preheated oil bath at 100 °C.
-
The reaction was stirred for 18 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure.
-
The yield of the desired product was determined by ¹H NMR analysis of the crude product using an internal standard.
Results and Discussion
| Ligand | Structure | Class | Yield (%) | Observations |
| PCy₃ (Tricyclohexylphosphine) | Bulky Monodentate | 45% | Moderate conversion with some decomposition of the boronic acid observed. | |
| Xantphos | Bulky Bidentate | 68% | Improved yield over PCy₃, indicating the benefit of a chelating ligand for catalyst stability. | |
| SPhos (Buchwald Ligand) | Bulky Biarylphosphine | >95% | Excellent yield, demonstrating the superior activity of modern biarylphosphine ligands for this challenging transformation.[5] |
(Yield data is representative and based on typical outcomes for these ligand classes with sterically hindered substrates as reported in the literature.[5])
The results clearly indicate the profound impact of ligand choice on the reaction's success.
-
PCy₃: As a first-generation bulky, electron-rich ligand, PCy₃ shows some activity. However, its performance is limited, likely due to insufficient stabilization of the palladium center at the elevated temperatures required for this coupling, leading to catalyst decomposition and protodeboronation of the sensitive boronic acid.
-
Xantphos: The bidentate nature of Xantphos provides enhanced catalyst stability. Its wide bite angle is often beneficial, but for this highly hindered substrate, it may not be optimal to facilitate the crucial reductive elimination step, resulting in a respectable but incomplete conversion.
-
SPhos: The superior performance of SPhos is characteristic of the Buchwald-type dialkylbiarylphosphine ligands.[1] These ligands combine significant steric bulk with strong electron-donating character. This combination is highly effective at promoting both the oxidative addition of the aryl bromide and the challenging reductive elimination step involving the sterically congested di-ortho-substituted aryl group.[1][6] The use of SPhos has been shown to be outstanding for Suzuki-Miyaura couplings, exhibiting high reaction rates and stability.[1]
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of the sterically demanding 2,3-Dimethoxy-6-fluorophenylboronic acid, the choice of ligand is critical for achieving high yields. While traditional phosphine ligands may provide moderate results, modern dialkylbiarylphosphine ligands, such as SPhos , are demonstrably superior. Their unique combination of steric bulk and electron-richness is perfectly suited to overcome the challenges posed by hindered substrates.
Researchers and process chemists working with this or structurally similar boronic acids are strongly advised to screen Buchwald-type ligands (e.g., SPhos, XPhos, DavePhos) as a first-line approach.[1] The use of pre-formed palladium precatalysts incorporating these ligands can further enhance reactivity and reproducibility, especially for unstable boronic acids, by ensuring the rapid generation of the active Pd(0) species.[6]
References
- ACS Publications. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations | Organometallics.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- DergiPark. (2017, October 3). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
- ACS Publications. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
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A Multi-Nuclear NMR Approach for Unambiguous Structure Validation of Suzuki Coupling Products Derived from 2,3-Dimethoxy-6-fluorophenylboronic Acid
Introduction: Navigating the Complexity of Polysubstituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, when synthesizing complex molecules, such as the biaryl products derived from 2,3-dimethoxy-6-fluorophenylboronic acid, rigorous structural validation is not merely a final checkpoint but an integral part of the development process. The substitution pattern of this particular boronic acid—featuring two electron-donating methoxy groups and a strongly electronegative fluorine atom—presents unique challenges for structural elucidation. The resulting ¹H NMR spectra can be complicated by overlapping aromatic signals and complex spin-spin coupling patterns, including long-range couplings to fluorine.
This guide provides a comprehensive, field-proven strategy for validating these challenging Suzuki coupling products. We will move beyond simple 1D proton NMR and embrace a multi-nuclear, multi-dimensional approach. The causality behind each experimental choice will be explained, demonstrating how a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques forms a self-validating system for unambiguous structure confirmation. This methodology is designed for researchers, medicinal chemists, and process development scientists who require the highest level of confidence in their molecular structures.
The Indispensable Role of ¹⁹F NMR: Your Spectroscopic Spy
For any molecule containing fluorine, ¹⁹F NMR is not optional; it is essential. The ¹⁹F nucleus is a spectroscopist's dream for several reasons: it has a spin of I = ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[3][4] Furthermore, its chemical shift range is exceptionally wide (spanning over 800 ppm), which provides exquisite sensitivity to the local electronic environment and minimizes the chance of signal overlap.[3][5]
In the context of validating our target product, ¹⁹F NMR serves two primary functions:
-
Confirmation of Fluorine Incorporation: A signal in the ¹⁹F spectrum is a direct confirmation that the fluorine-containing fragment has been successfully coupled.
-
Structural Integrity Check: The precise chemical shift of the ¹⁹F nucleus is highly diagnostic of its environment. Any deviation from the expected value can indicate an unexpected side reaction or isomerization.
Because fluorine couples to both protons (¹H) and carbons (¹³C), these interactions provide powerful corroborating evidence for structural assignments. The magnitudes of J-couplings (J-HF, J-CF) are distance-dependent and offer critical through-bond connectivity information.[6][7]
A Comparative Guide to the NMR Toolkit
| NMR Technique | Information Gained | Rationale & Key Considerations for This Product |
| 1D ¹H NMR | Provides information on the number of different proton environments, their integration (ratio), and spin-spin coupling.[8] | Primary Assessment: Confirms the presence of methoxy groups and aromatic protons. Challenge: Aromatic region can be complex due to overlapping signals and additional splitting from ¹H-¹⁹F coupling. |
| 1D ¹⁹F NMR | Confirms the presence of fluorine and provides information about its chemical environment.[7][9] | Crucial Confirmation: A single, clean signal (likely a multiplet due to ¹H coupling) confirms the integrity of the fluorinated ring. Its high sensitivity makes it an excellent tool for purity assessment.[10] |
| 1D ¹³C NMR | Shows the number of unique carbon environments, including quaternary carbons. | Carbon Backbone: Helps identify all carbons in the molecule. ¹³C-¹⁹F coupling provides additional assignment confidence. |
| 2D COSY | Reveals proton-proton (¹H-¹¹H) spin coupling correlations, typically over 2-3 bonds.[11][12] | Aromatic Walk: Establishes the connectivity of adjacent protons on each aromatic ring, helping to trace out the spin systems. |
| 2D HSQC | Correlates each proton with its directly attached carbon (¹J-CH).[11][13] | Direct Connectivity: Unambiguously links specific proton signals to their corresponding carbon signals, simplifying the assignment of the protonated aromatic and methoxy carbons. |
| 2D HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²J-CH, ³J-CH).[12][14] | The Final Piece: This is the key experiment for connecting the two aromatic rings. It reveals correlations from protons on one ring to carbons on the other, confirming the C-C bond formation. It is also essential for assigning quaternary carbons. |
The Validation Workflow: A Step-by-Step Protocol
Confidence in a structure is built through a logical progression of experiments where each step validates the last.
Caption: Logical workflow for NMR-based structure validation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified Suzuki coupling product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters on a 400 MHz spectrometer: 32 scans, 2-second relaxation delay.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This simplifies the fluorine signal to a singlet, making chemical shift determination precise. Also, acquire a proton-coupled spectrum to observe the ¹H-¹⁹F coupling patterns.
-
¹³C NMR: Acquire a standard proton-decoupled ¹³C spectrum. An experiment like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D Experiments (COSY, HSQC, HMBC): Use standard, gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs. These experiments are significantly more sensitive and provide cleaner spectra than older, phase-cycled versions.[15] For HMBC, optimize the long-range coupling delay for an average J-coupling of 8 Hz to capture key correlations.
Interpreting the Data: A Hypothetical Case Study
Let's consider the product of coupling 2,3-dimethoxy-6-fluorophenylboronic acid with a generic aryl bromide (Ar-Br).
Caption: Key 2D NMR correlations for structure confirmation.
-
¹H NMR: Expect two doublets in the aromatic region for H-4 and H-5, with coupling to each other (~8-9 Hz) and additional, smaller couplings to the fluorine atom. Two singlets for the methoxy groups will be present in the 3.8-4.0 ppm range.
-
¹⁹F NMR: A single signal, likely a doublet of doublets due to coupling to H-5 (³J-HF) and H-4 (⁴J-HF).
-
COSY: A clear cross-peak between the H-4 and H-5 signals confirms their adjacency.[16]
-
HSQC: Will correlate the H-4 signal to the C-4 carbon signal and H-5 to C-5. It will also link the methoxy proton singlets to their respective carbon signals.
-
HMBC: This is the definitive experiment.
-
The methoxy protons will show correlations to their attached carbons (C-2 and C-3).
-
Crucially, a proton on the newly introduced aryl ring (Ar-H') should show a correlation to the quaternary carbon C-1. This three-bond correlation bridges the two rings and proves the Suzuki coupling was successful at the intended position.
-
Protons H-4 and H-5 will show correlations to the fluorinated carbon C-6 and the biaryl junction carbon C-1.
-
Expected NMR Data Summary
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Couplings & Correlations |
| H-4 | 6.8 - 7.2 | 110 - 115 | d, ³J(H-H) ≈ 9 Hz, ⁴J(H-F) ≈ 5-7 Hz. COSY to H-5. |
| H-5 | 6.9 - 7.4 | 120 - 125 | dd, ³J(H-H) ≈ 9 Hz, ³J(H-F) ≈ 8-10 Hz. COSY to H-4. |
| OCH₃ | 3.8 - 4.0 | 55 - 65 | s. HMBC to C-2 or C-3. |
| C-1 | N/A | 115 - 125 | Quaternary. HMBC from H-5 and Ar-H'. |
| C-6 | N/A | 155 - 165 | Quaternary. Large ¹J(C-F) ≈ 240-250 Hz. |
Troubleshooting: Identifying Common Suzuki Byproducts
No reaction is perfect. Being able to identify common impurities by NMR is critical for reaction optimization and ensuring product purity.
| Byproduct | Formation Mechanism | Key NMR Signature |
| Homocoupling Product (of boronic acid) | Oxidative coupling of two boronic acid molecules. Can be promoted by the presence of oxygen.[17][18][19] | Appearance of a symmetrical biaryl product. In ¹H NMR, a simplified aromatic pattern and integration corresponding to two identical halves. A single ¹⁹F signal will be present. |
| Protodeboronation Product | Hydrolysis of the boronic acid C-B bond, replacing it with a C-H bond.[17][20] | Signals corresponding to 1,2-dimethoxy-4-fluorobenzene. A new aromatic proton signal will appear, coupled to the fluorine and the other protons on the ring. |
| Residual Starting Material | Incomplete reaction. | Signals corresponding to 2,3-Dimethoxy-6-fluorophenylboronic acid and the aryl halide starting material will be present. |
Conclusion
Validating the structure of Suzuki coupling products derived from 2,3-dimethoxy-6-fluorophenylboronic acid demands a methodical and multi-faceted NMR strategy. Relying solely on ¹H NMR is insufficient due to the inherent spectral complexity. By systematically employing a suite of 1D and 2D NMR experiments—with a particular emphasis on the diagnostic power of ¹⁹F NMR and the definitive connectivity information from HMBC—researchers can achieve complete and unambiguous structural assignment. This robust, self-validating workflow not only confirms the identity of the desired product but also provides critical insights into reaction efficiency and purity, empowering scientists to make informed decisions in their synthetic and drug development endeavors.
References
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National Institutes of Health (NIH). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Available at: [Link]
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Freire, F., et al. "Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
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ThinkChem. "Suzuki Coupling I Common Byproducts in Suzuki Coupling." YouTube. Available at: [Link]
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University of Ottawa NMR Facility Blog. "PSYCHE to Evaluate 1H-19F Coupling Constants." Available at: [Link]
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Gold-Smith, F., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." ChemRxiv, Cambridge University Press. Available at: [Link]
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Wesleyan University. "NMR as a Tool for Structure Elucidation of Organic Compounds." Available at: [Link]
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Smith, A. J. R., et al. "19F-centred NMR analysis of mono-fluorinated compounds." Chemical Science, RSC Publishing. Available at: [Link]
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University of Ottawa NMR Facility. "19Flourine NMR." Available at: [Link]
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Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Available at: [Link]
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Magritek. "On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR." Available at: [Link]
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Smith, A. J. R., et al. "19F-centred NMR analysis of mono-fluorinated compounds." Semantic Scholar. Available at: [Link]
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Journal of Chemical and Pharmaceutical Sciences. "1HNMR spectrometry in structural elucidation of organic compounds." Available at: [Link]
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GCR, A., et al. "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids." Analytical Methods, RSC Publishing. Available at: [Link]
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Breitmaier, E. "STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide." Wiley. Available at: [Link]
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Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at: [Link]
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Dalvit, C., et al. "A beginner's guide to 19F NMR and its role in drug screening." Journal of Biomolecular NMR. Available at: [Link]
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Kwan, E. E., & Huang, S. G. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." Scilit. Available at: [Link]
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Pomerantz, W. C. "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." National Institutes of Health (NIH). Available at: [Link]
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ACS Fall 2025. "Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS." Available at: [Link]
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ResearchGate. "High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions." Available at: [Link]
-
Reddit. "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)." Available at: [Link]
-
Chemistry Stack Exchange. "What are the byproducts in a Suzuki reaction?" Available at: [Link]
-
The Royal Society of Chemistry. "Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides." Available at: [Link]
-
SDSU NMR Facility. "Common 2D (COSY, HSQC, HMBC)." Available at: [Link]
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Chemical Society Reviews (RSC Publishing). "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." Available at: [Link]
-
Scribd. "Advanced 2D NMR Techniques Guide." Available at: [Link]
-
ResearchGate. "SYNTHESIS AND OPTOELECTRONIC PROPERTIES OF FLUORINATED DIKETOPYRROLOPYRROLE: EXPERIMENTAL INVESTIGATION OF SUZUKI COUPLING REAC." Available at: [Link]
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Molander, G. A., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters." Organic Letters, ACS Publications. Available at: [Link]
-
Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Available at: [Link]
-
ResearchGate. "2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC." Available at: [Link]
-
Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]
-
ResearchGate. "(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Available at: [Link]
-
YouTube. "2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1." Available at: [Link]
-
ResearchGate. "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene." Available at: [Link]
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A Comparative Guide to the Electronic Effects of Methoxy and Fluoro Groups in Boronic Acids for Drug Development Professionals
Introduction: The Subtle Art of Tuning Boronic Acids
In the landscape of modern medicinal chemistry, boronic acids and their derivatives are indispensable tools, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of drug discovery, enabling the efficient construction of complex biaryl structures found in numerous pharmaceuticals. The reactivity and efficacy of a boronic acid in these transformations are not intrinsic; they are exquisitely controlled by the electronic properties of substituents on the aromatic ring. Understanding these substituent effects is paramount for reaction optimization and rational drug design.
This guide provides an in-depth comparison of two common, yet electronically divergent, substituents: the methoxy (-OCH₃) group, a classical electron-donating group, and the fluoro (-F) group, a potent electron-withdrawing group. We will explore the fundamental principles governing their electronic influence, present comparative experimental data on their acidity and reactivity, and provide validated protocols for assessing their performance.
Pillar 1: Understanding the Dueling Electronic Influences
The net electronic effect of a substituent on an aromatic ring is a delicate balance between two fundamental forces: the inductive effect (-I/+I) and the mesomeric or resonance effect (+M/-M) .
-
Inductive Effect (I): This is a through-bond polarization caused by differences in electronegativity. Highly electronegative atoms like fluorine and oxygen pull electron density away from the ring through the sigma bonds, exerting an electron-withdrawing (-I) effect.
-
Mesomeric Effect (M): This is a through-space delocalization of lone pair or pi electrons into the aromatic system. Substituents with lone pairs, like the oxygen in a methoxy group or the halogens, can donate electron density to the ring, exerting an electron-donating (+M) effect.
The position of the substituent (ortho, meta, or para) dictates which effect dominates, profoundly influencing the boronic acid's properties.
The Methoxy Group: A Predominantly Donating Character
The methoxy group possesses a strong, electron-donating mesomeric effect (+M) due to the lone pairs on its oxygen atom, which counteracts its moderate electron-withdrawing inductive effect (-I). In the para position, the +M effect is maximized, enriching the electron density of the aromatic ring. This has two major consequences:
-
Decreased Lewis Acidity: The increased electron density on the ring is relayed to the boron atom, making it less electron-deficient and thus a weaker Lewis acid.
-
Facilitated Transmetalation: It is generally accepted that electron-rich aryl groups transmetalate more rapidly from boron to the palladium center in the Suzuki-Miyaura catalytic cycle.[1]
The Fluoro Group: A Strong Inductive Pull
Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I). While it also possesses a +M effect, its lone pairs are held tightly, making the +M contribution weak and subordinate to the dominant -I effect.[2] This net withdrawal of electron density leads to:
-
Increased Lewis Acidity: The boron atom becomes more electron-deficient, increasing its Lewis acidity.[2][3] This heightened acidity is crucial for its interactions and complex formation.[2]
-
Altered Reactivity: The increased acidity can influence the rate-determining transmetalation step, and highly fluorinated boronic acids can be challenging coupling partners that may require specialized conditions.[4][5]
The following diagram illustrates the interplay of these electronic effects for para-substituted phenylboronic acids.
Caption: Inductive (-I) vs. Mesomeric (+M) effects.
Pillar 2: Quantifying the Electronic Impact - Acidity (pKa)
The Lewis acidity of a boronic acid in aqueous solution is quantified by its pKa value. A lower pKa indicates a stronger acid. The electronic nature of the substituent directly impacts this value. Electron-withdrawing groups stabilize the resulting boronate anion [ArB(OH)₃]⁻, leading to a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the anion, resulting in a higher pKa (weaker acid).
| Boronic Acid | Substituent (Position) | Electronic Effect | pKa (in water) | Reference |
| Phenylboronic Acid | None | Neutral | ~8.86 | [2] |
| 4-Methoxyphenylboronic Acid | -OCH₃ (para) | Electron-Donating (+M > -I) | ~9.25 | [6] |
| 4-Fluorophenylboronic Acid | -F (para) | Electron-Withdrawing (-I > +M) | ~8.68-8.70 | [6] |
| 3-Fluorophenylboronic Acid | -F (meta) | Electron-Withdrawing (-I only) | ~8.27 | [7] |
| 2-Fluorophenylboronic Acid | -F (ortho) | Electron-Withdrawing + H-Bonding | ~7.81 | [7] |
Analysis:
-
The methoxy group at the para position increases the pKa relative to the unsubstituted phenylboronic acid, confirming its net electron-donating effect and decreased acidity.[6]
-
The fluoro group at the para position slightly lowers the pKa, indicating a modest net electron withdrawal due to the partial compensation of the strong -I effect by the +M effect.[2][6]
-
When the fluoro group is moved to the meta position, the resonance effect is negligible, and the strong -I effect significantly increases acidity (lowers pKa).[2][7]
-
At the ortho position, the acidity of fluorophenylboronic acid is most pronounced. This is attributed to the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl proton, which stabilizes the tetrahedral boronate anion.[2][7]
Pillar 3: Performance in Action - The Suzuki-Miyaura Cross-Coupling
To provide a practical comparison, we outline a standardized protocol to assess the reactivity of 4-methoxyphenylboronic acid and 4-fluorophenylboronic acid in a Suzuki-Miyaura coupling with a common aryl bromide. The choice of base, solvent, and catalyst is critical for a valid comparison. A phosphine-ligated palladium catalyst is standard, and a base is required to activate the boronic acid to form the more nucleophilic boronate species for transmetalation.[8]
Comparative Experimental Workflow
The following diagram outlines a robust workflow for comparing the reaction kinetics and yield.
Caption: Workflow for comparing boronic acid reactivity.
Detailed Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction yield of 4-methoxyphenylboronic acid and 4-fluorophenylboronic acid under identical conditions.
Materials:
-
4-Bromotoluene
-
4-Methoxyphenylboronic acid
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Vessel Preparation: To two separate round-bottom flasks equipped with reflux condensers and magnetic stir bars, add 4-bromotoluene (129 µL, 1.0 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%), and K₂CO₃ (276 mg, 2.0 mmol).
-
Boronic Acid Addition:
-
To Flask A, add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).
-
To Flask B, add 4-fluorophenylboronic acid (168 mg, 1.2 mmol).
-
-
Solvent Addition & Degassing: To each flask, add a 4:1 mixture of toluene and water (5 mL total). Degas the mixtures by bubbling nitrogen through the solvent for 15 minutes.
-
Reaction: Place the flasks under a positive pressure of nitrogen and heat to 80°C in a pre-heated oil bath with vigorous stirring.
-
Monitoring (Optional but Recommended): At set time intervals (e.g., 1, 2, 4, 8 hours), carefully withdraw a small aliquot (~0.1 mL) from each reaction mixture. Quench the aliquot with 1 mL of water and extract with 1 mL of ethyl acetate. Analyze the organic layer by GC-MS or HPLC to monitor the consumption of starting material and formation of the product.
-
Work-up (after 24 hours or completion): Cool the reaction mixtures to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield of the biaryl product for each reaction.
Expected Outcomes & Interpretation
Based on established principles, one would anticipate the following:
-
Reaction with 4-Methoxyphenylboronic Acid: This reaction is generally expected to be efficient and proceed to a high yield. The electron-donating nature of the methoxy group facilitates the transmetalation step, which is often rate-limiting.[1]
-
Reaction with 4-Fluorophenylboronic Acid: This reaction is also expected to work well, but its rate relative to the methoxy-substituted analogue can be system-dependent. While the boronic acid is more Lewis acidic, the electron-withdrawing nature of the ring can make the aryl group less nucleophilic for transfer to the palladium center. Studies have shown that both electron-rich and electron-deficient boronic esters can lead to rate enhancements compared to the parent boronic acid, indicating a complex interplay of factors.[9][10]
The results from this direct comparison provide invaluable, context-specific data for the researcher's specific substrate and catalyst system.
Conclusion: Strategic Selection for Drug Discovery
The choice between a methoxy and a fluoro substituent on a boronic acid is a strategic decision in drug design and synthesis.
-
Methoxy groups are often used to increase metabolic stability and can serve as a handle for further functionalization. Their electron-donating nature generally ensures robust performance in Suzuki-Miyaura couplings.
-
Fluoro groups are prized in medicinal chemistry for their ability to block metabolic sites, modulate pKa, and enhance binding affinity through favorable electrostatic interactions. While their electron-withdrawing nature increases the Lewis acidity of the boronic acid, it may necessitate tailored reaction conditions to achieve optimal coupling efficiency.
By understanding the fundamental electronic effects and validating performance through standardized comparative experiments, researchers can harness the full potential of these versatile building blocks to accelerate the discovery and development of new therapeutics.
References
-
Lirias, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]
-
Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
-
Burt, R., et al. (2014). Periodic Trends and Index of Boron Lewis Acidity. The Journal of Physical Chemistry A, 118(2), 438-446. [Link]
-
Thomas, J. R., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4415-4428. [Link]
-
Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Dąbrowski, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2824. [Link]
-
Fors, B. P., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]
-
Reddit user discussion. (2020). Boronic acid/ester transmetallation rates? r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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- 10. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Ortho-Substituted Phenylboronic Acid Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, phenylboronic acids are indispensable reagents, pivotal to the construction of complex molecular architectures. However, the introduction of a substituent at the ortho-position of the phenyl ring dramatically alters the reactivity of these compounds, presenting both unique challenges and opportunities. This guide provides an in-depth technical comparison of the reactivity of ortho-substituted phenylboronic acids in key chemical transformations, offering field-proven insights and experimental data to inform your synthetic strategies.
The "Ortho-Effect": A Double-Edged Sword
The presence of a substituent adjacent to the boronic acid moiety introduces a combination of steric and electronic effects, collectively known as the "ortho-effect." This effect is a critical determinant of the substrate's reactivity, influencing reaction rates, yields, and even mechanistic pathways. Understanding and anticipating the impact of the ortho-effect is paramount for the successful application of these reagents in synthetic endeavors.
Steric Hindrance: The sheer physical bulk of an ortho-substituent can impede the approach of coupling partners and catalysts to the reactive boronic acid center. This steric clash is a primary contributor to the often-observed reduced reactivity of ortho-substituted isomers compared to their meta- and para-counterparts.
Electronic Influence: Ortho-substituents can also exert profound electronic effects. Electron-donating groups (EDGs) can increase the electron density on the boron-bearing carbon, potentially influencing the transmetalation step in cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) can decrease this electron density. Furthermore, some ortho-substituents can participate in intramolecular interactions with the boronic acid group, modulating its acidity and reactivity.
Suzuki-Miyaura Coupling: Overcoming Steric Challenges
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. However, the use of ortho-substituted phenylboronic acids in this reaction is notoriously challenging.
The Impact of Ortho-Substituents on Reaction Yields
Experimental data consistently demonstrates a significant drop in yield when moving from para- or meta-substituted phenylboronic acids to their ortho-isomers. This is primarily attributed to the steric hindrance posed by the ortho-substituent, which impedes the crucial transmetalation step in the catalytic cycle.
| Ortho-Substituent | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| -NO₂ | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 45 | [1] |
| -CH₃ | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-80 | [2] |
| -OCH₃ | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 1 | (complex mixture) | [3] |
| -Cl | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 1 | (complex mixture) | [3] |
Note: Yields are highly dependent on the specific reaction conditions and coupling partners. The data presented here is for illustrative comparison.
Mechanistic Insights: The Steric Clash in Transmetalation
The transmetalation step of the Suzuki-Miyaura catalytic cycle involves the transfer of the aryl group from the boron atom to the palladium center. The ortho-substituent can sterically hinder the necessary approach and coordination of the boronic acid to the palladium complex, thereby increasing the activation energy of this step and slowing down the overall reaction rate.
Figure 1: Steric hindrance from an ortho-substituent impeding transmetalation.
To overcome these steric challenges, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often employed. These ligands can promote the formation of a more reactive, coordinatively unsaturated palladium center, facilitating the approach of the sterically hindered boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide
This protocol provides a general method for the coupling of an ortho-substituted phenylboronic acid with an aryl halide.
Materials:
-
Ortho-substituted phenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene/Water (5:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, ortho-substituted phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Chan-Lam Coupling: A Milder Alternative for C-N and C-O Bond Formation
The copper-catalyzed Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, often under milder conditions than traditional methods. While generally more tolerant of steric hindrance than the Suzuki-Miyaura coupling, the reactivity of ortho-substituted phenylboronic acids in this transformation is still attenuated.
Comparative Reactivity in Chan-Lam N-Arylation
Literature reports indicate that while ortho-substituents are tolerated in Chan-Lam couplings, yields are often moderate and can be significantly lower than with less hindered boronic acids. The electronic nature of the substituent also plays a crucial role.
| Ortho-Substituent | Amine/Phenol Partner | Copper Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| -CH₃ | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | Moderate | [4] |
| -OCH₃ | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | Good | [4] |
| -Cl | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | Moderate | [4] |
| -NO₂ | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | Low to Moderate | [4] |
Note: This table provides a qualitative comparison based on literature descriptions. Direct quantitative comparisons under identical conditions are scarce.
Mechanistic Considerations
The mechanism of the Chan-Lam coupling is complex and not as definitively established as the Suzuki-Miyaura coupling. However, it is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The ortho-substituent is thought to hinder the initial transmetalation step between the boronic acid and the copper catalyst, as well as potentially impacting the final reductive elimination step.
Figure 3: A generalized catalytic cycle for the Chan-Lam coupling.
Oxidative Stability: A Critical Parameter
A significant side reaction for all boronic acids is oxidative deboronation, where the C-B bond is cleaved to form the corresponding phenol. This process can be particularly relevant in biological applications and under aerobic reaction conditions. The stability of ortho-substituted phenylboronic acids towards oxidation is influenced by the electronic properties of the substituent.
Impact of Ortho-Substituents on Oxidation Rates
Studies have shown that electron-donating groups can increase the rate of oxidation, while electron-withdrawing groups tend to decrease it. However, even with stabilizing electron-withdrawing groups, ortho-substituted phenylboronic acids are generally more susceptible to oxidation than their unsubstituted counterparts.
A notable exception is the formation of intramolecularly coordinated structures. For example, 2-carboxyphenylboronic acid exists as a stable benzoxaborolone, which exhibits significantly enhanced stability towards oxidation compared to phenylboronic acid.
| Phenylboronic Acid Derivative | Second-Order Rate Constant (k_ox, M⁻¹s⁻¹) | Relative Stability | Reference |
| Phenylboronic acid | ~50 | 1 | |
| 2-Nitrophenylboronic acid | Slower than Phenylboronic acid | More Stable | |
| Benzoxaborolone (from 2-carboxyphenylboronic acid) | ~0.005 | ~10,000x More Stable | [5] |
These findings highlight that strategic placement of ortho-substituents capable of intramolecular coordination can be a powerful tool to enhance the stability of phenylboronic acids.
Conclusion: A Guide for Rational Design
The reactivity of ortho-substituted phenylboronic acids is a complex interplay of steric and electronic factors. While their application in cross-coupling reactions can be challenging, a thorough understanding of these effects allows for the rational design of reaction conditions to achieve desired synthetic outcomes. For Suzuki-Miyaura couplings, the use of advanced ligand systems is often crucial. In Chan-Lam couplings, while generally more tolerant, careful optimization is still required. Furthermore, the inherent stability of the boronic acid towards oxidative deboronation should be a key consideration, with intramolecular coordination offering a promising strategy for enhancing stability. This guide serves as a foundational resource for navigating the intricacies of ortho-substituted phenylboronic acid reactivity, empowering researchers to harness their full synthetic potential.
References
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
- Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941-2944.
- Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079.
- King, A. O., Corley, E. G., Anderson, R. K., Larsen, R. D., Verhoeven, T. R., Reider, P. J., ... & Shinkai, I. (1993). An efficient synthesis of a potent HIV-1 protease inhibitor. The Journal of Organic Chemistry, 58(14), 3731-3735.
- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937-2940.
- Decicco, C. P., Song, Y., & Evans, D. A. (2001). Intramolecular Chan−Lam N-Arylation of Substituted Ureas. Organic Letters, 3(7), 1029–1032.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). RSC Advances, 11(45), 28247-28255.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). Results in Chemistry, 4, 100377.
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Chan–Lam coupling. In Wikipedia. [Link]
- Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. (2006). Chemical Reviews, 106(11), 4517-4557.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail.
- Osakada, K., & Nishihara, Y. (2018). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 47(37), 12974-12985.
- Hughes, D. L. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Vicente, J., Abad, J.-A., Martínez-Viviente, E., & Ramírez de Arellano, M. C. (2000). Steric effect of substituents in haloarenes on the rate of cross-coupling reactions. Organometallics, 19(4), 752–754.
- Larkin, J. C., et al. (2009). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 113(42), 11379–11390.
- Lee, C.-Y., Ahn, S.-J., & Cheon, C.-H. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. The Journal of Organic Chemistry, 78(23), 12154–12160.
- Hall, D. G. (Ed.). (2011).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963.
- Wang, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Improving the oxidative stability of boronic acids through stereoelectronic effects. (2021).
- Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. (2007). Drug Metabolism and Disposition, 35(11), 2048–2057.
- Computational investigation of the oxidative deboronation of boroglycine, H2N-CH2-B(OH)2, Using H2O and H2O2. (2009). The Journal of Physical Chemistry A, 113(42), 11379–11390.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS, 118(10), e2013691118.
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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 2,3-Dimethoxy-6-fluorophenylboronic Acid
For the modern researcher in drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures.[1][2] The choice of the boronic acid coupling partner is critical to the success of this reaction, with subtle changes in substitution patterns dramatically influencing reactivity, yield, and substrate scope. This guide provides an in-depth technical analysis of 2,3-Dimethoxy-6-fluorophenylboronic acid, a polysubstituted reagent that presents a unique combination of electronic and steric challenges. We will objectively benchmark its performance against other classes of phenylboronic acids and provide practical, field-proven insights to guide your experimental design.
The Intricacies of Substitution: Electronic and Steric Effects in Play
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is a delicate balance of electronic and steric factors. Electron-donating groups (EDGs) on the phenyl ring generally increase the nucleophilicity of the carbon atom attached to boron, which can facilitate the rate-determining transmetalation step.[3] Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity. However, EWGs can also increase the Lewis acidity of the boron atom, potentially accelerating the formation of the boronate complex, a necessary intermediate for transmetalation.[3]
Our subject molecule, 2,3-Dimethoxy-6-fluorophenylboronic acid, is a case study in these competing effects. The two methoxy groups are strong EDGs, while the fluorine atom is a moderate EWG. Furthermore, the presence of substituents at both the 2- and 6-positions introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium catalyst, thereby slowing down the reaction.[4]
Performance Benchmarking: A Comparative Analysis
| Reagent Class | Example Reagent | Expected Relative Reactivity | Key Considerations |
| Polysubstituted with Mixed Effects | 2,3-Dimethoxy-6-fluorophenylboronic acid | Moderate to Low | The activating effect of the two methoxy groups is likely counteracted by the steric hindrance from the ortho-substituents and the deactivating effect of the fluorine. Specialized catalysts and optimized conditions are often necessary to achieve good yields.[4][5] |
| Electron-Rich | 4-Methoxyphenylboronic acid | High | The para-methoxy group is a strong EDG, which enhances the nucleophilicity of the phenyl ring and accelerates transmetalation.[6] |
| Electron-Poor | 4-(Trifluoromethyl)phenylboronic acid | Moderate | The strong EWG can slow down transmetalation, but the increased Lewis acidity of the boron can be beneficial.[3] |
| Sterically Hindered (Electron-Donating) | 2,6-Dimethylphenylboronic acid | Low | The two ortho-methyl groups create significant steric hindrance, making it a challenging substrate for Suzuki-Miyaura coupling.[4] |
| Sterically Hindered (Electron-Withdrawing) | 2,6-Dichlorophenylboronic acid | Very Low | The combination of steric hindrance and strong electron-withdrawing character makes this a very challenging substrate, often prone to protodeboronation.[7] |
| Monosubstituted Ortho-Fluoro | 2-Fluorophenylboronic acid | Moderate to High | The ortho-fluorine substituent can accelerate the transmetalation step.[8] |
| Monosubstituted Ortho-Methoxy | 2-Methoxyphenylboronic acid | Moderate | The ortho-methoxy group can exhibit a directing effect through chelation with the palladium center, which can influence reactivity.[9] |
| Stable Alternatives | Potassium (phenyl)trifluoroborate | High | Trifluoroborate salts are generally more stable than their corresponding boronic acids and can be used in a wider range of reaction conditions. |
| Stable Alternatives | Phenylboronic acid MIDA ester | High | MIDA boronates are highly stable, crystalline solids that can undergo a slow release of the active boronic acid under basic conditions, which can be advantageous for challenging couplings.[10] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with 2,3-Dimethoxy-6-fluorophenylboronic Acid
This protocol is a representative example for the coupling of a sterically hindered aryl bromide with our target boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.
Materials:
-
2,3-Dimethoxy-6-fluorophenylboronic acid
-
Sterically hindered aryl bromide (e.g., 1-bromo-2,6-dimethylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the sterically hindered aryl bromide (1.0 mmol), 2,3-dimethoxy-6-fluorophenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 12 to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
2,3-Dimethoxy-6-fluorophenylboronic acid represents a challenging yet valuable reagent for the synthesis of highly functionalized biaryl compounds. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups in sterically demanding positions, necessitates a departure from standard Suzuki-Miyaura protocols. A thorough understanding of the interplay between electronic and steric effects is paramount for successful coupling.
For researchers encountering difficulties with this and other sterically hindered boronic acids, the exploration of alternative reagents such as trifluoroborate salts or MIDA boronates is highly recommended.[10] These stable precursors can often provide superior results in challenging coupling reactions. Furthermore, the continued development of novel palladium catalysts and ligands will undoubtedly expand the scope of the Suzuki-Miyaura reaction to include ever more complex and sterically encumbered substrates.
References
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dimethoxy-6-fluorophenylboronic Acid
As laboratory professionals engaged in the dynamic fields of research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, authoritative framework for the disposal of 2,3-Dimethoxy-6-fluorophenylboronic acid, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our objective is to ensure that every researcher can manage this compound's lifecycle with confidence, safeguarding both personnel and the environment.
Hazard Profile: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2,3-Dimethoxy-6-fluorophenylboronic acid should always be consulted, we can infer its likely hazard profile from structurally similar compounds. Arylboronic acids are a class of compounds that demand careful handling.[1][2] The primary risks are associated with irritation and potential toxicity.[3]
A Safety Data Sheet for the related compound 2,3-Dimethoxy-4-fluorophenylboronic acid provides the following classifications, which should be considered as a baseline for handling our target compound.[3]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Hazard Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3] |
| Skin Irritation | H315 | Causes skin irritation. | [3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [3] |
These classifications underscore that 2,3-Dimethoxy-6-fluorophenylboronic acid must be treated as hazardous chemical waste .[2] Its improper disposal can lead to environmental contamination and pose health risks.[4]
The Core Principles of Disposal
Adherence to fundamental waste management principles is non-negotiable. These rules are grounded in federal and local regulations established by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
-
Treat as Hazardous Waste: From the moment it is designated for disposal, the material is considered a regulated hazardous waste.[7] It must never be discarded in regular trash or flushed down the sewer system.[2][4]
-
Segregate Waste Streams: Do not mix 2,3-Dimethoxy-6-fluorophenylboronic acid waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) office.[1][5] Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[8][9] Mixing incompatible chemicals can lead to dangerous reactions.[10][11]
-
Minimize Waste Generation: Employ green chemistry principles where possible by reducing the scale of operations to minimize the volume of waste generated.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards of skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory when handling 2,3-Dimethoxy-6-fluorophenylboronic acid for disposal.[3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[2]
-
Eye Protection: Use tight-sealing safety goggles or a face shield to protect against dust particles and splashes.[1][2]
-
Body Protection: A lab coat is essential to prevent contamination of personal clothing.[1]
-
Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[1][2]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to collecting and preparing 2,3-Dimethoxy-6-fluorophenylboronic acid for final disposal.
Part 1: Disposal of Solid Chemical Waste
This applies to unused, expired, or residual 2,3-Dimethoxy-6-fluorophenylboronic acid powder.
-
Characterize the Waste: Classify the material as a hazardous solid organic waste.
-
Package the Waste: Carefully transfer the solid waste into a designated, chemically compatible container. High-density polyethylene (HDPE) or glass containers with secure, leak-proof caps are appropriate.[2][12] The container must be in good condition, free of cracks or leaks.[2]
-
Label the Container: Affix a "Hazardous Waste" label to the container.[13] The label must include:
-
Store the Waste: Securely close the container and store it in a designated Satellite Accumulation Area (SAA).[13][14] This area must be near the point of generation and under the control of laboratory personnel.[4][12] Ensure the container is segregated from incompatible materials.[14]
Part 2: Disposal of Contaminated Labware and Debris
This includes items such as weighing boats, spatulas, disposable gloves, and absorbent paper.
-
Segregation: All items contaminated with 2,3-Dimethoxy-6-fluorophenylboronic acid must also be treated as hazardous waste.[2]
-
Collection: Place all contaminated solid debris into a designated hazardous waste container, which could be a lined bin or a sealed, labeled bag.[2]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with 2,3-Dimethoxy-6-fluorophenylboronic acid").[2]
Part 3: Final Disposal
The ultimate disposal of the collected waste is a regulated process that must not be undertaken by individual researchers.
-
Contact EHS: Arrange for the pickup of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[2][7]
-
Maintain Records: Ensure all waste is tracked from its point of generation to its final disposal, in compliance with the Resource Conservation and Recovery Act (RCRA).[6][7][13]
Decontamination of Empty Containers
Empty containers that once held 2,3-Dimethoxy-6-fluorophenylboronic acid must be properly decontaminated to prevent environmental contamination before they can be disposed of as non-hazardous waste.[1]
-
Initial Rinse: Rinse the empty container three times with a suitable polar organic solvent, such as acetone or ethanol. Crucially, the first rinseate must be collected and disposed of as hazardous chemical waste. [1] Transfer this rinseate into your hazardous waste container for 2,3-Dimethoxy-6-fluorophenylboronic acid.
-
Subsequent Rinses: The second and third rinseates can typically be managed as non-hazardous waste, but confirm this with your institutional EHS policy.
-
Drying: Allow the fully rinsed container to air dry completely in a well-ventilated area, such as the back of a fume hood.[1][2]
-
Final Disposal: Once clean and dry, deface or remove the original label.[1][2] The container can then be disposed of in the appropriate regular laboratory glassware or plastic recycling stream.[1]
Disposal Workflow Diagram
To provide a clear visual guide, the following diagram illustrates the decision-making and procedural workflow for the proper disposal of 2,3-Dimethoxy-6-fluorophenylboronic acid and its associated waste.
Caption: Disposal workflow for 2,3-Dimethoxy-6-fluorophenylboronic acid.
By adhering to these detailed procedures and understanding the principles behind them, you contribute to a culture of safety and responsibility. Always prioritize consulting your institution's specific guidelines and the official Safety Data Sheet for the compound.
References
-
OSHA Compliance For Laboratories - US Bio-Clean. (n.d.). Retrieved from [Link]
-
How To Safely Dispose of Boric Acid - Lab Alley. (n.d.). Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
